2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRFWZHWPWOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde (CAS No. 1282606-18-1)
This guide provides a comprehensive overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, chemical properties, reactivity, and potential applications, offering expert insights into its utilization in the development of novel therapeutics.
Introduction and Significance
This compound, also known as 2-chloro-4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilically displaceable chlorine atom, and an electron-donating dimethylamino group—makes it a valuable precursor for the construction of complex heterocyclic scaffolds. The pyridine core is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of substituted pyridines in medicinal chemistry.[2] This guide will illuminate the synthetic pathways to access this compound and explore its potential in the synthesis of biologically active molecules, particularly kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1282606-18-1 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically >95-97% | |
| InChI | 1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |
| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N |
Synthesis via the Vilsmeier-Haack Reaction
The most logical and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The electron-donating dimethylamino group at the 4-position of the pyridine ring activates the 3-position for electrophilic substitution by the Vilsmeier reagent.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3][4]
Sources
An In-depth Technical Guide to the Physical Properties of 2-chloro-4-(dimethylamino)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-4-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group, the electron-donating dimethylamino group, and the reactive aldehyde functionality on the pyridine ring, make it a versatile building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of 2-chloro-4-(dimethylamino)nicotinaldehyde and outlines standard methodologies for the determination of its key physical constants.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of 2-chloro-4-(dimethylamino)nicotinaldehyde is presented below. It is important to note that while some properties are readily available from commercial suppliers, others, such as the melting and boiling points, require experimental determination for a specific batch due to variations in purity.
| Property | Value | Source |
| Chemical Name | 2-chloro-4-(dimethylamino)nicotinaldehyde | CymitQuimica[1], Santa Cruz Biotechnology[2] |
| Synonyms | 2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde, 3-Pyridinecarboxaldehyde, 2-chloro-4-(dimethylamino)- | CymitQuimica[1] |
| CAS Number | 1282606-18-1 | CymitQuimica[1], Sigma-Aldrich |
| Molecular Formula | C₈H₉ClN₂O | CymitQuimica[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 184.62 g/mol | CymitQuimica[1], Santa Cruz Biotechnology[2] |
| Physical Form | Solid | CymitQuimica[1] |
| Purity | Typically ≥95% | CymitQuimica[1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-chloro-4-(dimethylamino)nicotinaldehyde. The expected spectral features are discussed below, with comparative insights from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons of the dimethylamino group. Based on data for the analogous compound 2-chloro-4-(diethylamino)benzaldehyde, the aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.[3] The aromatic protons will exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine ring. The six protons of the two methyl groups in the dimethylamino substituent are expected to appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-192 ppm.[3] The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the chloro, dimethylamino, and aldehyde substituents. The carbon atoms of the methyl groups in the dimethylamino substituent will appear at a higher field.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-4-(dimethylamino)nicotinaldehyde is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the C-N stretching of the dimethylamino group, and the C-Cl bond, as well as vibrations associated with the pyridine ring. The NIST Chemistry WebBook provides a reference spectrum for the related compound 2-chloro-4-(dimethylamino)benzaldehyde, which can serve as a guide for interpreting the spectrum of the title compound.[4]
Experimental Protocol: Determination of Melting Point
The melting point is a critical physical constant that provides an indication of the purity of a crystalline solid.
Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. A pure crystalline solid typically has a sharp melting point range of 1-2°C. Impurities tend to depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of 2-chloro-4-(dimethylamino)nicotinaldehyde is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
Placing in the Apparatus: Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate. For an accurate determination, set the heating rate to 1-2°C per minute when the temperature is about 10-15°C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
-
Repeat: For accuracy, it is advisable to perform the measurement in triplicate.
Interpretation of Results: A sharp melting range is indicative of high purity. A broad melting range suggests the presence of impurities.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new batch of 2-chloro-4-(dimethylamino)nicotinaldehyde.
Caption: Workflow for the characterization of 2-chloro-4-(dimethylamino)nicotinaldehyde.
Trustworthiness and Self-Validating Systems
The reliability of the physical property data is intrinsically linked to the purity of the sample. Therefore, a multi-faceted approach to characterization serves as a self-validating system. For instance, a sharp melting point corroborates the high purity suggested by a clean NMR spectrum with correct integration values. Discrepancies between different analytical techniques, such as an unexpected peak in the IR spectrum that does not correspond to the expected functional groups, would necessitate further purification and re-analysis. This iterative process of measurement, comparison, and purification ensures the generation of trustworthy and accurate physical property data.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of 2-chloro-4-(dimethylamino)nicotinaldehyde and outlined the standard experimental procedures for their determination. A comprehensive characterization, employing a combination of spectroscopic and physical measurement techniques, is crucial for ensuring the quality and reliability of this important chemical intermediate in drug discovery and materials science applications. The presented workflow and protocols offer a robust framework for researchers to obtain accurate and reproducible data, thereby facilitating the seamless integration of this versatile molecule into their synthetic and developmental pipelines.
References
- A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancestors. BenchChem.
- Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook.
- 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde. CymitQuimica.
- 4-Chloro-2-(dimethylamino)nicotinaldehyde. Santa Cruz Biotechnology.
- 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde. Sigma-Aldrich.
Sources
An In-depth Technical Guide to the Molecular Structure of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This compound, a substituted pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into the intricacies of its synthesis via the Vilsmeier-Haack reaction, offers a detailed analysis of its expected spectroscopic properties based on analogous compounds, and discusses its structural features and potential reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound, with the chemical formula C₈H₉ClN₂O, is a functionalized heterocyclic compound of interest in synthetic organic chemistry.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, a dimethylamino group, and a carbaldehyde (aldehyde) group, presents a unique combination of electronic and steric properties. The electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde substituents create a distinct electronic environment within the pyridine ring, influencing its reactivity and potential applications in the synthesis of more complex molecules. The strategic placement of these functional groups makes it a valuable intermediate for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.
Synthesis via Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich pyridine ring, leading to the introduction of the formyl group.
Reaction Mechanism
The Vilsmeier-Haack reaction mechanism can be broken down into two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 2-chloro-4-(dimethylamino)pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general Vilsmeier-Haack reaction procedures.[3]
Materials:
-
2-Chloro-4-(dimethylamino)pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-4-(dimethylamino)pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
To a separate flask, add N,N-dimethylformamide (DMF) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring to form the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent to the solution of the pyridine derivative at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the pyridine ring will likely appear as doublets or multiplets in the aromatic region (δ 6.5-8.5 ppm). The six protons of the two methyl groups of the dimethylamino substituent are expected to be equivalent and will appear as a singlet further upfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. A key signal will be the carbonyl carbon of the aldehyde group, which is expected to resonate in the highly deshielded region of δ 190-192 ppm.[4] The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atoms of the methyl groups in the dimethylamino substituent will appear in the aliphatic region of the spectrum.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.5 - 10.5 | Singlet | Aldehyde (-CHO) |
| ¹H | 6.5 - 8.5 | Doublets/Multiplets | Aromatic (Pyridine ring) |
| ¹H | ~3.0 | Singlet | N-Methyl (-N(CH₃)₂) |
| ¹³C | 190 - 192 | - | Carbonyl (C=O) |
| ¹³C | 110 - 160 | - | Aromatic (Pyridine ring) |
| ¹³C | ~40 | - | N-Methyl (-N(CH₃)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, the C-N bond of the dimethylamino group, and the C-Cl bond.
Table 2: Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 |
| C-N (Aromatic Amine) | 1310 - 1360 |
| C-Cl (Aryl Chloride) | 1030 - 1075 |
| Aromatic C-H Stretch | 3010 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉ClN₂O), the expected molecular weight is approximately 184.62 g/mol .[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this value. Due to the presence of the chlorine atom, a characteristic isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is also expected, which is a key diagnostic feature.
Molecular Structure and Reactivity
The molecular structure of this compound is characterized by a planar pyridine ring. The interplay of the electronic effects of the substituents is crucial to its reactivity. The dimethylamino group at the 4-position is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro and aldehyde groups are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution.
The presence of the aldehyde group opens up a wide range of possible chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form Schiff bases, hydrazones, and other derivatives.[6] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. The spectroscopic data, though largely predicted based on analogous structures, provide a solid framework for its characterization. The unique arrangement of functional groups on the pyridine ring offers multiple avenues for further chemical modification, making it a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental studies to confirm the predicted spectroscopic data and to explore the full scope of its reactivity are warranted.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. International Journal of Organic Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]
-
This compound. AOBChem. Available at: [Link]
-
4-(dimethylamino)benzaldehyde. Supporting Information. Available at: [Link]
-
2-Chloro-4-(4-methylphenyl)pyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
Sources
spectroscopic data for C8H9ClN2O
An In-depth Technical Guide to the Spectroscopic Characterization of C8H9ClN2O
Abstract
The molecular formula C8H9ClN2O represents a variety of structural isomers, each with distinct physicochemical properties and potential biological activities. Unambiguous identification is therefore critical in research, quality control, and drug development. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for a specific isomer, N-(3-Amino-4-chlorophenyl)acetamide (CAS: 51867-83-5) . We present a multi-technique approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve definitive structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Challenge of Isomerism
In chemical synthesis and drug discovery, a molecular formula is merely the starting point. The specific spatial arrangement of atoms—isomerism—dictates the molecule's function. For C8H9ClN2O, numerous isomers exist, including positional isomers where the chloro, amino, and acetamido groups are arranged differently on the phenyl ring. Distinguishing between these closely related structures is a non-trivial analytical challenge that demands the synergistic use of multiple spectroscopic techniques.
This guide focuses on N-(3-Amino-4-chlorophenyl)acetamide, a representative example, to illustrate a best-practice workflow for structural confirmation. By systematically applying Mass Spectrometry for molecular formula verification, Infrared Spectroscopy for functional group identification, and high-resolution Nuclear Magnetic Resonance for mapping the precise atomic connectivity, we can build an unassailable case for the specific isomeric structure.
Caption: The relationship between a molecular formula and its isomers.
The Integrated Analytical Workflow
A robust analytical strategy does not rely on a single technique but integrates complementary data streams. Our approach begins with mass spectrometry to confirm the mass and elemental composition. This is followed by infrared spectroscopy to identify the key functional "building blocks" of the molecule. Finally, NMR spectroscopy provides the detailed architectural blueprint of the carbon-hydrogen framework, confirming the precise connectivity.
Caption: An integrated workflow for definitive structure confirmation.
Mass Spectrometry (MS): Foundational Verification
3.1 Principle & Rationale Mass spectrometry is the cornerstone of molecular identification, providing a precise measurement of the mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is employed to determine the elemental composition with high confidence.[2] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an additional, powerful validation point.
3.2 Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: A stock solution is prepared by dissolving 1 mg of the sample in 1 mL of HPLC-grade methanol. This is further diluted to ~10 µg/mL.
-
Instrumentation: An Agilent 6224 TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.[2]
-
Ionization Mode: Positive ion mode is selected, as the amino and amide groups are readily protonated to form the [M+H]⁺ ion.
-
Infusion: The sample is directly infused at a flow rate of 5 µL/min.
-
Mass Range: Data is acquired over a mass range of m/z 50-500.
-
Data Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the [M+H]⁺ ion and its isotopic pattern.
3.3 Predicted Data & Interpretation The analysis confirms the molecular formula by matching the measured accurate mass to the theoretical mass.
| Parameter | Theoretical Value | Expected Observation | Rationale |
| Molecular Formula | C₈H₉ClN₂O | - | Based on synthesis. |
| Exact Mass | 184.0403 | - | Calculated for C₈H₉³⁵ClN₂O.[3] |
| [M+H]⁺ Ion (Monoisotopic) | 185.0476 | m/z 185.0476 ± 5 ppm | Protonation of the molecule (C₈H₁₀³⁵ClN₂O⁺). |
| [M+H]⁺ Ion (A+2 Isotope) | 187.0447 | m/z 187.0447 | Presence of the ³⁷Cl isotope. |
| Isotopic Ratio (A / A+2) | ~3:1 | ~3:1 intensity ratio | Natural abundance of ³⁵Cl vs. ³⁷Cl. |
The observation of a signal at m/z 185.0476 with a corresponding A+2 peak at m/z 187.0447 in a ~3:1 ratio provides conclusive evidence for the elemental composition C₈H₉ClN₂O.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1 Principle & Rationale Infrared (IR) spectroscopy measures the vibrational transitions of chemical bonds upon absorption of IR radiation.[4] Specific functional groups exhibit characteristic absorption frequencies, making IR an excellent tool for rapidly identifying the key chemical motifs within a molecule.[5] For N-(3-Amino-4-chlorophenyl)acetamide, we expect to see signatures for the N-H bonds of both the primary amine and the secondary amide, the C=O of the amide, and bonds associated with the substituted aromatic ring.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
-
Sample Application: A small amount of the solid powder sample is placed directly onto the ATR crystal.
-
Measurement: The anvil is lowered to ensure good contact. The spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
4.3 Predicted Data & Interpretation The IR spectrum provides a unique fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two sharp-to-medium bands. |
| 3300–3100 | N-H Stretch | Secondary Amide (-NH-C=O) | One medium, potentially broad band. |
| 3100–3000 | C-H Stretch | Aromatic Ring | Multiple weak-to-medium sharp bands. |
| 2950–2850 | C-H Stretch | Methyl Group (-CH₃) | Weak sharp bands. |
| 1680–1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp absorption. |
| 1620–1580 | C=C Stretch | Aromatic Ring | Medium-to-strong sharp bands. |
| 1580–1520 | N-H Bend (Amide II) | Secondary Amide | Medium-to-strong sharp absorption. |
| 850–800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong absorption. |
| 800-600 | C-Cl Stretch | Aryl Chloride | Medium-to-strong absorption. |
The presence of a strong carbonyl (C=O) band around 1670 cm⁻¹ and multiple distinct N-H stretching bands above 3100 cm⁻¹ are key diagnostic features confirming the acetamide and amino functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
5.1 Principle & Rationale NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[6] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the complete carbon-hydrogen framework and the connectivity of atoms.[7][8]
5.2 ¹H NMR Spectroscopy
5.2.1 Experimental Protocol
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the labile N-H protons.
-
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance) is used.
-
Acquisition: A standard proton experiment is run at 298 K. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) or internal tetramethylsilane (TMS) at δ 0.00 ppm.
5.2.2 Predicted Spectrum & Interpretation
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 | Singlet (broad) | 1H | H -N-C=O | Amide protons are often broad, deshielded, and appear as singlets. |
| ~7.2 | Doublet | 1H | Ar-H (ortho to -Cl) | Deshielded by the adjacent electronegative Cl atom. |
| ~7.0 | Doublet of Doublets | 1H | Ar-H (ortho to -NH₂) | Influenced by both neighboring protons and substituents. |
| ~6.8 | Doublet | 1H | Ar-H (ortho to -NHAc) | Shielded by the electron-donating amino group. |
| ~5.2 | Singlet (broad) | 2H | -NH ₂ | Primary amine protons are often broad and exchangeable. |
| ~2.0 | Singlet | 3H | -C(=O)CH ₃ | Acetyl methyl group protons are in a predictable region and show no coupling. |
The distinct splitting pattern and chemical shifts of the three aromatic protons are crucial for confirming the 1,2,4-substitution pattern on the benzene ring.
5.3 ¹³C NMR Spectroscopy
5.3.1 Experimental Protocol
-
Sample & Instrument: The same sample and instrument as for ¹H NMR are used.
-
Acquisition: A proton-decoupled ¹³C experiment is run, acquiring data over a range of 0-200 ppm. This ensures each unique carbon appears as a single line.
5.3.2 Predicted Spectrum & Interpretation
| Predicted δ (ppm) | Assignment | Rationale |
| ~169 | C =O | The amide carbonyl carbon is highly deshielded and appears in a characteristic low-field region.[8] |
| ~145 | Ar-C -NH₂ | The carbon attached to the strongly electron-donating amino group is shifted downfield. |
| ~138 | Ar-C -NHAc | The carbon bearing the acetamido group. |
| ~129 | Ar-C -Cl | The carbon attached to the electronegative chlorine atom is deshielded.[9] |
| ~125 | Ar-C H | Aromatic methine carbon. |
| ~118 | Ar-C H | Aromatic methine carbon. |
| ~115 | Ar-C H | Aromatic methine carbon. |
| ~24 | -C H₃ | The acetyl methyl carbon is shielded and appears in the typical upfield aliphatic region. |
The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, providing final confirmation of the overall structure.
Integrated Analysis: A Self-Validating Conclusion
No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to a single, unambiguous structure.
Caption: How data from MS, IR, and NMR converge to confirm the structure.
-
Mass Spectrometry confirms the elemental formula is C₈H₉ClN₂O.
-
Infrared Spectroscopy confirms the presence of an amide, a primary amine, and a substituted aromatic ring.
-
NMR Spectroscopy confirms the 1,2,4-trisubstituted aromatic ring pattern and the presence of an acetyl group, locking in the final structure as N-(3-Amino-4-chlorophenyl)acetamide.
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solubility of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Solubility of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive technical examination of this compound, focusing on its physicochemical properties and a detailed protocol for determining its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.
Introduction and Strategic Importance
This compound (CAS No. 1282606-18-1) is a substituted pyridine derivative.[1] Such heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. The specific arrangement of a chloro group, a dimethylamino group, and a carbaldehyde on the pyridine ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, reaction kinetics, purification strategies, and formulation development. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a foundational requirement for efficient and successful research and development. This guide provides both a predictive analysis based on structural analogues and a robust experimental framework for empirical determination.
Physicochemical Profile and Structural Analysis
The inherent properties of a molecule dictate its solubility. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1282606-18-1 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ~95% (typical) | [1] |
Causality of Functional Groups on Solubility
The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. The pyridine core, the dimethylamino group, the chloro substituent, and the aldehyde moiety each contribute distinct electronic and intermolecular force characteristics.
Caption: Experimental workflow for solubility determination via HPLC.
Example HPLC Method Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (can be used in reversed-phase) or a standard C18 column. [4]* Mobile Phase: Isocratic, 70:30 Acetonitrile:Water with 0.1% Formic Acid. The ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 280 nm based on the DMAP chromophore). [4]* Injection Volume: 10 µL.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous structures like 2-chloro-3-pyridinecarboxaldehyde and DMAP. [5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [7]* Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a chemical fume hood. [8]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [5][8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Chemistry. [Link]
-
Loba Chemie. (2022). 4-(DIMETHYLAMINO) PYRIDINE For Synthesis. [Link]
-
MicroSolv Technology Corporation. (2012). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. [Link]
-
Wikipedia. (2023). 4-Dimethylaminopyridine. [Link]
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A Technical Guide to the Chemical Properties and Reactivity of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Abstract: This document provides a comprehensive technical overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a highly functionalized heterocyclic compound. With its unique arrangement of an electron-donating group (dimethylamino), an electron-withdrawing group (carbaldehyde), and a displaceable halogen (chloro), this molecule serves as a versatile building block in synthetic chemistry. This guide delves into its core chemical properties, plausible synthetic routes, and characteristic reactivity, highlighting its potential as a key intermediate for researchers in drug discovery, agrochemicals, and materials science. The narrative emphasizes the mechanistic rationale behind its reactivity, providing field-proven insights for its practical application.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-chloro-4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative with significant potential in organic synthesis.[1] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its electronic properties and reactivity.
The molecule incorporates three critical functional groups:
-
A 2-chloro group: This halogen atom is positioned ortho to the ring nitrogen and the aldehyde, making it susceptible to nucleophilic aromatic substitution.
-
A 3-carbaldehyde group: This aldehyde function is a versatile handle for various transformations, including condensation, oxidation, reduction, and nucleophilic addition.
-
A 4-dimethylamino group: This strong electron-donating group significantly influences the electron density of the pyridine ring through resonance, enhancing the nucleophilicity of the ring nitrogen and activating the chloro-substituent for displacement.[2]
Molecular Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 1282606-18-1 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Synonyms | 2-chloro-4-(dimethylamino)nicotinaldehyde; 3-Pyridinecarboxaldehyde, 2-chloro-4-(dimethylamino)- | [1] |
| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | 95-97% | [1] |
Chemical Structure
Caption: Proposed Vilsmeier-Haack reaction workflow for synthesis.
Hypothetical Experimental Protocol
The following protocol is a conceptualized procedure based on methodologies for analogous compounds. [3][4]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the N,N-dimethylpyridin-4-amine precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it reaches a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its three functional groups. The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde and chloro groups creates a versatile platform for constructing more complex molecules.
Caption: Key reaction pathways for the title compound.
Reactions at the Aldehyde Group
The aldehyde is a primary site for transformations. Its reactivity is analogous to other pyridine and quinoline aldehydes. [5][6]
-
Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines or hydrazines to form the corresponding imines (Schiff bases) or hydrazones. [5]These products are valuable ligands in coordination chemistry and can be further modified.
-
Reductive Amination: The intermediate imine can be reduced in situ using reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride to yield secondary or tertiary amines. [3]This is a powerful method for introducing diverse amino functionalities.
-
Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-4-(dimethylamino)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride. This alcohol can then be used in subsequent ether or ester formations.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
The chlorine atom at the C2 position is activated towards nucleophilic displacement by the combined electron-withdrawing effects of the adjacent aldehyde group and the ring nitrogen. The 4-dimethylamino group, while donating into the ring overall, further polarizes the system, facilitating attack at C2.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, where a nucleophile adds to the C2 position, forming a stabilized anionic intermediate. Subsequent loss of the chloride ion restores aromaticity.
-
Typical Nucleophiles: This position is reactive towards a wide range of nucleophiles, including secondary amines (e.g., morpholine, piperidine), alkoxides, and thiols. [5]This reaction provides a straightforward route to 2-substituted-4-(dimethylamino)pyridine-3-carbaldehydes, significantly expanding the molecular diversity accessible from this scaffold.
Potential Applications
While specific applications for this compound are not yet widely documented, its structural motifs are prevalent in biologically active molecules. Analogous chlorinated pyridine and quinoline aldehydes are key intermediates in the synthesis of pharmaceuticals and agrochemicals. [7][8]
-
Pharmaceutical Synthesis: The scaffold is suitable for developing compounds targeting a range of therapeutic areas. Related structures are used to synthesize anti-inflammatory, antimicrobial, and anti-cancer agents. [5][8]* Agrochemical Development: The pyridine core is a common feature in modern herbicides and fungicides. [7]This compound serves as a valuable starting material for creating new crop protection agents.
-
Materials Science: The reactive handles on this molecule allow for its incorporation into polymers or functional coatings, potentially imparting unique electronic or surface properties. [8]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on analogous structures like pyridine aldehydes and chlorinated aromatic compounds, certain precautions are necessary. [9][10]
-
Potential Hazards: Expected to be harmful if swallowed, cause skin irritation, and serious eye damage. [9]May cause respiratory irritation. As with many multifunctional organic compounds, it should be handled as a potentially toxic substance.
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9] * Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
References
-
Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]
-
PubChem. 2-Chloro-4-(4-methylphenyl)pyridine-3-carbaldehyde. [Link]
-
Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine-4-carboxaldehyde. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. [Link]
-
Reagent Instruments. 2-CHLORO-4-DIMETHYLAMINO-PYRIDINE-3-CARBALDEHYDE - Fluorochem. [Link]
-
ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]
- Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
-
RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
RSC Publishing. Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. [Link]
-
ValpoScholar. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]
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A Technical Guide to 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a highly functionalized pyridine derivative of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's structural features, physicochemical properties, and established synthetic pathways. A core focus is placed on its reactivity profile, highlighting the strategic utility of its distinct functional groups—the aldehyde, the chloro substituent, and the dimethylamino moiety—in the construction of complex molecular architectures. By exploring its applications as a versatile scaffold, this guide underscores its potential in the synthesis of novel heterocyclic entities for targeted therapeutic applications. Detailed experimental protocols, safety guidelines, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.
Introduction to a Privileged Scaffold
Overview and Significance in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its presence is critical to the function of molecules like nicotinamide adenine dinucleotide (NAD) and vitamins B3 and B6.[1] Synthetic compounds incorporating the pyridine scaffold have demonstrated a vast range of biological activities, making them "privileged structures" in drug design.[1]
This compound is a trifunctionalized heterocyclic compound that capitalizes on this privileged scaffold. The strategic placement of an electrophilic aldehyde, a nucleophilically displaceable chlorine atom, and an electron-donating dimethylamino group creates a molecule with exceptional synthetic versatility. This arrangement allows for sequential and site-selective modifications, making it an ideal starting material for building diverse molecular libraries aimed at discovering new therapeutic agents. Its structural analogues, such as 2-chloroquinoline-3-carbaldehydes, are well-documented as key intermediates in the synthesis of fused heterocyclic systems with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
IUPAC Name and Chemical Identifiers
The formal IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 2-chloro-4-(dimethylamino)nicotinaldehyde.[4][5]
Diagram 1: Chemical Structure of the Topic Compound
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
Summary of Properties
The key identifiers and properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1282606-18-1 | [4][5] |
| Molecular Formula | C₈H₉ClN₂O | [4] |
| Molecular Weight | 184.62 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N | [4][5] |
Spectroscopic Profile
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the compound's structure:
-
¹H NMR: Signals would be expected for the aldehydic proton (CHO, ~9-10 ppm), two aromatic protons on the pyridine ring, and two distinct signals for the N-methyl protons of the dimethylamino group.
-
¹³C NMR: Resonances would include the carbonyl carbon of the aldehyde (~190 ppm), carbons of the pyridine ring (with varied shifts due to the electronic effects of the substituents), and the methyl carbons of the dimethylamino group.
-
IR Spectroscopy: Key absorption bands would be anticipated for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N and C=C stretching of the pyridine ring, and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom.
Synthesis and Mechanism
Established Synthetic Pathways
The synthesis of 2-chloro-substituted pyridine and quinoline carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce both a chloro and a formyl group onto an activated precursor.[7]
For this compound, a plausible and efficient synthetic route involves the Vilsmeier-Haack cyclization of an N-aryl-acetamide or a related open-chain precursor. The reaction proceeds through an electrophilic substitution mechanism, leading to the formation of the aldehyde, followed by cyclization and chlorination to yield the final heterocyclic product.
Diagram 2: Synthetic Workflow via Vilsmeier-Haack Reaction
Caption: High-level workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
Reactivity Profile of Key Functional Groups
The synthetic power of this molecule stems from the distinct and predictable reactivity of its three functional groups.
-
Aldehyde Group (C3-position): This group is a classic electrophilic handle for a wide array of transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃) to introduce diverse side chains.[2]
-
Condensation Reactions: Forms Schiff bases (imines) with amines or participates in Knoevenagel and Wittig-type reactions to build more complex structures.[8]
-
Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further functional group diversity.
-
-
Chloro Group (C2-position): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (O-, N-, S-based) at the C2 position, a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties.[9]
-
Dimethylamino Group (C4-position): As a strong electron-donating group, it activates the pyridine ring, particularly facilitating electrophilic substitution if other sites were available. Its primary role here is to modulate the electronic properties of the ring, influencing the reactivity of the other functional groups. The nitrogen atom retains some basicity, although this is influenced by the overall ring electronics.[10]
Diagram 3: Key Reactive Sites and Potential Transformations
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The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Pyridine Aldehydes
Abstract
The substituted pyridine aldehyde motif is a cornerstone of modern chemical sciences, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, stemming from the embedded nitrogen heteroatom, confer upon it a reactivity profile that is both challenging and replete with synthetic opportunities. This guide provides an in-depth exploration of the historical milestones, key synthetic transformations, and mechanistic underpinnings related to the preparation of this critical chemical scaffold. Intended for researchers, scientists, and professionals in drug development, this document aims to serve as a comprehensive reference, blending foundational knowledge with practical, field-proven insights.
Introduction: The Enduring Significance of the Pyridine Aldehyde Core
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from coal tar in the 19th century.[2] Since this discovery, the functionalization of this core has been a central theme in organic chemistry. The introduction of an aldehyde group onto the pyridine scaffold dramatically expands its synthetic utility, providing a versatile handle for a multitude of subsequent chemical transformations. These substituted pyridine aldehydes are not merely synthetic curiosities; they are integral components of numerous biologically active molecules.[1][3] Their applications span a wide spectrum, from antiviral and antibacterial agents to anticonvulsants and anticancer therapeutics.[3][4] The inherent polarity and hydrogen bonding capabilities imparted by the nitrogen atom and the aldehyde group play a crucial role in the molecular recognition events that govern their biological activity.
A Historical Perspective: The Genesis of Pyridine Aldehyde Synthesis
The journey to efficient and selective synthesis of substituted pyridine aldehydes has been a long and incremental one, marked by key discoveries that have shaped the field.
Early Explorations and Foundational Discoveries
The initial forays into pyridine chemistry were largely centered on the isolation and derivatization of pyridine itself. The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron tube.[5] A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis.[5][6][7]
Early methods for preparing pyridine aldehydes were often harsh and lacked general applicability. One of the first documented methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis and decomposition.[8] Ozonolysis of styrylpyridines was another early approach, with Harries and Lenart preparing pyridine aldehyde by the ozonization of stilbazole in 1918.[8] Similarly, the 4-isomer was obtained in 1945 by the ozonolysis of 4-styrylpyridine.[8] These early methods, while historically significant, were often low-yielding and limited in scope.
The Dawn of Modern Synthetic Methods
The mid-20th century witnessed the development of more robust and versatile methods for the synthesis of pyridine aldehydes. A significant advancement was the oxidation of methylpyridines (picolines) over a catalyst at elevated temperatures, a method patented by Mathes et al.[8] This vapor-phase oxidation, however, required specialized and costly equipment.[8] The quest for milder and more accessible synthetic routes led to the adaptation of classic named reactions from benzene chemistry to the pyridine nucleus.
Key Synthetic Methodologies: A Modern Toolkit for the Synthetic Chemist
The contemporary synthetic chemist has a diverse arsenal of reactions at their disposal for the preparation of substituted pyridine aldehydes. The choice of method is often dictated by the desired substitution pattern, the nature of existing functional groups, and the required scale of the synthesis.
Electrophilic Formylation Reactions
Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is generally more challenging than for benzene.[7] However, under the right conditions and with appropriate activation, formylation reactions can be successfully employed.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10] The electrophilic species, a chloroiminium ion, then attacks the aromatic ring. For pyridine substrates, the reaction is most effective when the ring is activated by electron-donating groups. The formylation of the pyridine ring can occur when there is a dihydro derivative on a fused pyrazolo system.[10]
Mechanism of the Vilsmeier-Haack Reaction:
Caption: The Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Pyridine
-
To a stirred solution of the substituted pyridine in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride dropwise.
-
Add N,N-dimethylformamide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for the specified time (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Gattermann reaction provides another avenue for the formylation of aromatic compounds, including certain pyridine derivatives.[11][12] The classical Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[11] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[11]
Mechanism of the Gattermann Reaction:
Caption: The Gattermann reaction pathway.
Oxidation of Methylpyridines
The oxidation of readily available methylpyridines (picolines) is a direct and economically attractive route to pyridine aldehydes. A variety of oxidizing agents and reaction conditions have been developed to achieve this transformation with varying degrees of success and selectivity.
As mentioned earlier, the catalytic oxidation of methylpyridines in the gas phase over metal oxide catalysts at high temperatures is an industrially important method.[8] While efficient, this approach is not always practical for laboratory-scale synthesis due to the specialized equipment required.[8]
A range of chemical oxidants can be employed for the conversion of methylpyridines to their corresponding aldehydes. These include:
-
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of benzylic methyl groups.
-
Manganese Dioxide (MnO₂): Often used for the oxidation of pyridyl carbinols to aldehydes.[13]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can lead to over-oxidation to the carboxylic acid if not carefully controlled.
-
Fenton's Reagent: A mixture of iron(II) and hydrogen peroxide, which generates hydroxyl radicals that can initiate the oxidation process.[14]
The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding pyridinecarboxylic acid.[15][16][17]
Table 1: Comparison of Oxidation Methods for Methylpyridines
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Air Oxidation | 350-450 °C, Metal Oxide Catalyst | Economical for large scale | Requires specialized equipment |
| Selenium Dioxide | Reflux in dioxane/water | Good for specific substrates | Toxic reagent |
| Manganese Dioxide | Stirring in an inert solvent at RT or elevated temp. | Mild conditions | Stoichiometric amounts needed |
| Potassium Permanganate | Aqueous solution, controlled pH and temperature | Inexpensive | Risk of over-oxidation |
| Fenton's Reagent | Fe(II) salt, H₂O₂, acidic pH | Can be effective at room temp. | Can lead to ring degradation |
The Sommelet Reaction
The Sommelet reaction offers a unique pathway to aromatic and heteroaromatic aldehydes from the corresponding benzylic halides or amines.[18][19][20] The reaction typically involves the treatment of a benzylic halide with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[20] In the context of pyridine aldehydes, this reaction is particularly useful for the synthesis of β-aldehydes (3-formylpyridines).[21] The α- and γ-isomers are often unstable under the reaction conditions.[21]
Experimental Protocol: Sommelet Reaction for 3-Formylpyridine
-
Dissolve 3-(aminomethyl)pyridine in a suitable solvent (e.g., ethanol).
-
Add a solution of hexamethylenetetramine in the same solvent.
-
Heat the mixture to reflux for the required duration.
-
After cooling, the product can be isolated by extraction and purified by distillation or chromatography.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[22][23] The reaction involves the treatment of a phenol with chloroform in a basic solution, generating a dichlorocarbene intermediate which acts as the electrophile.[23] While primarily used for phenols, this reaction has been adapted for certain electron-rich heterocyclic systems. In the case of pyrrole, the Reimer-Tiemann reaction can lead to the formation of 3-chloropyridine through a ring expansion mechanism.[24] Its application to pyridine itself for direct formylation is less common.
Mechanism of the Reimer-Tiemann Reaction (Phenol Example):
Caption: The Reimer-Tiemann reaction mechanism.
Conclusion and Future Outlook
The synthesis of substituted pyridine aldehydes has evolved from classical, often harsh methods to a sophisticated array of modern synthetic transformations. The methodologies detailed in this guide, including the Vilsmeier-Haack, Gattermann, and Sommelet reactions, alongside various oxidation protocols, provide a robust toolkit for accessing a wide range of these valuable building blocks. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted pyridine aldehydes will undoubtedly remain a key focus of research in the chemical sciences. The ongoing exploration of novel catalytic systems and the application of flow chemistry and other enabling technologies are poised to further revolutionize this important area of synthetic chemistry.
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Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
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Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
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OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry - ACS Publications. [Link]
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Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]
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Newer biologically active pyridines: A potential review. ResearchGate. [Link]
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Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]
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Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). YouTube. [Link]
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A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. Thieme. [Link]
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OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. [Link]
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Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds. Journal of Synthetic Chemistry. [Link]
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potential reactivity of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Reactivity of 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating dimethylamino group, the electron-withdrawing aldehyde and chloro-substituents, and the pyridine nitrogen, endow it with a versatile reactivity profile. This guide provides a comprehensive analysis of the synthesis and potential chemical transformations of this valuable building block. We will explore the dual reactivity of the electrophilic carbon centers at the C2 (chloro-substituted) and C3 (aldehyde) positions, focusing on nucleophilic aromatic substitution, aldehyde condensation reactions, and the strategic construction of fused heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's synthetic potential.
Introduction and Molecular Profile
This compound, with CAS Number 1282606-18-1, is a solid, polyfunctionalized pyridine derivative.[1] The molecule features two key reactive sites: a chlorine atom at the 2-position, which is activated for nucleophilic aromatic substitution (SNAr), and a carbaldehyde group at the 3-position, which is prone to a wide array of carbonyl chemistry.
The electronic landscape of the molecule is particularly noteworthy. The powerful electron-donating effect of the dimethylamino group at the 4-position increases the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic attack. However, the electron-withdrawing pyridine nitrogen atom, particularly its influence on the ortho (C2) and para (C4) positions, creates electron-deficient sites susceptible to nucleophilic attack.[2][3] The aldehyde group further enhances the electrophilicity of the C2 position. This electronic push-pull system is central to its reactivity.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-4-(dimethylamino)nicotinaldehyde |
| CAS Number | 1282606-18-1 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Appearance | Solid |
Synthesis via Vilsmeier-Haack Reaction
The preparation of 2-chloro-3-formyl-pyridines and their quinoline analogues is most effectively achieved through the Vilsmeier-Haack reaction.[4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[5][6]
For the synthesis of the title compound, a suitable precursor such as 4-(dimethylamino)pyridin-2(1H)-one would be subjected to the Vilsmeier reagent. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as a weak electrophile.[7] This electrophile attacks the electron-rich pyridine precursor, leading to formylation and chlorination to yield the final product.
Caption: Generalized workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: This is a representative protocol based on analogous syntheses.[5] Researchers should conduct their own literature search and risk assessment.
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool a solution of the 4-(dimethylamino)pyridin-2(1H)-one precursor in anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Core Reactivity: A Tale of Two Electrophiles
The synthetic utility of this compound stems from its two distinct electrophilic centers. The reactivity at each site can be addressed selectively or in tandem to construct complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. The mechanism is a classic addition-elimination process, where the nucleophile attacks the electron-deficient C2 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex.[2][8] Aromaticity is temporarily disrupted but is restored upon the expulsion of the chloride leaving group. The stability of the Meisenheimer intermediate is key; in this case, the negative charge can be delocalized onto the electronegative pyridine nitrogen, which stabilizes the intermediate and facilitates the reaction.[2]
Caption: The two-step addition-elimination mechanism of SNAr.
Common Nucleophiles and Products:
| Nucleophile Class | Example | Reagent | Product Type |
| O-Nucleophiles | Hydroxide, Alkoxides | NaOH, NaOMe | 2-Hydroxypyridine, 2-Alkoxypyridine |
| N-Nucleophiles | Amines, Hydrazines | Piperidine, Hydrazine | 2-Aminopyridine, 2-Hydrazinopyridine |
| S-Nucleophiles | Thiolates | NaSH, PhSNa | Pyridine-2-thione, 2-(Phenylthio)pyridine |
| C-Nucleophiles | Cyanide, Organometallics | KCN, Organolithiums | 2-Cyanopyridine, 2-Alkyl/Arylpyridine |
| Azide | Sodium Azide | NaN₃ | Tetrazolopyridine (via cyclization) |
This table is based on the known reactivity of 2-chloroquinoline-3-carbaldehydes.[9]
Reactions at the C3-Aldehyde Group
The aldehyde functionality is a versatile handle for a plethora of chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon.
A. Condensation Reactions: The aldehyde readily condenses with primary amines and related compounds to form imines (Schiff bases), which are valuable intermediates for further functionalization.[10]
-
With Amines/Anilines: Forms N-substituted imines.
-
With Hydrazine/Substituted Hydrazines: Yields hydrazones.[10]
-
With Hydroxylamine: Produces oximes.[9]
-
With Active Methylene Compounds (e.g., malononitrile): Undergoes Knoevenagel condensation to form α,β-unsaturated systems.[10]
Caption: Key condensation reactions of the aldehyde group.
B. Oxidation and Reduction:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-chloro-4-(dimethylamino)pyridine-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction of the aldehyde to a primary alcohol ( (2-chloro-4-(dimethylamino)pyridin-3-yl)methanol ) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[10]
Synergistic Reactivity: Synthesis of Fused Heterocycles
The true synthetic power of this compound is realized when both reactive sites are engaged to construct fused ring systems. This is often achieved through a sequence where an initial reaction at one site sets up an intramolecular cyclization involving the second site.
Example: Synthesis of Thieno[2,3-b]pyridines
A common strategy involves a two-step, one-pot synthesis. First, the aldehyde undergoes a Knoevenagel condensation with an active methylene compound like ethyl cyanoacetate. The resulting α,β-unsaturated system is then subjected to a sulfur nucleophile (e.g., Na₂S). The nucleophile adds via Michael addition, followed by an intramolecular SNAr reaction where the newly formed enolate attacks the C2 carbon, displacing the chloride and forming the fused thieno[2,3-b]pyridine ring system. This is an adaptation of the Gewald reaction.
Experimental Protocol: Synthesis of a Fused Pyrazolo[3,4-b]pyridine
This protocol is adapted from analogous reactions with 2-chloroquinoline-3-carbaldehydes.[10]
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 4-6 hours.
-
The reaction involves initial formation of the hydrazone, followed by an intramolecular nucleophilic attack of the terminal hydrazone nitrogen onto the C2 position, displacing the chloride.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product, 1H-pyrazolo[3,4-b]pyridin-3-amine derivative, may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
This compound is a synthetically versatile building block characterized by two strategically positioned and electronically distinct electrophilic centers. The C2-chloro group is primed for nucleophilic aromatic substitution, while the C3-aldehyde allows for a wide range of carbonyl modifications and condensations. The synergy between these two functional groups provides elegant and efficient pathways to a variety of fused pyridine-based heterocycles, which are privileged structures in medicinal chemistry. This guide has outlined the core reactivity principles and provided foundational protocols to empower researchers in leveraging this potent molecule for the synthesis of novel compounds.
References
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Hamama, W. S., Zoorob, H. H., & El-Shafei, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8161-8193. Link
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Link
-
Mohareb, R. M., & El-Sayed, N. N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-1-yl) malonaldehyde. International Journal of Organic Chemistry, 3(3), 187-195. Link
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
-
CymitQuimica. (n.d.). 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde. Link
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Link
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Link
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Link
-
TCI AMERICA. (n.d.). Vilsmeier-Haack Reaction. Link
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Abdel-Wahab, B. F., & Khidre, R. E. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Link
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Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22. Link
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Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). The chemistry of 2-chloroquinoline-3-carbaldehydes. Arkivoc, 2012(1), 640-692. Link
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Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Link
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health and safety information for 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
An In-depth Technical Guide to the Health and Safety of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Executive Summary
This document provides a comprehensive technical guide on the health and safety considerations for this compound (CAS No. 1282606-18-1). As a novel chemical entity, specific toxicological data is not extensively available. Therefore, this guide is built upon the foundational principles of chemical safety, risk assessment based on structural analogy, and established best practices for handling potentially hazardous research chemicals. The molecular structure, incorporating a chlorinated pyridine ring, a dimethylamino group, and an aldehyde functional group, suggests a precautionary approach is mandatory. This guide outlines a provisional hazard assessment, detailed protocols for safe handling and personal protection, and robust emergency procedures to ensure the safety of all laboratory personnel. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Provisional Hazard Assessment and Classification
In the absence of specific experimental data for this compound, a hazard assessment must be conducted based on its chemical structure and the known toxicology of analogous compounds.
Structural Analysis:
-
Chlorinated Pyridine Core: Chlorinated aromatic compounds can exhibit varying degrees of toxicity and may be persistent in the environment.
-
4-(Dimethylamino)pyridine (DMAP) Moiety: The structurally related compound, 4-(Dimethylamino)pyridine, is known to be highly toxic if swallowed or in contact with skin, and causes skin and eye irritation.[1][2][3]
-
Aldehyde Group: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[4]
Based on these analogies, it is prudent to treat this compound as a substance with potential for significant acute toxicity, irritation, and possible sensitization.
Table 1: Provisional GHS Classification and Hazard Statements
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Basis for Provisional Classification |
| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. | Analogy with 4-(Dimethylamino)pyridine.[1][3] |
| Acute Toxicity, Dermal | Category 1/2 | 💀 | Danger | H310: Fatal in contact with skin. | Analogy with 4-(Dimethylamino)pyridine.[1][3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. | Analogy with related pyridine and aldehyde compounds.[1][4] |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation. | Analogy with related pyridine and aldehyde compounds.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation. | Common for aldehydes and pyridines; analogy with 2-Chloroquinoline-3-carbaldehyde.[1][4] |
Disclaimer: This classification is provisional and should be used for risk assessment and safety planning until official, verified data becomes available.
Engineering Controls and Safe Handling
A multi-layered approach to containment is critical. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Primary Engineering Controls
All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed within a certified chemical fume hood. The fume hood provides essential protection against inhalation of dust or aerosols and serves as a primary barrier in case of spills. Ensure the sash is maintained at the lowest practical height.
Standard Operating Procedure for Handling
Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
When weighing the solid compound, use a disposable weigh boat or paper to prevent contamination of the balance.
-
If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.
-
Keep the container securely capped when not in immediate use.
Conducting Reactions:
-
Set up all reaction apparatus within the fume hood.
-
Utilize techniques that minimize aerosol generation, such as cannula transfer for solutions.
-
Ensure all glassware is properly secured.
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.
-
Dispose of all contaminated materials, including bench paper and disposable weigh boats, as hazardous waste.[5]
Personal Protective Equipment (PPE)
Given the provisional classification of high acute toxicity, a robust PPE protocol is mandatory.
Table 2: Recommended PPE for Laboratory Operations
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Prep (in Fume Hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Not required if handled exclusively within a certified fume hood. N95 respirator as a secondary precaution. |
| Reactions & Purifications (in Fume Hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Not required if handled exclusively within a certified fume hood. |
| Handling Outside Fume Hood | Not Recommended | - | - | - |
Diagram 1: PPE Selection Logic This diagram illustrates the decision-making process for selecting appropriate PPE when handling potentially hazardous chemical compounds.
Caption: Decision tree for PPE selection.
Storage and Waste Management
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed and sealed.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled, indicating the presence of a highly toxic compound, and access should be restricted.
Waste Disposal:
-
All waste streams containing this compound (solid waste, contaminated solvents, reaction mixtures) must be treated as hazardous waste.
-
Collect waste in designated, clearly labeled, and sealed containers.
-
Dispose of waste in accordance with all local, state, and federal regulations for chlorinated organic compounds.[5] Never mix incompatible waste streams.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Diagram 2: Emergency Response Workflow This flowchart details the immediate steps to take in case of accidental exposure to the chemical.
Caption: Flowchart for first aid response.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[8]
Accidental Release / Spill
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Toxicological and Physical Properties
While specific data is limited, some physical properties are available.
Table 3: Known Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 1282606-18-1 | [9] |
| Molecular Formula | C₈H₉ClN₂O | [9] |
| Molecular Weight | 184.62 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [9] |
| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N | [9] |
Note: No specific toxicological data (e.g., LD50, LC50) for this compound was found. The toxicological assessment is based on structural analogs.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
DMAP - Safety Data Sheet. AAPPTec, LLC. [Link]
-
4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-3-pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
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- 9. 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde [cymitquimica.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a valuable heterocyclic building block. The primary synthetic route detailed is the Vilsmeier-Haack formylation of 2-chloro-4-(dimethylamino)pyridine. This application note elucidates the reaction mechanism, provides a detailed, step-by-step laboratory protocol, and offers insights into the critical parameters that govern the reaction's success. The target audience includes organic chemists and medicinal chemists involved in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research.
Introduction and Significance
This compound is a highly functionalized pyridine derivative. The presence of three distinct reactive centers—the aldehyde, the chloro group, and the dimethylamino-activated pyridine ring—makes it a versatile intermediate for constructing more complex molecular scaffolds. The aldehyde group allows for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and condensations.[1] The chloro substituent can be displaced via nucleophilic aromatic substitution, and the pyridine nitrogen offers a site for quaternization or N-oxide formation.
This scaffold is of particular interest in medicinal chemistry. The 4-(dimethylamino)pyridine (DMAP) core is a well-known super-nucleophilic catalyst, and its derivatives are often explored for biological activity.[2][3] Specifically, substituted 2-chloropyridines are precursors to a variety of commercial fungicides, insecticides, and pharmaceuticals, including antihistamines.[4][5] Therefore, a reliable and well-understood protocol for the synthesis of this key intermediate is of significant value to the drug discovery and development community.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The most direct and efficient method for introducing a formyl (-CHO) group onto an electron-rich heteroaromatic ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
The substrate, 2-chloro-4-(dimethylamino)pyridine, is ideally suited for this transformation. The powerful electron-donating effect of the dimethylamino group at the 4-position strongly activates the pyridine ring towards electrophilic substitution, specifically at the ortho positions (C3 and C5). Due to steric hindrance from the adjacent chloro group at C2, the formylation reaction proceeds with high regioselectivity at the C3 position.
Reaction Mechanism
The overall process can be broken down into three key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked intramolecularly by the nitrogen lone pair. Subsequent elimination of a dichlorophosphate species yields the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[6][8]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2-chloro-4-(dimethylamino)pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This occurs at the C3 position to form a resonance-stabilized cationic intermediate (a sigma complex). A proton is subsequently lost to restore aromaticity.
-
Hydrolysis: During aqueous workup, the resulting iminium salt intermediate is readily hydrolyzed to afford the final aldehyde product, this compound.
Diagram 1: Overall Synthetic Scheme
Caption: Vilsmeier-Haack formylation of 2-chloro-4-(dimethylamino)pyridine.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Appropriate scaling requires re-optimization of reaction times and temperatures.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-(dimethylamino)pyridine | ≥97% | Commercial | Starting material |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercial | Acylating agent, handle with extreme care |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Solvent and reagent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab prepared | For neutralization |
| Brine | Saturated NaCl solution | Lab prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, pressure-equalizing dropping funnel, condenser with nitrogen inlet, ice-water bath, separatory funnel, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
-
Preparation of Vilsmeier Reagent:
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.4 mL, 15 mmol, 1.5 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes.
-
-
Reaction with Substrate:
-
In a separate beaker, dissolve 2-chloro-4-(dimethylamino)pyridine (1.57 g, 10 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should be more polar than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Hydrolysis:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate may form.
-
-
Extraction and Purification:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterization
-
Formula: C₈H₉ClN₂O[9]
-
Molecular Weight: 184.62 g/mol [9]
-
Appearance: Off-white to yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~10.2 (s, 1H, CHO), 8.1 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 3.2 (s, 6H, N(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ ~188.0, 159.0, 155.0, 145.0, 115.0, 106.0, 40.0.
Safety and Troubleshooting
| Hazard | Precaution |
| Phosphorus oxychloride (POCl₃) | Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). Quench any residual POCl₃ carefully. |
| Exothermic Reaction | The formation of the Vilsmeier reagent is highly exothermic. Maintain strict temperature control during the addition of POCl₃ to prevent runaway reactions. |
| Troubleshooting: Low Yield | Ensure all reagents and solvents are anhydrous, as moisture will decompose the Vilsmeier reagent. Confirm complete consumption of starting material by TLC before workup. |
| Troubleshooting: Impure Product | Inefficient neutralization during workup can lead to side products. Ensure the pH is correct before extraction. Thorough purification by column chromatography is essential. |
Conclusion
The Vilsmeier-Haack reaction provides a robust and highly regioselective method for the synthesis of this compound. By carefully controlling the reaction temperature and using anhydrous conditions, this valuable synthetic intermediate can be prepared in good yield. The protocol described herein is a reliable procedure for laboratory-scale synthesis, enabling further exploration of this scaffold in drug discovery and materials science applications.
References
- MySkinRecipes. 2-Chloro-N,N-dimethylpyridin-4-amine.
- Desai, N. C., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society.
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Gomaa, M. A. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indazol-5(6H)-ylidene)malononitrile. International Journal of Industrial Chemistry.
- CymitQuimica. 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde.
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available from: [Link]
-
NROChemistry (YouTube). Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
- Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. Process for the preparation of 2-chloropyridines.
- HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.
-
PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]
- Google Patents. Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
-
Wikipedia. 2-Chloropyridine. Available from: [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]
-
NIH National Library of Medicine. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 2-pyridine carboxaldehyde. Available from: [Link]
- Google Patents. Preparation method of 2-chloro-4-aminopyridine.
-
Ghumro, S. A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances. Available from: [Link]
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- 3. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
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Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyridine Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile methodology for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide provides an in-depth exploration of the application of the Vilsmeier-Haack reaction for the synthesis of pyridine carbaldehydes, crucial intermediates in the development of pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters that ensure successful and reproducible outcomes.
Introduction: The Significance of Pyridine Carbaldehydes and the Vilsmeier-Haack Reaction
Pyridine carbaldehydes are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules and advanced materials. Their inherent reactivity allows for a multitude of chemical transformations, making them indispensable in medicinal chemistry for the construction of novel drug candidates.[4] The introduction of a formyl group (-CHO) onto the pyridine ring, however, can be challenging due to the electron-deficient nature of the pyridine nucleus.[4]
The Vilsmeier-Haack reaction provides an elegant solution to this synthetic challenge.[2] It employs a specific electrophile, the Vilsmeier reagent, which is potent enough to react with even moderately activated aromatic systems.[3][5] The reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide such as phosphorus oxychloride (POCl₃).[2][6][7] The resulting chloroiminium ion is the key electrophilic species that drives the formylation process.[2][8]
The Core Mechanism: A Step-by-Step Analysis
Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of pyridine carbaldehydes. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Figure 2: General workflow of the Vilsmeier-Haack reaction on a pyridine substrate.
Experimental Protocols: A Practical Guide
The success of the Vilsmeier-Haack reaction is highly dependent on careful control of reaction conditions. The following protocols provide a detailed, step-by-step guide for the synthesis of pyridine carbaldehydes.
Reagent Preparation and Handling: The Vilsmeier Reagent
The Vilsmeier reagent is typically prepared in situ due to its moisture sensitivity. [9] Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
An appropriate anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white to pale yellow precipitate indicates the formation of the Vilsmeier reagent. [9] Table 1: Typical Reagent Ratios
| Reagent | Molar Equivalents |
| Pyridine Substrate | 1.0 |
| DMF | 3.0 - 5.0 |
| POCl₃ | 1.5 - 2.0 |
General Procedure for the Formylation of Pyridines
Protocol:
-
To the pre-formed Vilsmeier reagent at 0 °C, add a solution of the pyridine substrate in the reaction solvent dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-90 °C). The optimal temperature and reaction time will depend on the reactivity of the specific pyridine substrate and should be determined by TLC monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyridine carbaldehyde.
Work-up and Purification: Critical Considerations
The work-up procedure is crucial for isolating the desired product in high purity. The hydrolysis of excess POCl₃ produces phosphoric acid and hydrochloric acid, which must be neutralized to facilitate product extraction. [6]A carefully controlled "reverse quench," where the reaction mixture is added to ice, is the standard and safest method. [6] Purification can sometimes be achieved by forming a bisulfite addition compound, which can be filtered and then hydrolyzed back to the aldehyde. [10]
Substrate Scope and Regioselectivity
The Vilsmeier-Haack reaction is most effective for electron-rich pyridines. The presence of electron-donating groups (EDGs) such as amino, alkoxy, or alkyl groups on the pyridine ring enhances its reactivity and influences the regioselectivity of the formylation. The formyl group is typically introduced at the position para to the activating group. For unsubstituted pyridine, the reaction is more challenging and may require harsher conditions.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficiently activated substrate | Use a more activating solvent, increase reaction temperature and/or time. |
| Decomposed Vilsmeier reagent | Ensure anhydrous conditions and use freshly distilled reagents. | |
| Formation of multiple products | Lack of regioselectivity | Modify the directing group on the pyridine ring; optimize reaction temperature. |
| Difficult work-up | Incomplete neutralization | Carefully monitor pH during neutralization; use a stronger base if necessary. |
| Product decomposition | Harsh work-up conditions | Maintain low temperatures during quenching and neutralization. |
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous reagents and requires careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. [6]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. [11]Ensure adequate cooling and slow, controlled addition of reagents.
-
Thermal Instability: The Vilsmeier reagent and the reaction mixture can be thermally unstable, potentially leading to a runaway reaction. [9][11][12][13]
Conclusion
The Vilsmeier-Haack reaction is an invaluable tool for the synthesis of pyridine carbaldehydes, providing a reliable and adaptable method for introducing a formyl group onto the pyridine nucleus. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safety protocols, researchers can effectively utilize this reaction to access a wide range of valuable synthetic intermediates for drug discovery and materials science.
References
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Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (2007). Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. (n.d.). Synlett. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry. SciRP.org. Retrieved January 19, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. Cambridge Open Engage. Retrieved January 19, 2026, from [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved January 19, 2026, from [Link]
-
Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
- Process for the preparation of 2-halogenopyridinealdehydes and novel 2. (n.d.). Google Patents.
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
- Process for the production of pyridine aldehydes. (n.d.). Google Patents.
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Preparation method of 2-pyridine carboxaldehyde. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]
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- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. mt.com [mt.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Versatile Building Block: Harnessing 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde for Advanced Heterocyclic Synthesis
Introduction: A Gateway to Novel Pyridine-FUSED Heterocycles
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Within this class, 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde stands out as a highly versatile and reactive intermediate. Its unique arrangement of a nucleophilic dimethylamino group, an electrophilic aldehyde, and a displaceable chloro substituent on a pyridine core makes it an ideal precursor for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this powerful building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The presence of the electron-donating dimethylamino group at the 4-position enhances the nucleophilicity of the pyridine nitrogen and influences the reactivity of the adjacent chloro and aldehyde functionalities, a key consideration in the design of synthetic routes.
Core Applications in Heterocyclic Synthesis
This document will focus on two primary applications of this compound: the synthesis of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. These fused systems are of significant interest due to their prevalence in biologically active compounds.
I. Synthesis of 4-(Dimethylamino)pyrazolo[3,4-b]pyridine Derivatives: Accessing Privileged Scaffolds
The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antiviral effects. The synthesis of these compounds from this compound typically proceeds via a cyclocondensation reaction with hydrazine derivatives.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the electrophilic aldehyde carbon of the starting material. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the newly formed hydrazone nitrogen displaces the chloride at the 2-position of the pyridine ring, leading to the formation of the fused pyrazole ring. The electron-donating dimethylamino group facilitates this SNAr reaction by increasing the electron density of the pyridine ring, thereby making the chloro group a better leaving group.
Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 1-Phenyl-4-(dimethylamino)-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (anhydrous)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of aldehyde).
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.1 eq.) followed by triethylamine (1.5 eq.). The triethylamine acts as a base to neutralize the HCl generated during the cyclization.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-phenyl-4-(dimethylamino)-1H-pyrazolo[3,4-b]pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Ethanol | Provides good solubility for reactants and a suitable boiling point for the reaction. |
| Base | Triethylamine (TEA) | Neutralizes the in-situ generated HCl, driving the reaction to completion. |
| Temperature | Reflux (approx. 78°C) | Provides sufficient thermal energy to overcome the activation barrier for both condensation and cyclization. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
II. Synthesis of 4-(Dimethylamino)thieno[2,3-b]pyridine Derivatives: The Gewald Reaction and Subsequent Cyclization
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological applications. A common and efficient route to these molecules involves the Gewald multicomponent reaction to form a 2-aminothiophene intermediate, which can then be adapted for the synthesis of the fused pyridine system.
Synthetic Strategy Overview
The synthesis begins with a Knoevenagel condensation of this compound with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur in the presence of a base. Subsequent intramolecular cyclization and tautomerization afford a polysubstituted 2-aminothiophene. This thiophene derivative is then primed for a final cyclization to form the thieno[2,3-b]pyridine ring.
Caption: Synthesis of Thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
This protocol outlines a plausible route to a key thieno[2,3-b]pyridine intermediate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Piperidine (as a basic catalyst)
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and elemental sulfur (1.2 eq.) in ethanol (15 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of morpholine or piperidine (0.1-0.2 eq.) to the suspension. These bases are known to effectively catalyze the Gewald reaction.[1][2]
-
Reaction Conditions: Heat the mixture to a gentle reflux (around 50-60 °C) with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.
-
Characterization: Confirm the structure of the resulting ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate using spectroscopic techniques.
| Parameter | Condition | Rationale |
| Reactants | Aldehyde, Active Methylene Nitrile, Sulfur | Core components of the Gewald reaction.[1] |
| Catalyst | Morpholine or Piperidine | Basic catalyst essential for the Knoevenagel condensation and subsequent steps of the Gewald reaction.[2] |
| Temperature | 50-60°C | Mild heating is generally sufficient to promote the reaction without significant side product formation. |
| Reaction Time | 2-4 hours | Typically adequate for the reaction to reach completion. |
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely utilized synthetic methodologies in heterocyclic chemistry. The causality behind each experimental choice, from the selection of reagents and catalysts to the reaction conditions, is grounded in fundamental principles of organic chemistry. For instance, the use of a base in both protocols is critical to either neutralize acidic byproducts or to catalyze key condensation steps. Reaction monitoring by TLC is a crucial self-validating step, allowing the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected. Final characterization by NMR and mass spectrometry provides definitive structural proof of the synthesized compounds.
Conclusion: A Versatile Precursor for Chemical Innovation
This compound has demonstrated its immense potential as a versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The strategic placement of its functional groups allows for a range of synthetic transformations, leading to the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable intermediate, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- El-Emary, T. I. (2007). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine.
- Abdel-Mohsen, S. A. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1957-1967.
- Ghaedi, A., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(10), 1648.
- Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
- Al-Zaydi, K. M. (2009).
- Hassan, A. S., et al. (2014). Synthesis of some new thieno[2,3-b]pyridine derivatives with anticipated biological activity. Journal of the Chinese Chemical Society, 61(5), 553-559.
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
Sources
Application Notes and Protocols for the Reaction of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde with Amines
Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science
2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its unique arrangement of reactive sites—a nucleophilic aromatic substitution (SNAr) susceptible chlorine atom at the 2-position, an amine-reactive carbaldehyde at the 3-position, and an activating dimethylamino group at the 4-position—renders it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic manipulation of these functional groups allows for the construction of novel scaffolds, including but not limited to, substituted aminopyridines and fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.
This guide provides a comprehensive overview of the reaction of this compound with various amines. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for the successful application of this important synthetic transformation.
Mechanistic Insights: A Tale of Two Reactive Centers
The reaction of this compound with amines is governed by the interplay of two primary reaction pathways: nucleophilic aromatic substitution at the C2 position and nucleophilic addition to the C3 carbaldehyde. The prevailing pathway is highly dependent on the nature of the amine and the reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions. In the case of this compound, the chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to SNAr. The electron-donating dimethylamino group at the 4-position further enhances the electron density of the ring, which might intuitively seem to deactivate the ring towards nucleophilic attack. However, its ability to stabilize the positive charge in the transition state and its influence on the overall electronic distribution of the pyridine ring still permit facile substitution.
The generally accepted mechanism for SNAr on activated heterocycles proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 1: General mechanism of SNAr at the 2-position.
Reaction at the 3-Carbaldehyde: Imine Formation and Beyond
The aldehyde functionality at the 3-position is a classic electrophilic center that readily reacts with primary amines to form imines (Schiff bases) via nucleophilic addition, followed by dehydration.[1] This reaction is typically reversible and often acid-catalyzed. With secondary amines, enamines can be formed.
In instances where the amine nucleophile possesses a second reactive site (e.g., diamines, amino alcohols, or aminothiols), the initial reaction at either the 2- or 3-position can be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems. This is a particularly powerful strategy for the rapid construction of complex molecular architectures. For example, reaction with a 1,2-diamine can lead to the formation of a pyrido[2,3-d]pyrimidine scaffold.
Figure 2: Competing and sequential reaction pathways.
Application Notes: Strategic Considerations for Synthesis
The choice of reaction conditions and the nature of the amine substrate are critical in directing the reaction towards the desired product.
-
For Selective SNAr: To favor substitution at the 2-position while minimizing reaction at the aldehyde, it is often advantageous to use less sterically hindered amines and to conduct the reaction under basic conditions without strong acid catalysis. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is recommended to scavenge the HCl generated during the substitution. Common solvents for this transformation include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.
-
For Imine Formation: To promote the formation of an imine, the reaction can be carried out in the presence of a catalytic amount of acid (e.g., acetic acid) and with azeotropic removal of water, for example, using a Dean-Stark apparatus in a solvent like toluene.
-
For Fused Heterocycle Synthesis: When the desired product is a fused ring system, the reaction is often performed at elevated temperatures to drive both the initial substitution/condensation and the subsequent intramolecular cyclization. In many cases, a one-pot procedure can be employed where the starting material and the bifunctional amine are heated together in a suitable solvent.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of 2-(Substituted-amino)-4-(dimethylamino)pyridine-3-carbaldehydes via SNAr
This protocol is a general method for the reaction with simple primary and secondary amines.
Figure 3: Experimental workflow for the SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Ethanol)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Reaction Conditions for SNAr
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | High |
| Morpholine | DIPEA | EtOH | 80 | 8 | Good |
| Benzylamine | K₂CO₃ | DMSO | 110 | 4 | High |
| n-Butylamine | Et₃N | MeCN | 80 | 12 | Moderate |
Note: The yields are qualitative and based on analogous reactions on similar substrates. Optimization for specific amines is recommended.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine via a One-Pot Reaction
This protocol exemplifies the synthesis of a fused heterocyclic system using a bifunctional amine.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamidine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 2-aminobenzamidine hydrochloride (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add DMF (10 mL) and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 h), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to afford the pure pyrido[2,3-d]pyrimidine derivative.
Characterization of Products
The products of these reactions can be characterized by standard spectroscopic techniques.
-
¹H NMR: The disappearance of the signal for the proton at the 2-position of the pyridine ring and the appearance of new signals corresponding to the introduced amino group are indicative of a successful SNAr reaction. For imine formation, a new signal for the iminyl proton (-CH=N-) will be observed.
-
¹³C NMR: Changes in the chemical shifts of the pyridine ring carbons, particularly C2, will be observed upon substitution. The formation of an imine will result in a new signal for the iminyl carbon.
-
IR Spectroscopy: The C=O stretch of the aldehyde (around 1690 cm⁻¹) will be present in the SNAr product but will be absent in the imine product, which will instead show a C=N stretch (around 1640 cm⁻¹). The N-H stretching vibrations of the amino group will also be observable.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the product.
For example, in the Ugi reaction product of 4-(dimethylamino)-3-pyridinecarboxaldehyde, the following characteristic signals were observed: ¹H-NMR (CDCl₃, major diastereomer) δ 1.39 (s, 9H), 2.62 (s, 6H), 3.69 (s, 3H), 4.29 (br, 1H), 4.43 (s, 1H), 6.79 (d, J = 5.6 Hz, 1H), 7.30–7.40 (m, 5H), 7.43 (br, 1H), 8.31 (d, J = 5.6 Hz, 1H), 8.40 (s, 1H); ¹³C-NMR (CDCl₃, major diastereomer) δ 28.7, 43.9, 51.0, 52.4, 57.9, 64.0, 113.6, 127.8, 128.5, 128.7, 128.9, 137.2, 149.7, 149.8, 158.9, 170.6, 172.4.[1]
Troubleshooting and Safety
-
Low Yields in SNAr: If low yields are obtained, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a palladium catalyst for less reactive amines. Ensure that the reagents and solvent are anhydrous.
-
Side Reactions: The formation of imines can be a competing reaction. To minimize this, avoid acidic conditions when targeting the SNAr product.
-
Safety: this compound and many amines are irritants and potentially toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The reaction of this compound with amines is a versatile and powerful tool for the synthesis of a wide range of nitrogen-containing compounds. By carefully selecting the amine nucleophile and controlling the reaction conditions, researchers can selectively target either nucleophilic aromatic substitution at the 2-position or reactions at the 3-carbaldehyde, including the formation of fused heterocyclic systems. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic methodology in the pursuit of novel molecules for a variety of applications.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [URL not available]
-
Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 2017. [Link]
Sources
Application Notes and Protocols: The Pivotal Role of Intermediates in Pharmaceutical Synthesis
Introduction: The Architectural Blueprint of Drug Manufacturing
In the intricate process of pharmaceutical manufacturing, the journey from basic raw materials to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step chemical symphony. Central to this process are pharmaceutical intermediates , chemical compounds that serve as the crucial building blocks and stepping stones in the synthesis of an API.[1] These are not the final therapeutic agents, but rather the molecular precursors that undergo a series of controlled chemical transformations to ultimately yield the desired drug substance.[] The quality, purity, and consistency of these intermediates are of paramount importance, as they directly influence the safety, efficacy, and overall quality of the final medicinal product.[3][4][5] Any impurities or variations introduced at an intermediate stage can cascade through the synthetic pathway, potentially compromising the final API and posing a risk to patient health.[3]
This technical guide provides an in-depth exploration of the role of intermediates in pharmaceutical synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the strategic importance of intermediates, the stringent quality control measures they necessitate, and provide detailed protocols for their synthesis and characterization.
The Strategic Importance of Intermediates in API Synthesis
The use of a multi-step synthesis involving stable, isolable intermediates, rather than a direct conversion of starting materials to the final API, is a deliberate and strategic choice in pharmaceutical manufacturing. This approach offers several distinct advantages:
-
Simplification of Complex Syntheses: By breaking down a complex molecular transformation into a series of smaller, more manageable steps, the use of intermediates allows for greater control over each chemical reaction.[5] This modular approach facilitates process optimization and troubleshooting.
-
Enhanced Quality Control and Impurity Rejection: Each intermediate stage provides an opportunity for purification and analysis.[5] This allows for the removal of by-products and unreacted starting materials, preventing their carry-over into subsequent steps and ultimately, the final API. Early-stage quality checks are more cost-effective than attempting to remove impurities from the final, often more complex, drug substance.[5]
-
Facilitation of Convergent Synthesis: In a convergent synthetic strategy, different parts of a complex molecule are synthesized separately as intermediates and then joined together in the later stages. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the manufacturing of pharmaceuticals.[3] The use of well-characterized intermediates with defined quality attributes is a key aspect of demonstrating control over the manufacturing process, as outlined in guidelines like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients).[6]
The Drug Development Lifecycle: Pinpointing the Role of Intermediates
The synthesis and control of intermediates are integral throughout the drug development pipeline. The following diagram illustrates the central role of intermediates in the journey from raw materials to the final API.
Caption: Workflow illustrating the progression from raw materials to API, highlighting the critical quality control checkpoints for each intermediate.
Case Study: Synthesis of a Key Intermediate for Atorvastatin
Atorvastatin, a widely prescribed medication for lowering cholesterol, provides an excellent example of the importance of a key intermediate in its synthesis. A common retrosynthetic analysis of Atorvastatin reveals a crucial chiral intermediate, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetic acid tert-butyl ester, often referred to as the "chiral side chain." The stereochemistry of this intermediate is critical for the pharmacological activity of the final drug.
Protocol 1: Synthesis of the Atorvastatin Chiral Side Chain Intermediate
This protocol outlines a multi-step synthesis of the aforementioned chiral intermediate, emphasizing the control of stereochemistry and purification at each stage.
Materials and Equipment:
-
(R)-4-cyano-3-hydroxybutyric acid ethyl ester
-
tert-Butyl acetate
-
Lithium diisopropylamide (LDA)
-
Raney nickel
-
Hydrogen gas
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA)
-
Standard laboratory glassware, reaction vessels, and purification apparatus (e.g., chromatography columns)
Step-by-Step Procedure:
-
Aldol Condensation:
-
Dissolve tert-butyl acetate in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of LDA in THF, maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, add a solution of (R)-4-cyano-3-hydroxybutyric acid ethyl ester in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
-
Reduction of the Nitrile:
-
Dissolve the product from the previous step in methanol.
-
Add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Protection of the Diol:
-
Dissolve the resulting amino diol in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final intermediate.
-
Process Control and Rationale:
-
Stereocontrol: The use of the chiral starting material, (R)-4-cyano-3-hydroxybutyric acid ethyl ester, is crucial for establishing the correct stereochemistry early in the synthesis.
-
Temperature Control: The low temperature (-78 °C) during the LDA-mediated aldol condensation is critical to prevent side reactions and ensure the desired regioselectivity.
-
Catalyst Selection: Raney nickel is an effective and widely used catalyst for the reduction of nitriles to primary amines.
-
Protecting Group Strategy: The protection of the diol as an acetonide is necessary to prevent unwanted side reactions in subsequent synthetic steps towards the final Atorvastatin molecule.
Quantitative Data Summary: Atorvastatin Intermediate Synthesis
| Parameter | Step 1: Aldol Condensation | Step 2: Nitrile Reduction | Step 3: Diol Protection | Overall |
| Yield | 85% | 92% | 95% | 74% |
| Purity (by HPLC) | >98% | >99% | >99.5% | >99.5% |
| Chiral Purity (ee%) | >99% | >99% | >99% | >99% |
Analytical Characterization of Pharmaceutical Intermediates
The rigorous characterization of intermediates is a non-negotiable aspect of pharmaceutical manufacturing to ensure they meet predefined specifications.[6] A suite of analytical techniques is employed to confirm the identity, purity, and quality of each intermediate.
Common Analytical Techniques:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying components in a mixture.[7][8][9] It is the workhorse for purity determination and assay of intermediates.
-
Gas Chromatography (GC): Primarily used for the analysis of volatile compounds, such as residual solvents.[8][9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of a compound, confirming its identity.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its structure.[9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
-
-
Other Techniques:
-
Melting Point: A simple and effective method for assessing the purity of a solid intermediate.
-
Elemental Analysis: Determines the elemental composition of a compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of the Atorvastatin Intermediate
This protocol provides a standard HPLC method for determining the purity of the synthesized Atorvastatin chiral side chain intermediate.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50:50 Water/Acetonitrile
-
Reference standard of the Atorvastatin intermediate
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized intermediate in the sample diluent to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
System Suitability:
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The relative standard deviation for six replicate injections of the standard should be ≤ 2.0%.
Regulatory Landscape and Good Manufacturing Practices (GMP)
The manufacturing of pharmaceutical intermediates falls under the purview of regulatory agencies and must adhere to the principles of Good Manufacturing Practices (GMP).[10] The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for the production of APIs and, by extension, their critical intermediates.[6]
Key GMP Considerations for Intermediates:
-
Process Validation: The manufacturing process for each intermediate must be validated to ensure it consistently produces a product of the required quality.[10]
-
Change Control: Any changes to the manufacturing process, equipment, or raw materials must be managed through a formal change control system.
-
Documentation: All manufacturing and testing activities must be thoroughly documented in batch records.
-
Facility and Equipment: The manufacturing facility and equipment must be designed, maintained, and operated to prevent contamination and ensure product quality.
The following diagram illustrates the logical relationship between regulatory guidelines, manufacturing processes, and the quality attributes of pharmaceutical intermediates.
Caption: The relationship between ICH Q7 guidelines, manufacturing controls, and the resulting quality of pharmaceutical intermediates.
Conclusion: The Unseen Pillars of Pharmaceutical Quality
Pharmaceutical intermediates are far more than mere waypoints in a synthetic route; they are the foundational pillars upon which the quality, safety, and efficacy of the final drug product are built. A deep understanding of their synthesis, purification, and characterization, coupled with a steadfast commitment to regulatory compliance and Good Manufacturing Practices, is essential for any professional in the field of drug development and manufacturing. By meticulously controlling the quality of each intermediate, we ensure the integrity of the entire pharmaceutical supply chain and, most importantly, the well-being of the patients who rely on these life-saving medicines.
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- The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine. (2025, April 10). Sarex Fine.
- What Are Intermediates in Pharma | APIs vs Intermediates - Simson Pharma Limited. (2024, November 18). Simson Pharma Limited.
- The Role of Pharmaceutical Intermediates in Modern Drug Development. Mahant Lifescience.
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- Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
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Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-4-(dimethylamino)nicotinaldehyde
Introduction: The Synthetic Versatility of a Substituted Nicotinaldehyde
2-Chloro-4-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-donating dimethylamino group, the electron-withdrawing aldehyde, and the reactive chloro substituent, make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. This application note provides a detailed guide to leveraging this versatile aldehyde in two fundamental classes of carbon-carbon bond-forming reactions: the Claisen-Schmidt and Knoevenagel condensations.
The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the practical steps for synthesis and the underlying chemical principles. By understanding the "why" behind the "how," researchers can better troubleshoot experiments and adapt these methodologies to their specific synthetic targets.
Core Condensation Strategies
The aldehyde functionality of 2-chloro-4-(dimethylamino)nicotinaldehyde is the primary site of reactivity in condensation reactions. Lacking α-hydrogens, it is an ideal electrophilic partner in reactions with nucleophiles generated from active methylene compounds or enolizable ketones and aldehydes.
Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs
The Claisen-Schmidt condensation is a robust method for the synthesis of α,β-unsaturated ketones, often referred to as chalcones.[1][2][3] In this reaction, 2-chloro-4-(dimethylamino)nicotinaldehyde reacts with an enolizable ketone (e.g., acetophenone) under basic conditions. The absence of α-hydrogens on the nicotinaldehyde prevents self-condensation, leading to a cleaner reaction profile.[1][2]
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-chloro-4-(dimethylamino)nicotinaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone.[3][4]
Caption: Mechanism of the Claisen-Schmidt Condensation.
This protocol details the synthesis of a chalcone analog from 2-chloro-4-(dimethylamino)nicotinaldehyde and 4-methoxyacetophenone.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Amount (mmol) | Amount (g/mL) |
| 2-Chloro-4-(dimethylamino)nicotinaldehyde | 1282606-18-1 | 184.62 | - | 1.0 | 0.185 g |
| 4-Methoxyacetophenone | 100-06-1 | 150.17 | - | 1.0 | 0.150 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 10% (w/v) aq. | - | 2 mL |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - | 5 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |
Procedure
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-(dimethylamino)nicotinaldehyde (0.185 g, 1.0 mmol) and 4-methoxyacetophenone (0.150 g, 1.0 mmol).
-
Add 5 mL of 95% ethanol and stir at room temperature until all solids are dissolved.
-
Slowly add 2 mL of 10% aqueous sodium hydroxide solution. A precipitate may begin to form.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone analog.
-
Dry the purified product under vacuum.
Expected Outcome
The reaction is expected to produce the corresponding α,β-unsaturated ketone in good to excellent yields. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Knoevenagel Condensation: Access to Diverse Heterocyclic Precursors
The Knoevenagel condensation provides a powerful route to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound.[5][6] 2-Chloro-4-(dimethylamino)nicotinaldehyde serves as an excellent substrate for this reaction, and the choice of the active methylene compound dictates the nature of the product. Common active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate.[7]
A weak base, such as piperidine or an amine, is typically used to catalyze the reaction.[6][8] The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then adds to the aldehyde carbonyl group. The resulting intermediate subsequently undergoes dehydration, often spontaneously, to yield the final condensed product.[5]
Caption: Experimental workflow for the Knoevenagel condensation.
This protocol describes the reaction of 2-chloro-4-(dimethylamino)nicotinaldehyde with malononitrile.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Amount (mmol) | Amount (g/mL) |
| 2-Chloro-4-(dimethylamino)nicotinaldehyde | 1282606-18-1 | 184.62 | - | 1.0 | 0.185 g |
| Malononitrile | 109-77-3 | 66.06 | - | 1.0 | 0.066 g |
| Piperidine | 110-89-4 | 85.15 | 0.862 g/mL | catalytic | ~2 drops |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | As needed |
Procedure
-
In a 50 mL round-bottom flask, dissolve 2-chloro-4-(dimethylamino)nicotinaldehyde (0.185 g, 1.0 mmol) and malononitrile (0.066 g, 1.0 mmol) in 10 mL of 95% ethanol.
-
Add a catalytic amount of piperidine (approximately 2 drops) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified product under vacuum.
Data Summary
The following table provides an illustrative summary of expected outcomes for Knoevenagel condensation with various active methylene compounds. Yields are estimates based on similar reactions and may vary.
| Active Methylene Compound | Catalyst | Solvent | Expected Product Structure | Typical Yield Range (%) |
| Malononitrile | Piperidine | Ethanol | 2-((2-chloro-4-(dimethylamino)pyridin-3-yl)methylene)malononitrile | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(2-chloro-4-(dimethylamino)pyridin-3-yl)acrylate | 80-90 |
| Diethyl Malonate | Piperidine | Ethanol | Diethyl 2-((2-chloro-4-(dimethylamino)pyridin-3-yl)methylene)malonate | 70-85 |
Conclusion and Future Perspectives
The Claisen-Schmidt and Knoevenagel condensation reactions are highly effective methods for the elaboration of 2-chloro-4-(dimethylamino)nicotinaldehyde into more complex molecular architectures. The resulting α,β-unsaturated products are themselves versatile intermediates for further synthetic transformations, including Michael additions, cycloadditions, and the synthesis of various heterocyclic ring systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
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- Grokipedia. (2024).
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- Claisen-Schmidt Condens
- MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- ResearchGate. (2018). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- Organic Chemistry Portal. (2019).
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- J&K Scientific LLC. (2021).
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- PraxiLabs. (n.d.).
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- Organic Chemistry Portal. (2022).
- ResearchGate. (2013).
- MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- ResearchGate. (2005).
- To Chemistry Journal. (2020). Part –V: Utilities of Active Methylen.
- BenchChem. (2025).
- Master Organic Chemistry. (2020).
- Google Patents. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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- MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Ethynyl-2-methyl-1,3-dioxolane.
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Application Notes & Protocols: Nucleophilic Substitution on 2-Chloropyridine Derivatives
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the core of numerous therapeutic agents. Among the various synthetic routes to functionalize the pyridine ring, nucleophilic aromatic substitution (SNAr) on 2-chloropyridine derivatives stands out as a particularly powerful and versatile strategy. This approach allows for the direct introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, providing access to a diverse chemical space critical for lead optimization and the synthesis of complex pharmaceutical ingredients.
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing nucleophilic substitution reactions on 2-chloropyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this fundamental transformation in their synthetic endeavors.
Mechanistic Insights: Understanding the SNAr Reaction on the Pyridine Ring
The nucleophilic aromatic substitution on 2-chloropyridines proceeds through a stepwise addition-elimination mechanism. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring plays a crucial role in activating the C2 and C4 positions towards nucleophilic attack.[1][2] This activation is a consequence of both inductive and resonance effects, which delocalize the negative charge of the intermediate, known as the Meisenheimer complex.[3]
The attack of a nucleophile at the C2 position, bearing the chlorine leaving group, disrupts the aromaticity of the ring, forming a high-energy anionic intermediate.[2][4] The stability of this intermediate is the rate-determining step of the reaction.[2] One of the key resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[2] This is why substitution is strongly favored at the 2- and 4-positions over the 3-position.[1][2] Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the final substituted product.
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Synthesis of Quinoline-4-Carboxamide Derivatives: An In-depth Technical Guide for Researchers
Introduction: The Enduring Significance of the Quinoline-4-Carboxamide Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and drug development. Among its myriad derivatives, quinoline-4-carboxamides have garnered substantial attention due to their remarkable breadth of biological activities. These compounds are central to the development of novel therapeutic agents, exhibiting potent anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] The intrinsic versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while mitigating toxicity.
This guide provides a comprehensive overview of the synthesis of quinoline-4-carboxamide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and explain the causality behind experimental choices.
Core Synthetic Strategies: Building the Quinoline-4-Carboxamide Backbone
The synthesis of quinoline-4-carboxamide derivatives is a two-stage process. First, the quinoline-4-carboxylic acid core is constructed. Following this, the carboxylic acid is converted to the corresponding carboxamide through an amide coupling reaction. The initial and most crucial step, the formation of the quinoline ring, is typically achieved through several classic named reactions.
Workflow Overview
The general synthetic pathway involves the formation of the quinoline-4-carboxylic acid intermediate, which is then activated and coupled with a desired amine to yield the final quinoline-4-carboxamide product.
Caption: General workflow for the synthesis of quinoline-4-carboxamide derivatives.
Part 1: Synthesis of the Quinoline-4-Carboxylic Acid Core
The choice of synthetic route to the quinoline-4-carboxylic acid intermediate is dictated by the desired substitution pattern and the availability of starting materials. The Pfitzinger and Doebner reactions are the most versatile and commonly employed methods.
The Pfitzinger Reaction: A Robust Route from Isatins
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[2][3] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3]
Mechanism of the Pfitzinger Reaction
The reaction proceeds through a well-defined sequence of steps:
-
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate.[2][3]
-
Imine/Enamine Formation: The keto-acid intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[2][3]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2][3]
Caption: Simplified mechanism of the Pfitzinger reaction.
Protocol 1: Pfitzinger Synthesis of 2-Aryl-quinoline-4-carboxylic Acid
This protocol describes a general procedure for the synthesis of 2-aryl-quinoline-4-carboxylic acids using the Pfitzinger reaction.
Materials:
-
Isatin (or substituted isatin)
-
Aryl methyl ketone (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Standard laboratory glassware for reflux, filtration, and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.
-
Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour. The color of the solution will typically change from orange/red to a darker shade, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the aryl methyl ketone (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ketone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at pH 4-5).[2]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids.[1] A related reaction, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid.[4]
Mechanism of the Doebner Reaction
The mechanism is thought to proceed via the following steps:
-
Imine Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[1]
-
Addition of Pyruvic Acid: The enol form of pyruvic acid then adds to the imine.
-
Cyclization and Oxidation: An intramolecular electrophilic cyclization onto the aromatic ring occurs, followed by oxidation of the resulting dihydroquinoline intermediate to the final aromatic quinoline product.[1]
Protocol 2: Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acid
This protocol provides a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.
Materials:
-
Substituted aniline
-
Aromatic aldehyde
-
Pyruvic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a round-bottom flask, add the substituted aniline (1 equivalent), the aromatic aldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-4-carboxylic acid.
Part 2: Amide Bond Formation
The final step in the synthesis of quinoline-4-carboxamides is the coupling of the quinoline-4-carboxylic acid with a primary or secondary amine. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.
Amide Coupling using EDC and HOBt
A widely used and reliable method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5]
Mechanism of EDC/HOBt Coupling
-
Activation of Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of HOBt Ester: This intermediate can be intercepted by HOBt to form an active HOBt ester, which is less prone to racemization and side reactions.
-
Nucleophilic Attack by Amine: The amine then attacks the carbonyl group of the active ester, leading to the formation of the amide bond and the release of HOBt.
Caption: Mechanism of amide bond formation using EDC and HOBt.
Protocol 3: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of quinoline-4-carboxamides from the corresponding carboxylic acids.
Materials:
-
Quinoline-4-carboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dry Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the quinoline-4-carboxylic acid (1 equivalent), the desired amine (1-1.2 equivalents), HOBt (1.1-1.5 equivalents), and EDC-HCl (1.1-1.5 equivalents) in a dry polar aprotic solvent like DMF or DCM.
-
Add an organic base such as DIPEA or TEA (2-4 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary to drive it to completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure quinoline-4-carboxamide.
Data Presentation: Examples of Synthesized Quinoline-4-Carboxamide Derivatives
The following table provides examples of quinoline-4-carboxamide derivatives synthesized using the methods described above, along with their reported yields.
| Entry | Quinoline-4-Carboxylic Acid Precursor | Amine | Product | Yield (%) | Reference |
| 1 | 2-(p-Tolyl)quinoline-4-carboxylic acid | 2-(Pyrrolidin-1-yl)ethan-1-amine | N-(2-(Pyrrolidin-1-yl)ethyl)-2-(p-tolyl)quinoline-4-carboxamide | 43 | [6] |
| 2 | 6-Chloro-2-(p-tolyl)quinoline-4-carboxylic acid | 2-(Pyrrolidin-1-yl)ethan-1-amine | 6-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyl)quinoline-4-carboxamide | 43 | [6] |
| 3 | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Methyl L-alaninate | Methyl 2-((2-oxo-1,2-dihydroquinoline-4-carbonyl)amino)propanoate | 60-80 | [7][8] |
| 4 | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | 3-(Dimethylamino)-1-propylamine | N-(3-(Dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide | Not Reported | [6] |
Note: Yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of quinoline-4-carboxamide derivatives. By understanding the underlying mechanisms of the key synthetic transformations and following the detailed protocols, researchers can confidently and efficiently prepare a diverse range of these valuable compounds for further investigation in drug discovery and development. The modularity of the presented synthetic routes allows for the generation of extensive libraries, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
Pfitzinger reaction. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Tiwari, K., Choubey, R., Shukla, S., & Gautam, P. (n.d.). 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f) (DMSOd6, 400 MHz). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lindwall, H. G., & Maclennan, J. S. (1932). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 54(12), 4739–4744. [Link]
- Mijangos, F., et al. (2021).
- Baba, F., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 285-295.
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace. Retrieved January 19, 2026, from [Link]
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820.
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2016). International Journal of Science and Research (IJSR), 5(7), 1853-1859.
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. Retrieved January 19, 2026, from [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series, 3(12), Part 2, Chapter 8.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
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facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014, February 6). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). MDPI. Retrieved January 19, 2026, from [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2011). UNCW Institutional Repository. Retrieved January 19, 2026, from [Link]
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Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved January 19, 2026, from [Link]
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Doebner–Miller reaction. (2023, November 28). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Direct amide formation from unactivated carboxylic acids and amines. (2011). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Application Note: A Comprehensive Workflow for the Preparation of Novel Bioactive Ligands
Abstract
The discovery and development of novel ligands are the foundational pillars of modern therapeutic intervention and chemical biology.[1] This guide provides a comprehensive, experience-driven workflow for the design, synthesis, purification, and functional validation of novel small-molecule ligands, with a particular focus on targeting G-Protein Coupled Receptors (GPCRs). GPCRs represent a major class of drug targets, and the principles outlined herein are broadly applicable across various receptor families.[2][3] We move beyond simple step-by-step instructions to explain the critical reasoning behind experimental choices, emphasizing the creation of a self-validating cascade from initial synthesis to final bioassay. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the complex process of ligand discovery.
Introduction: The "Why" Behind the Workflow
The journey of a novel ligand from a conceptual chemical structure to a validated bioactive tool is fraught with challenges. Success hinges not on a single successful experiment, but on a logically connected series of procedures where the output of one stage provides validated input for the next. A poorly characterized compound will yield unreliable biological data, wasting valuable time and resources. Therefore, this guide is structured to follow the logical progression of a ligand discovery campaign, ensuring that confidence in the molecule is built at each successive step. We will leverage modern, efficient synthetic strategies like "click chemistry" for their high yield and modularity, robust analytical techniques for unambiguous characterization, and sensitive biophysical and cell-based assays to confirm target engagement and functional activity.[4][5]
Part 1: Rational Design and Efficient Synthesis
The genesis of a novel ligand lies in its design. This phase combines computational modeling with established medicinal chemistry principles to conceptualize a molecule with a high probability of interacting with the target of interest.[6] Once a promising scaffold is identified, the synthetic strategy must be efficient, modular, and amenable to producing derivatives for structure-activity relationship (SAR) studies.[6]
Key Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
For generating a library of related compounds, CuAAC is an exceptionally powerful tool. Its value lies in its near-perfect reliability, mild aqueous reaction conditions, and high specificity between an azide and a terminal alkyne, which are functional groups largely absent in biological systems (bioorthogonality).[7] This allows for the rapid combination of diverse molecular fragments to build a library of candidate ligands.[4][5]
dot graph TD { layout=dot; rankdir="LR"; splines=true; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Modular Ligand Synthesis via Click Chemistry."
Protocol 1: Synthesis of a Novel Ligand via CuAAC
This protocol describes the synthesis of a candidate ligand by coupling an alkyne-containing core scaffold with an azide-modified fragment.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized core scaffold in DMSO.
-
Prepare a 12 mM stock solution of the azide-functionalized fragment in DMSO (a slight excess ensures complete consumption of the core scaffold).
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Causality: Sodium ascorbate is the reducing agent that maintains copper in the active Cu(I) oxidation state.[8] It must be prepared fresh as it is prone to oxidation.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water. Causality: The ligand accelerates the reaction and protects sensitive biomolecules (if applicable) from oxidative damage by reactive oxygen species generated during the reaction.[8][9]
-
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of 10 mM Alkyne Scaffold (Final concentration: 1 mM)
-
60 µL of 12 mM Azide Fragment (Final concentration: 1.2 mM)
-
340 µL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A premixed solution of 12.5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA ligand. Allow this mixture to pre-complex for 2 minutes. Causality: Pre-complexing the copper ensures it is properly chelated by the ligand before initiating the reaction.[9]
-
25 µL of 100 mM sodium ascorbate. This step initiates the reaction.
-
-
Incubation:
-
Vortex the mixture gently.
-
Incubate at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Part 2: Purification and Absolute Structural Characterization
A synthesized ligand is merely a "crude product." Its biological activity cannot be assessed until it is purified to >95% homogeneity and its chemical structure is unambiguously confirmed. This step is non-negotiable for data integrity.
Purification Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying small molecules, separating the target compound from unreacted starting materials and byproducts based on hydrophobicity.[10][11]
Protocol 2: RP-HPLC Purification
-
Sample Preparation:
-
Quench the reaction from Protocol 1 by adding 10 µL of 0.5 M EDTA to chelate the copper catalyst.
-
Filter the entire reaction mixture through a 0.22 µm syringe filter to remove any precipitated material that could damage the HPLC column.[12]
-
-
Method Development:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Column: A C18 stationary phase column is a standard choice for small molecules.[13]
-
Initial Gradient: Run a broad analytical gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the retention time of your product.
-
-
Preparative Run:
-
Based on the analytical run, optimize the gradient to maximize separation between your product and nearby impurities.
-
Inject the filtered sample onto the preparative HPLC system.
-
Set the detector to a wavelength where your compound absorbs UV light (commonly 214 nm for peptide bonds or 254 nm for aromatic systems).[14]
-
Collect fractions corresponding to the peak of your target ligand.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Freeze the pooled sample at -80 °C and lyophilize to obtain the purified ligand as a dry powder.
-
Structural Validation: NMR and Mass Spectrometry
HPLC purity is not sufficient. You must confirm that the purified molecule is indeed the intended structure. Mass Spectrometry (MS) provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming connectivity.[15][16]
| Analytical Technique | Parameter Measured | Purpose & Rationale |
| High-Resolution MS (HRMS) | Exact Mass-to-Charge (m/z) | Confirms the elemental composition and molecular weight to within a few parts per million (ppm). This is a primary identity test.[17] |
| ¹H NMR | Proton Chemical Shifts & Coupling | Provides a "fingerprint" of the molecule. Verifies the presence of key functional groups and their relative positions. Integration of peaks confirms proton counts. |
| ¹³C NMR | Carbon Chemical Shifts | Confirms the carbon backbone of the molecule. |
| 2D NMR (e.g., COSY, HSQC) | Atom-to-Atom Correlations | Used for complex structures to unambiguously assign all proton and carbon signals and confirm the covalent bonding framework.[15] |
Self-Validation Checkpoint: The molecular formula derived from HRMS must be consistent with the structure elucidated by NMR. Any discrepancy requires re-synthesis or re-purification.
Part 3: Biophysical and Functional Validation
With a purified and structurally confirmed ligand in hand, the next critical phase is to demonstrate that it interacts with its intended biological target and elicits a functional response.
dot graph TD { layout=dot; rankdir="LR"; splines=true; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Ligand Validation Cascade."
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time binding kinetics and affinity of a ligand to its target protein.[18][19] It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Protocol 3: SPR Kinetic Analysis
-
Chip Preparation:
-
Analyte Preparation:
-
Prepare a dilution series of the purified ligand in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.[22]
-
-
Binding Assay:
-
Inject the different concentrations of the ligand over the sensor surface, flowing from lowest to highest concentration.
-
Each cycle consists of an association phase (ligand injection) and a dissociation phase (buffer flow).[18]
-
After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound ligand and prepare the surface for the next injection.[21]
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Functional Validation: Cell-Based cAMP Assay
Demonstrating that a ligand binds is crucial, but it is not enough. A functional assay is required to prove that this binding event translates into a biological signal. For GPCRs coupled to Gαs or Gαi proteins, changes in the intracellular concentration of the second messenger cyclic AMP (cAMP) are a direct measure of receptor activation or inhibition.[23]
dot graph G { layout=dot; splines=true; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Canonical Gs-Coupled GPCR Signaling Pathway."
Protocol 4: HTRF cAMP Assay for a Gαs-Coupled Receptor
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive method to measure cAMP levels in cell lysates.[24][25]
-
Cell Culture:
-
Culture cells stably or transiently expressing the target GPCR in a suitable medium one day prior to the assay. Seed them in a 384-well plate at a predetermined optimal density.[26]
-
-
Ligand Stimulation:
-
Prepare a serial dilution of the novel ligand.
-
Aspirate the culture medium from the cells and add the ligand dilutions. Include a "no ligand" control for baseline cAMP levels and a positive control agonist (if available).
-
For Gαi-coupled receptors, cells are typically co-stimulated with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.[27]
-
Incubate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the two detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[24]
-
Mechanism: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP levels lead to low binding of the d2-cAMP, resulting in a low FRET signal. Conversely, low cellular cAMP results in a high FRET signal.[24]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of acceptor/donor emission and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of ligand that produces 50% of the maximal response).
-
Conclusion
The preparation of novel ligands is a systematic, multi-disciplinary process that demands rigor at every stage. By integrating efficient and modular synthesis with high-fidelity purification, unambiguous structural validation, and quantitative biophysical and functional assays, researchers can build a robust data package for each candidate molecule. This integrated, self-validating workflow not only increases the probability of success but also ensures that the resulting biological data is reliable, reproducible, and provides a solid foundation for advancing promising ligands into the next phase of drug discovery or their use as precision tools in chemical biology.
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MDPI. Special Issue : Innovative Synthetic Strategies in Drug Discovery. MDPI. [Link]
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Freire, E. Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]
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Creative Biolabs. Conjugation Based on Click Chemistry. Creative Biolabs. [Link]
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Presolski, S. I., et al. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Pantsar, T., & Ruda, G. F. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]
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Pantsar, T., & Ruda, G. F. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Sharifi, H. Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry. [Link]
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National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
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National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
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La Trobe University. Small Molecule Structure Characterisation. La Trobe University. [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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Saboury, A. A. A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. [Link]
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Chen, X., et al. New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. [Link]
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Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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Sharma, S., & Checco, J. W. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
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Sharma, S., & Checco, J. W. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. [Link]
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National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
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Agilent. Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
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Adams, J. P., & Johnson, B. J. Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology. [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]
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The Analytical Scientist. MS and NMR - the Perfect Couple?. The Analytical Scientist. [Link]
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. [Link]
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Drug Discovery News. Explained: How is synthetic chemistry driving drug discovery today?. Drug Discovery News. [Link]
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Schulze, J., et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
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Duke University. Guide to Running an SPR Experiment. Duke University BIA Core Facility. [Link]
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Schlotterbeck, G., et al. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]
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Adams, J. P., & Johnson, B. J. Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
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The Biochemist. A beginner's guide to surface plasmon resonance. Portland Press. [Link]
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Creative Bioarray. cAMP Assay. Creative Bioarray. [Link]
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Apps, M. G., et al. Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum. JoVE. [Link]
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Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]
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Bui, M. N., et al. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC - NIH. [Link]
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YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
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Al-Hamdani, A. A., et al. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. PubMed Central. [Link]
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Al-Hamdani, A. A., et al. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. ACS Omega. [Link]
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Hauser, A. S., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Tokyo University of Science. Identification of small molecule binding molecules by affinity purification using a specific ligand immobilized on PEGA resin. Tokyo University of Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This valuable intermediate is typically synthesized via a Vilsmeier-Haack reaction on a 4-(dimethylamino)pyridin-2(1H)-one precursor. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich precursor, 4-(dimethylamino)pyridin-2(1H)-one, using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism.[4]
Q2: How do I synthesize the precursor, 4-(dimethylamino)pyridin-2(1H)-one?
The synthesis of 4-(dimethylamino)pyridin-2(1H)-one can be approached in a few ways. One common method involves the treatment of a corresponding 4-aminopyridine derivative. For instance, 4-aminopyridine can be converted to the target pyridone through a multi-step process that may involve protection, oxidation, and methylation. Another approach starts from 4-aminopyridine, which can be prepared by methods such as the reduction of 4-nitropyridine-N-oxide.[5]
Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
Several parameters are crucial for a successful Vilsmeier-Haack reaction:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used to prevent the decomposition of the reagent.[6]
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at a low temperature (typically 0-5 °C). The subsequent formylation reaction temperature will need to be optimized, but often requires heating to proceed at a reasonable rate.[2]
-
Stoichiometry of Reagents: The molar ratio of the pyridone precursor to the Vilsmeier reagent is a critical factor that can influence the yield and the formation of byproducts. An excess of the Vilsmeier reagent is often used to ensure complete conversion.[7]
-
Reaction Time: The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
Q4: How should the reaction be properly quenched and worked up?
The reaction mixture, containing excess Vilsmeier reagent and POCl₃, must be quenched carefully. This is typically done by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide.[7] This should be done in a well-ventilated fume hood with appropriate personal protective equipment, as the quenching process can be highly exothermic and release acidic gases. After quenching, the product is usually extracted into an organic solvent like dichloromethane or ethyl acetate.[4][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent formation. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous DMF and fresh, high-quality POCl₃. |
| 2. Insufficiently Reactive Precursor: The electron-donating dimethylamino group should activate the ring, but other factors might hinder the reaction. | Confirm the identity and purity of your 4-(dimethylamino)pyridin-2(1H)-one precursor. | |
| 3. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also lead to decomposition. | |
| Formation of Multiple Products/Impurities | 1. Over-reaction or Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated or other byproducts.[7] | Optimize the stoichiometry of the Vilsmeier reagent. A slight excess is often necessary, but a large excess may promote side reactions. Adjusting the reaction time and temperature can also help minimize byproduct formation. |
| 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | Consider lowering the reaction temperature or shortening the reaction time. Ensure the workup is performed promptly after the reaction is complete. | |
| Difficult Purification | 1. Product is Highly Polar: The presence of the dimethylamino, chloro, and aldehyde groups can make the product highly polar and difficult to separate from polar byproducts. | For column chromatography, consider using a more polar eluent system or a different stationary phase like alumina. Recrystallization from a suitable solvent system can also be an effective purification method.[9] |
| 2. Product is an Oil or Gummy Solid: Difficulty in isolating a crystalline product. | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent. | |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of DMF and POCl₃ can vary between batches. | Use freshly opened or distilled reagents whenever possible. |
| 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or workup procedure can lead to different outcomes. | Maintain a detailed and consistent experimental protocol. Use a temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Reaction
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Phosphorus oxychloride is corrosive and reacts violently with water.
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4-(dimethylamino)pyridin-2(1H)-one in anhydrous DMF or another suitable anhydrous solvent. The addition should be done at a controlled rate, and the reaction temperature may be allowed to rise to room temperature or heated to a predetermined temperature (e.g., 60-80 °C) to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[4][7]
Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- CN1442408A - Method of preparing 4-dimethylamino pyridine - Google P
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL not available)
-
Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - NIH. (URL: [Link])
- Process for producing 4-dimethyl amino pyridine (4-DMAP) - European Patent Office - EP 1424328 B1. (URL not available)
- DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP)
-
Organic Chemistry - DMAP Synthesis Mechanism - YouTube. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])
- US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2 ...
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. (URL: [Link])
- CN1807415A - 4-aminopyridine preparation method - Google P
- US3274206A - Process for the production of pyridine aldehydes - Google P
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. (URL: [Link])
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][11]Oxazin-2(3H)-Ones. (URL not available)
-
How do I get dry pyridine? - ResearchGate. (URL: [Link])
- Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extr. (URL not available)
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Pyrrole-The Vilsmeier Reaction - ChemTube3D. (URL: [Link])
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Purification of Pyridine - Chempedia - LookChem. (URL: [Link])
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (URL: [Link])
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (URL: [Link])
-
¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... - ResearchGate. (URL: [Link])
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (URL: [Link])
-
Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and - The Royal Society of Chemistry. (URL: [Link])
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- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
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- 10. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a substituted pyridine derivative with applications in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to its polarity, potential for side product formation during synthesis, and the chemical sensitivity of its functional groups. This guide provides a structured approach to its purification, focusing on troubleshooting common issues and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most probable synthetic route to this compound is the Vilsmeier-Haack formylation of a 4-(dimethylamino)pyridine precursor.[1][2] Given this, common impurities may include:
-
Unreacted Starting Materials: Residual 4-(dimethylamino)pyridine or its derivatives.
-
Over-formylated Byproducts: Diformylated or other polysubstituted pyridines.
-
Hydrolysis Products: If the reaction workup is not carefully controlled, the aldehyde can be oxidized to the corresponding carboxylic acid.
-
Polymeric Materials: High reaction temperatures during Vilsmeier-Haack reactions can lead to the formation of dark, polymeric tars.[3]
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A2: A dark, oily crude product often indicates the presence of polymeric byproducts, which can result from excessive heat during the Vilsmeier-Haack reaction. It is also possible that residual high-boiling solvents like DMF are present. Before attempting purification, it is advisable to try and remove the solvent under high vacuum. If the residue remains oily, it is likely due to impurities. In this case, column chromatography is the recommended first step for purification, as it is effective at separating the desired product from both polar and non-polar impurities.
Q3: I am observing significant peak tailing during HPLC or column chromatography of my compound. What can I do to improve the peak shape?
A3: Peak tailing with pyridine derivatives is a common issue, often caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica gel stationary phase.[4] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), into your eluent system for column chromatography. This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18 reversed-phase column for HPLC with an appropriate mobile phase.
-
Control the pH of the Mobile Phase: For reversed-phase HPLC, maintaining the mobile phase at a pH between 2 and 3 can improve peak shape for pyridine-containing compounds, as this is the range of maximum stability for the related 4-DMAP.[5]
Troubleshooting Guide: Purification Methods
This section provides a detailed breakdown of the most effective purification methods for this compound, along with troubleshooting for specific issues.
Method 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. For a polar aromatic aldehyde like this compound, a range of solvents can be explored.
| Issue | Potential Cause | Solution |
| Low Recovery of Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. For example, if the compound is too soluble in ethyl acetate, try a mixture of ethyl acetate and a non-polar solvent like hexanes. |
| Oiling Out | The compound is precipitating as a liquid phase instead of forming crystals. This happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated. | Use a lower boiling point solvent. Alternatively, use a larger volume of solvent to avoid oversaturation and allow for slow cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Product Purity Does Not Improve | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either very soluble or insoluble). | Experiment with different solvent systems. A useful starting point is to find a solvent in which the compound is soluble when hot, and another miscible solvent in which it is insoluble. Dissolve the crude product in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. |
| Solvent/System | Polarity | Comments |
| Ethyl Acetate | Medium | A good starting point for many moderately polar organic compounds. 4-DMAP itself can be recrystallized from ethyl acetate.[6] |
| Isopropanol/Water | Polar | A polar solvent system that can be effective for compounds with hydrogen bonding capabilities. |
| Dichloromethane/Hexanes | Medium-Low | A versatile solvent pair for compounds of intermediate polarity. |
| Toluene | Low | Can be effective for aromatic compounds. |
Method 2: Column Chromatography
Column chromatography is a highly versatile technique for separating compounds with different polarities and is often the most effective method for purifying this compound, especially from complex reaction mixtures.
| Issue | Potential Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system does not have the optimal polarity to differentiate between the components of the mixture. | Systematically vary the solvent ratio of your eluent. If using an ethyl acetate/hexanes system, try a gradient elution, starting with a low polarity and gradually increasing it. If separation is still poor, consider a different solvent system, such as dichloromethane/methanol. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound through the stationary phase. | Increase the polarity of the eluent. For very polar compounds, a mobile phase of dichloromethane with a small percentage of methanol may be necessary. |
| Product Elutes with the Solvent Front | The eluent is too polar, causing all components to move quickly through the column with little separation. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate. |
| Streaking of the Compound on the Column | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of triethylamine (0.1-1%) to the eluent to suppress interactions with acidic silanol groups. Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Eluent System | Typical Ratio (v/v) | Comments |
| Ethyl Acetate / Hexanes | 10:90 to 50:50 | A good starting point for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for more polar compounds. The addition of methanol significantly increases the eluent's polarity. |
| Dichloromethane / Acetone | 95:5 to 80:20 | An alternative to methanol, acetone is less polar but can provide different selectivity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system. A good system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
References
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
-
Reddit r/chemistry. (2017). Column chromatography & TLC on highly polar compounds?. [Link]
- Google Patents. (2001). CN1442408A - Method of preparing 4-dimethylamino pyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
University of California, Irvine. (n.d.). Column chromatography. [Link]
-
Prashanth, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2538.* [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Deore, V. V., & Mahale, D. V. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, 1(1), 13-28. [Link]
-
Patsnap. (2015). Preparation method of 2-chloro nicotinaldehyde. [Link]
- Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
Sources
Technical Support Center: Stability of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde in Solution
Welcome to the technical support center for 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Recognizing the critical importance of compound stability for experimental success and reproducibility, this document addresses common challenges and frequently asked questions regarding the handling and use of this compound in various solution-based applications.
I. Core Concepts: Understanding the Stability Profile
This compound is a multi-functionalized pyridine derivative. Its stability in solution is influenced by the interplay of its three key functional groups: the chloro substituent, the dimethylamino group, and the carbaldehyde moiety. The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine ring, while the chloro and carbaldehyde groups are susceptible to nucleophilic attack and oxidation, respectively.
General storage recommendations for solid this compound include keeping it in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents, acids, and bases.[1][2] When in solution, its stability is contingent on several factors, including the choice of solvent, temperature, pH, and exposure to light and air.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to provide solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Inconsistent Reaction Yields
-
Symptom: Your reaction yields are lower than expected or vary significantly between batches.
-
Potential Cause: Degradation of this compound in your reaction solution.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents, especially with aprotic solvents like DMF and DMSO. Water can facilitate hydrolysis of the chloro group.
-
Temperature Control: If your reaction is conducted at elevated temperatures, consider if the compound is stable under these conditions. Run a control experiment by heating the starting material in the reaction solvent to assess its thermal stability.
-
Inert Atmosphere: The dimethylamino group can be susceptible to oxidation. If your reaction conditions are harsh, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Order of Addition: If your reaction involves strong nucleophiles or bases, add the this compound solution to the reaction mixture gradually to avoid high local concentrations that might promote side reactions.
-
Issue 2: Appearance of Unexpected Impurities in NMR or LC-MS
-
Symptom: You observe additional peaks in your analytical data that do not correspond to your starting material or desired product.
-
Potential Cause: Decomposition of the this compound.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, characterize the impurity. Common degradation products could include the corresponding carboxylic acid (from oxidation of the aldehyde) or the hydroxy-pyridine derivative (from hydrolysis of the chloride).
-
Review Reaction Conditions:
-
Oxidizing Agents: Avoid the presence of adventitious oxidizing agents. If your reaction is an oxidation, ensure it is selective for your desired transformation.
-
Nucleophiles: Be mindful of the nucleophilicity of other reagents in your mixture. The chloro group is susceptible to nucleophilic aromatic substitution.
-
pH: If your reaction medium is strongly acidic or basic, it could be promoting degradation. Consider using a buffered system if compatible with your chemistry.
-
-
Issue 3: Color Change of the Stock Solution
-
Symptom: Your stock solution of this compound develops a color (e.g., yellow or brown) over time.
-
Potential Cause: Photodegradation or slow oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.[3]
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere.
-
Fresh is Best: Prepare stock solutions fresh whenever possible, especially for sensitive reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: The compound is generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[1] For short-term storage, high-purity, anhydrous aprotic solvents are recommended. Long-term storage of solutions is generally not advised due to the potential for slow degradation. If a solution must be stored, refrigeration and an inert atmosphere are recommended. Studies on general compound stability in DMSO suggest that while many compounds are stable, the presence of water can be a significant factor in degradation.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is unavailable, general principles suggest that both strongly acidic and strongly basic conditions should be avoided.
-
Acidic Conditions: The pyridine nitrogen can be protonated, which may affect the reactivity of the other functional groups.
-
Basic Conditions: Basic conditions can promote hydrolysis of the chloro group. For a related compound, 4-DMAP, maximum stability in aqueous solution was observed in the pH range of 2.0 to 3.0.[5] However, the presence of the chloro and aldehyde groups in the target molecule could alter this profile significantly. It is advisable to buffer your aqueous solutions to a neutral or slightly acidic pH if your experimental conditions allow.
Q3: Is this compound sensitive to air?
A3: The dimethylamino group and the aldehyde can be susceptible to oxidation, although the compound is generally handled in air for routine procedures. For prolonged storage or sensitive reactions, particularly at elevated temperatures, using an inert atmosphere is a good practice to prevent the formation of oxidized byproducts.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure and the reactivity of analogous compounds, two primary degradation pathways are of concern:
-
Nucleophilic Aromatic Substitution of the Chloro Group: The chloro substituent on the electron-deficient pyridine ring is susceptible to displacement by nucleophiles, including water (hydrolysis).
-
Oxidation of the Aldehyde Group: The carbaldehyde moiety can be oxidized to the corresponding carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.
IV. Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (e.g., nitrogen or argon)
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
If desired, gently purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Securely cap the vial and store at 2-8°C, protected from light.
-
It is recommended to use the solution within a few days of preparation.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
Objective: To assess the stability of this compound in a specific solvent over time.
-
Procedure:
-
Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the solution onto a suitable reversed-phase HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At regular intervals (e.g., 24, 48, 72 hours), inject another aliquot of the solution onto the HPLC.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation. The percentage of the remaining compound can be calculated relative to the initial peak area.
-
V. Visualizing Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound in solution.
Caption: Potential degradation pathways of the target molecule.
VI. Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents. | To minimize hydrolysis of the chloro group. |
| Temperature | Store solutions at 2-8°C. Avoid prolonged heating. | To reduce the rate of thermal degradation. |
| Light | Protect solutions from light by using amber vials or foil. | To prevent photodegradation.[3] |
| Atmosphere | For long-term storage or sensitive applications, use an inert atmosphere. | To minimize oxidation of the dimethylamino and aldehyde groups. |
| pH | Avoid strongly acidic or basic conditions. | To prevent acid- or base-catalyzed degradation. |
| Additives | Be cautious with strong nucleophiles and oxidizing agents. | To avoid unwanted side reactions. |
By understanding the inherent reactivity of this compound and implementing these handling and storage best practices, researchers can significantly improve the reliability and success of their experiments.
VII. References
-
Pipzine Chemicals. 3-Chloropyridine-2-carboxaldehyde. Available from: [Link].
-
Pipzine Chemicals. 2-Chloropyridine-3-carbaldehyde. Available from: [Link].
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link].
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Available from: [Link].
-
Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. Available from: [Link].
Sources
- 1. 3-Chloropyridine-2-carboxaldehyde | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 2. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitutions on 2-Chloropyridines
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical support resource for navigating the complexities of substitution reactions involving 2-chloropyridines. The inherent challenges of these substrates—stemming from the strength of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen—require a nuanced and systematic approach to optimization.[1][2] This document, structured in a practical question-and-answer format, provides field-proven insights and troubleshooting strategies to enhance the success of your synthetic endeavors.
Part 1: General Troubleshooting for 2-Chloropyridine Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations, but 2-chloropyridines are notoriously challenging substrates.[1] Low reactivity and catalyst deactivation are common hurdles. This section addresses the most frequent initial problems.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 2-chloropyridine substrate shows low to no conversion. What are the first things I should investigate?
A1: This is a classic issue rooted in the dual challenges of 2-chloropyridine chemistry: the inertness of the C-Cl bond and catalyst inhibition. A systematic check of your reaction components and conditions is the critical first step.
-
Catalyst System Integrity: The choice and handling of your catalyst are paramount.
-
Palladium Source: For challenging substrates, standard sources like Pd(OAc)₂ can be unreliable due to inefficient in-situ reduction to the active Pd(0) species.[3] Consider using more robust and readily activated palladium pre-catalysts, such as G3 or G4 palladacycles, which form the active catalyst more cleanly.[3]
-
Ligand Choice: The ligand is not just an additive; it's the engine of the catalytic cycle. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[3] You must use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands facilitate the difficult oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[2][5]
-
Catalyst Loading: While 1-2 mol% is a common starting point, unreactive aryl chlorides may require an increased catalyst loading, sometimes as high as 5 mol%, to achieve a reasonable reaction rate.[3][6]
-
-
Reaction Environment:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel is meticulously degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.[3][7]
-
Solvent & Reagent Purity: Use dry, degassed solvents. Trace amounts of water and oxygen can poison the catalyst and lead to unwanted side reactions like hydrodehalogenation or pyridone formation.[3][8] Ensure all starting materials are of high purity.[7][9]
-
-
Thermal Energy: Oxidative addition to a C-Cl bond is often the rate-limiting step and has a high activation energy.[3] These reactions frequently require elevated temperatures, typically in the 80-120 °C range, to proceed efficiently.[1][3]
Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to systematically diagnose low-yield reactions.
Caption: A workflow for troubleshooting low yields in cross-coupling.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to 2-chloropyridines requires careful selection of the base, ligand, and solvent.
Q2: My Suzuki coupling is failing. I suspect the base is the problem. How do I choose the right one?
A2: You are right to focus on the base; it plays a critical role in activating the boronic acid for the crucial transmetalation step.[5] For an unreactive substrate like 2-chloropyridine, a weak or poorly soluble base is a common point of failure.
-
Why the Base Matters: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transfer of the organic group to the palladium center.[5]
-
Recommended Bases: Standard bases like Na₂CO₃ or K₂CO₃ may not be strong enough. Strong, non-nucleophilic inorganic bases are preferred.
-
Solubility is Key: The base's effectiveness is often limited by its solubility in the reaction solvent. Using a mixed solvent system, such as dioxane/water or toluene/water, can help by partially dissolving the inorganic base, increasing its availability.[1][5]
| Base | Common Solvent System(s) | Typical Temp (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane/H₂O | 80 - 110 | Highly effective for challenging heteroaryl chlorides. A top choice for initial screening.[5] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides excellent results but is more costly.[5] |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | 90 - 120 | A reliable standard, but may be less effective for the most difficult 2-chloropyridine substrates.[5] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 100 - 140 | Common and cost-effective, but often requires higher temperatures and may not be suitable for sensitive substrates.[5] |
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
A3: Protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom) is a major competing pathway, especially with electron-rich or heteroaryl boronic acids and in the presence of aqueous bases.[2]
-
Minimize Water: While some water can be beneficial for base solubility, excess water can promote protodeboronation. Try reducing the amount of water or switching to an anhydrous solvent system with a soluble base.
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.[2][9]
-
Reaction Time and Temperature: Minimize the reaction time and use the lowest temperature that allows for efficient coupling. Prolonged heating increases the likelihood of this side reaction.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a general starting point adapted from methodologies developed for challenging couplings.[1][4][5]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not using a precatalyst (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe (to a concentration of ~0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. However, the low reactivity of 2-chloropyridines makes the oxidative addition step particularly challenging.[3]
Q4: My Buchwald-Hartwig amination of 2-chloropyridine is stalled. I'm using Pd(OAc)₂/BINAP and NaOtBu, but getting no product. What's wrong?
A4: This is a common scenario. The conditions you've described are often insufficient for the difficult oxidative addition of a 2-chloropyridine C-Cl bond to the palladium center.[3]
-
The Catalyst is Key:
-
Palladium Source: As mentioned before, Pd(OAc)₂ is often a poor choice. Use a modern precatalyst.[3]
-
Ligand Choice: BINAP is not typically active enough for this transformation. You need more electron-rich and sterically hindered biarylphosphine ligands. For 2-chloropyridines, ligands like RuPhos , BrettPhos , or XPhos are essential.[1][3] These ligands promote the formation of the active monoligated Pd(0) species required for the oxidative addition.[1]
-
-
Base Selection: Sodium tert-butoxide (NaOtBu) is generally the most effective base for these reactions.[3] Ensure it is anhydrous and from a reliable source, as impurities can hinder the reaction. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely require a more active catalyst and higher temperatures.[3]
-
Temperature: These reactions demand heat. A temperature range of 80-110 °C is standard.[3]
Q5: I'm seeing a lot of hydrodehalogenation (replacement of -Cl with -H) in my amination reaction. How do I minimize this?
A5: Hydrodehalogenation is a frequent side reaction where the aryl chloride is reduced instead of aminated.[3] It often occurs when the final reductive elimination step is slow, allowing competing pathways to take over.
-
Ensure Anhydrous Conditions: The primary cause is often trace water reacting with the palladium-hydride species. Ensure all reagents, solvents, and glassware are scrupulously dried.[3]
-
Base Purity: Some batches of NaOtBu can contain traces of NaOH or moisture, which can exacerbate the problem. Use high-purity, anhydrous base.[3]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[3]
Catalytic Cycle and Key Optimization Points
Caption: Buchwald-Hartwig cycle for 2-chloropyridines.
Part 4: Nucleophilic Aromatic Substitution (SNAr)
While often less efficient than palladium-catalyzed methods for simple amines, direct SNAr can be effective, particularly if the pyridine ring is activated by additional electron-withdrawing groups or if a highly nucleophilic species is used.[10]
Q6: Under what conditions would a direct SNAr reaction be preferable to a cross-coupling reaction for substituting a 2-chloropyridine?
A6: Direct SNAr is a transition-metal-free alternative that can be advantageous in terms of cost and metal contamination.[10] It is most viable under specific circumstances:
-
Activated Substrates: If your 2-chloropyridine contains additional strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, particularly at the 3- or 5-positions, the ring becomes highly electron-deficient and susceptible to nucleophilic attack.[10][11] Unactivated 2-chloropyridine is approximately 10⁸ times less reactive than 2-chloropyrimidine in SNAr reactions.[10][12]
-
Strong Nucleophiles: The reaction works best with potent nucleophiles like alkoxides (e.g., sodium ethoxide), thiolates, or azide.[13][14][15]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential. They solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer intermediate formed during the reaction.[16][17]
Q7: My SNAr reaction with an amine is not working on an unactivated 2-chloropyridine. Why?
A7: The reaction fails because two key requirements for SNAr are not being met. First, the pyridine ring itself, while more electron-deficient than benzene, is not sufficiently activated to be attacked by a neutral amine nucleophile.[10][18] Second, the subsequent loss of the chloride ion requires the disruption of aromaticity to form a high-energy Meisenheimer complex, which is energetically unfavorable without the stabilization provided by strong EWGs.[19][20] For simple amine substitutions, a Buchwald-Hartwig amination is almost always the superior method.
Experimental Protocol 2: General Procedure for SNAr with a Strong Nucleophile
This protocol is a general procedure for the substitution of an activated 2-chloropyridine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (e.g., sodium methoxide, 1.5 equiv).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.
-
Substrate Addition: Add the activated 2-chloropyridine derivative (1.0 equiv) to the solution.
-
Reaction: Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C depending on substrate reactivity).
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product via column chromatography or recrystallization.
References
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2007). NIH. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC. Retrieved from [Link]
- Process for the preparation of 2-chloropyridines. (1994). Google Patents.
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2001). PubMed. Retrieved from [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. (n.d.). Filo. Retrieved from [Link]
- Preparation of 2-chloropyridine. (2000). Google Patents.
-
Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]
-
Provide the plausible mechanism for the following:2-chloropyridin... (n.d.). Study Prep in Pearson+. Retrieved from [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Stack Exchange. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from [Link]
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- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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preventing decomposition of pyridine aldehydes during workup
Welcome to the Technical Support Center for Pyridine Aldehyde Chemistry. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical principles to help you navigate the challenges of working with these versatile yet sensitive compounds. Pyridine aldehydes are notorious for their instability during workup, leading to frustratingly low yields and impure products. This guide is structured to help you diagnose problems, understand their root causes, and implement robust solutions.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the workup of pyridine aldehydes.
Q1: My reaction mixture turned dark brown/black after adding a strong base like NaOH for neutralization. What happened?
A1: You have likely initiated the Cannizzaro reaction. Pyridine aldehydes lack alpha-hydrogens and, in the presence of a strong base, will undergo disproportionation where one molecule is reduced to the corresponding alcohol and another is oxidized to a carboxylic acid salt.[1][2][3] This is often accompanied by the formation of colored degradation byproducts.
Q2: My final product is contaminated with a significant amount of the corresponding pyridine carboxylic acid. How can I prevent this?
A2: This is a classic case of oxidation. Pyridine aldehydes are highly susceptible to air oxidation (autoxidation), which can be accelerated by heat, light, and trace metal impurities.[4] This can happen at any stage of the workup, from the initial quench to solvent evaporation.
Q3: I'm seeing my product decompose on the silica gel column during chromatography. Why?
A3: Standard silica gel is inherently acidic and can catalyze the decomposition of sensitive aldehydes. This can lead to streaking, low recovery, and the formation of new, unwanted spots on your TLC plate. Some researchers have reported decomposition even when the silica is neutralized with a base like triethylamine.[5]
Q4: Can I use acidic conditions during my workup?
A4: It depends. While strong bases are generally problematic, moderately acidic conditions (pH 1-5) can sometimes be used and may even stabilize the aldehyde by protonating the pyridine nitrogen.[6] However, the stability is highly substrate-dependent, and some derivatives may undergo side reactions like cyclization under acidic conditions.[7] It is crucial to perform a small-scale test first.
Visualizing the Enemy: Key Decomposition Pathways
Understanding the ways in your product can degrade is the first step toward preventing it. The following diagram illustrates the primary pathways of pyridine aldehyde decomposition.
Caption: Major chemical pathways for pyridine aldehyde degradation during workup.
Troubleshooting Guide: A Stage-by-Stage Approach
This section provides a detailed breakdown of potential issues and solutions at each step of a typical workup procedure.
Stage 1: Reaction Quenching & Neutralization
The goal here is to stop the reaction and bring the mixture to a neutral pH without degrading the product.
Problem: Significant product loss or discoloration upon neutralization.
Root Cause Analysis: Using a strong base (e.g., NaOH, KOH) for neutralization is the most common error, triggering the Cannizzaro reaction.[2][8][9]
Solution: Use a mild, non-nucleophilic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice.[4] It is strong enough to neutralize common acids but not strong enough to initiate disproportionation.
-
Cool the reaction mixture to 0 °C in an ice bath to minimize thermal degradation.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding NaHCO₃ until the pH is between 7 and 8.
-
Once neutralized, proceed immediately to the extraction phase. Do not let the mixture sit for extended periods.
Stage 2: Extraction
The objective is to efficiently move your product from the aqueous phase to an organic solvent while minimizing exposure to oxidative and pH-related stress.
Problem: Low recovery in the organic layer or formation of emulsions.
Root Cause Analysis: The pyridine nitrogen can be protonated at acidic pH, increasing the aldehyde's solubility in the aqueous layer. Air exposure during shaking can also lead to oxidation.
Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Work quickly and consider performing the extraction under an inert atmosphere (e.g., nitrogen blanket) if the product is particularly sensitive.
Data Table: Recommended pH and Workup Conditions
| Parameter | Recommended Condition | Rationale & References |
| Neutralization pH | 7.0 - 8.0 | Avoids Cannizzaro (basic) and aqueous solubility (acidic).[4][6] |
| Temperature | 0 - 10 °C | Slows the rate of all decomposition pathways.[6] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes autoxidation by excluding O₂.[10] |
| Antioxidants | 100-500 ppm BHT or Hydroquinone | Scavenges free radicals to prevent oxidation during concentration.[11][12] |
Stage 3: Purification by Column Chromatography
This is often the most challenging step due to the potential for on-column decomposition.
Problem: Product decomposes on the column, resulting in very low yield.
Root Cause Analysis: The acidic nature of silica gel is the primary culprit.[5]
Solution: Deactivate the silica gel or use an alternative stationary phase. A workflow for selecting the right purification strategy is essential.
Caption: Decision workflow for choosing the optimal purification method.
This classic technique isolates the aldehyde from non-carbonyl impurities and is excellent for particularly sensitive substrates.[5][13]
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether or toluene).
-
Prepare a concentrated solution of sodium bisulfite (NaHSO₃) in water.
-
Combine the organic solution and the NaHSO₃ solution in a flask and stir vigorously at room temperature. The bisulfite adduct will precipitate as a white solid. This may take several hours.
-
Isolate the solid adduct by filtration and wash it thoroughly with the organic solvent (e.g., ether) to remove impurities, followed by a small amount of cold water.
-
To regenerate the aldehyde, suspend the solid adduct in water and add a saturated solution of NaHCO₃ or a dilute NaOH solution slowly with stirring until the solution is basic and all solids have dissolved.
-
Extract the liberated pure aldehyde with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
Stage 4: Solvent Removal & Storage
The final step can still lead to significant product loss if not handled carefully.
Problem: The purified product turns yellow or brown during solvent removal on the rotary evaporator.
Root Cause Analysis: This is due to thermal decomposition and/or oxidation. As the solvent is removed, the concentration of the aldehyde increases, as does its exposure to residual oxygen in the flask, all while being heated.
Solution:
-
Add an Antioxidant: Before evaporation, add a small amount (a few crystals) of a radical scavenger like Butylated Hydroxytoluene (BHT).
-
Low-Temperature Evaporation: Use a rotary evaporator with a water bath temperature no higher than 30-35 °C.[6]
-
Break Vacuum with Inert Gas: Once the solvent is removed, break the vacuum of the rotary evaporator with nitrogen or argon, not air.
-
Storage: Store the final product under an inert atmosphere, in a freezer (-20 °C), and protected from light in an amber vial.
References
-
Unacademy. (n.d.). Requirements For The Cannizzaro Reaction. Retrieved from Unacademy. [Link]
-
Zhang, X. A., Song, D., & Lippard, S. J. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. The Journal of Organic Chemistry, 73(2), 734–737. [Link]
-
Various Authors. (n.d.). Pyridine Aldehydes and Ketones. ResearchGate. [Link]
-
Guedes, R. E., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]
-
Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from Allen Institute. [Link]
-
Quora. (2022). What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?[Link]
- Google Patents. (n.d.).
-
Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]
-
Comins, D. L., & Brown, J. D. (1986). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
-
Stetter, H., & Schreckenberg, M. (1977). 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
J&K Scientific LLC. (2021). Cannizzaro Reaction. [Link]
-
ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
-
Bioengineer.org. (2026). Antioxidant Effects of Decolorized Rosemary in Pork. [Link]
-
Lönnberg, T., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
- Google Patents. (n.d.).
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]
-
Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Eureka. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). The role of aldehydes in vapor phase pyridine. [Link]
-
Wikipedia. (n.d.). Organic chemistry. [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde analogues. [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
ResearchGate. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]
-
RSC Publishing. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
-
Quora. (2020). Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)?[Link]
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- 13. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of Substituted Pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of substituted pyridines. The transition from a benchtop flask to a multi-liter reactor is rarely a linear process. Pyridine chemistry, while versatile, presents unique challenges at scale that can impact yield, purity, and safety.
This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively. Our approach is grounded in established chemical engineering principles and process safety management.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, frequently encountered issues in a problem-and-solution format.
Problem 1: My reaction yield dropped significantly from 90% at the 1g scale to 50% at the 1kg scale.
A drop in yield upon scale-up is a classic challenge, often rooted in physical phenomena rather than a change in the chemical reaction itself.[1] A systematic investigation is key.
Root Cause Analysis & Solutions:
-
Mass and Heat Transfer Limitations: What works in a small, round-bottom flask with rapid magnetic stirring doesn't translate directly to a large, jacketed reactor.
-
Causality: In large reactors, the surface-area-to-volume ratio decreases dramatically, making heat dissipation less efficient.[2] Inefficient mixing (due to inadequate impeller design or speed) can create localized "hot spots" or areas of high reactant concentration. These deviations from the ideal, homogenous lab-scale conditions can promote side reactions, product degradation, or incomplete conversion.[1][2]
-
Solution:
-
Reactor & Agitator Selection: Ensure the reactor geometry and agitator (e.g., pitched-blade turbine, anchor) are appropriate for the viscosity and density of your reaction mixture to achieve homogeneity.[2]
-
Process Modeling: For critical processes, consider using computational fluid dynamics (CFD) to model mixing and heat transfer before committing to the full-scale run.[2]
-
Re-optimization: Re-evaluate reaction parameters like temperature, concentration, and catalyst loading at the intended scale.[1]
-
-
-
Exotherm Control: Many pyridine syntheses, especially acylations or nitrations, are exothermic.[2][3] An exotherm that causes a gentle reflux in a 1L flask can lead to a dangerous thermal runaway in a 100L reactor.[4]
-
Causality: A thermal runaway begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. This increases the reaction temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[3][4]
-
Solution:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) at the lab scale to understand the thermal profile and total heat output of your reaction.[2]
-
Controlled Addition: Implement a semi-batch process where one reagent is added slowly and controllably, ensuring the reactor's cooling system can keep pace.[2][3] Never add all reagents at once for a known exothermic reaction at scale.
-
Dilution: Increasing the solvent volume can create a larger thermal mass to absorb the heat generated, though this impacts throughput.[3]
-
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[1]
-
Causality: An impurity that was negligible at the gram scale can now act as an inhibitor or a catalyst for an undesired side reaction when present in larger absolute quantities.[1]
-
Solution: Qualify all raw material suppliers and perform rigorous incoming quality control (QC) on each batch. Do not assume consistency between lots.[1]
-
Workflow: Investigating Yield Loss on Scale-Up
Caption: The cycle of factors leading to a thermal runaway event. [3]
Q2: The solvent I used in the lab (DCM) is not viable for production. How do I choose a scale-up solvent?
Solvent selection is a multi-faceted decision balancing process efficiency, safety, and environmental impact. Solvents like dichloromethane (DCM) are often avoided at scale due to health and environmental concerns. [2] Scale-Up Solvent Selection Criteria:
| Parameter | Consideration | Recommended Practice |
| Safety | Flammability (flash point), toxicity, and reactivity. | Choose solvents with higher flash points. Consult Safety Data Sheets (SDS) for detailed handling information. [5][6] |
| Environmental | Volatile Organic Compound (VOC) status, biodegradability, aquatic toxicity. | Prioritize "greener" solvents like 2-MeTHF, CPME, or ethyl acetate over halogenated solvents or ethers like THF. |
| Process Fit | Boiling point (for reflux and distillation), solubility of reactants and products, freezing point. | Select a solvent with a boiling point that allows for efficient heat transfer and easy removal during work-up without requiring extreme temperatures or deep vacuum. |
| Work-Up | Phase separation, potential for emulsion, ease of recovery/recycling. | Solvents that are immiscible with water and have a significant density difference facilitate easier aqueous work-ups. |
| Cost & Availability | Price per liter and reliable supply chain for bulk quantities. | Ensure the chosen solvent is commercially available at the required scale and purity. |
Q3: My product is difficult to purify at scale. What are my options?
Purification is often a major bottleneck in production. While column chromatography is a workhorse in the lab, it is often expensive and inefficient at the multi-kilogram scale.
Workflow: Selecting a Large-Scale Purification Technique
Caption: Decision workflow for selecting a primary purification method at scale.
-
Crystallization: The most desirable method for solid products. [7]It is highly scalable, cost-effective, and can provide very high purity. Requires significant development to find the right solvent/anti-solvent system.
-
Distillation: The preferred method for purifying thermally stable liquids with different boiling points from impurities. [8]Fractional distillation can be used for closer boiling points, while vacuum distillation is used for high-boiling compounds.
-
Sublimation: An excellent, though less common, technique for thermally stable solids that can transition directly to a gas phase under vacuum, leaving non-volatile impurities behind. [7]* Preparative Chromatography: While possible at scale, it is generally the most expensive and solvent-intensive option, reserved for high-value products where other methods fail.
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. (2025, August 5). Study on catalyst for pyridine synthesis.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BenchChem. (n.d.). Comparative study of different purification techniques for substituted bipyridines.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- NIH. (2013, July 1). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
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Technical Support Center: Troubleshooting Low Conversion in Vilsmeier-Haack Reactions
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful formylation reaction. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] It is a versatile and economical method for synthesizing aryl aldehydes or ketones.[2][3] The reaction utilizes a "Vilsmeier reagent," which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] The resulting aldehydes and ketones are valuable intermediates in the synthesis of a wide range of biologically active compounds and materials.[1][6]
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][7] It is usually prepared in situ by the slow, dropwise addition of an acid chloride like phosphorus oxychloride (POCl₃) to an ice-cold solution of a substituted amide, such as N,N-dimethylformamide (DMF).[1][8] This is an exothermic reaction that must be conducted under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1][9] The mechanism involves the nucleophilic attack of the amide's carbonyl oxygen on the electrophilic phosphorus of POCl₃, followed by rearrangements to form the electrophilic Vilsmeier reagent.[10]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water in a highly exothermic manner.[9][11] The Vilsmeier reagent itself is also moisture-sensitive.[1] Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] The quenching step, which typically involves the addition of the reaction mixture to ice water, must be performed slowly and cautiously to control the exothermic hydrolysis of any unreacted POCl₃ and the iminium salt intermediate.[11]
Troubleshooting Guide: Low Conversion and Yield
Issue 1: My reaction shows low or no conversion of the starting material.
Low or no conversion is a common issue that can often be traced back to several key factors related to the reagents, substrate, or reaction conditions.
Possible Cause A: Inactive Vilsmeier Reagent
The Vilsmeier reagent is highly susceptible to decomposition by moisture.[9] Any water present in the glassware, solvents, or reagents will consume the active formylating agent, leading to a lower effective concentration and poor or no conversion.
-
Solution:
-
Rigorous Drying of Glassware: Ensure all glassware is thoroughly dried before use, either by flame-drying under vacuum or oven-drying.
-
Anhydrous Reagents and Solvents: Use anhydrous grade N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[9] It's good practice to use freshly opened bottles of reagents or to properly store them to prevent moisture absorption.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Preparation: The Vilsmeier reagent should be prepared at low temperatures (typically 0-5 °C) and, in most cases, used immediately for the best results.[9]
-
Possible Cause B: Low Substrate Reactivity
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the substrate.[4]
-
Explanation of Causality: The reaction works best with electron-rich aromatic and heteroaromatic compounds.[5][12] Electron-donating groups (EDGs) on the aromatic ring increase its nucleophilicity, making it more reactive towards the weakly electrophilic Vilsmeier reagent.[4][13] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the formylation more difficult and often resulting in low or no conversion.[14][15]
-
Solution:
-
Evaluate Your Substrate: Assess the electronic nature of your substrate. If it contains strong electron-withdrawing groups, the Vilsmeier-Haack reaction may not be the most suitable method.
-
Forcing Conditions for Less Reactive Substrates: For moderately deactivated or sluggish substrates, you may need to employ more forcing reaction conditions. This can include:
-
Increasing Reaction Temperature: After the initial formation of the Vilsmeier reagent and addition of the substrate at a low temperature, the reaction temperature can be gradually increased.[16] Temperatures can range from room temperature up to 80 °C or even higher, depending on the substrate's stability.[5][16] For some unreactive substrates, refluxing overnight may be necessary.[16]
-
Extending Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[16] If the starting material is consumed slowly, extending the reaction time can lead to higher conversion.
-
Increasing Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents relative to the substrate) can sometimes drive the reaction to completion.[9][16]
-
-
Possible Cause C: Suboptimal Reaction Conditions
Even with a suitable substrate and active reagent, the reaction conditions play a critical role in achieving high conversion.
-
Solution:
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C) to prevent degradation.[1] However, the subsequent formylation step may require heating to proceed at a reasonable rate.[9] A common procedure is to add the substrate at a low temperature and then allow the reaction to warm to room temperature or apply heat.[16]
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, a co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform can be beneficial, especially if the Vilsmeier reagent precipitates from the reaction mixture.[16] Using a co-solvent can help to keep the reagent in solution and accessible to the substrate.
-
Issue 2: My TLC/LCMS shows the formation of multiple products.
The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
Possible Cause A: Lack of Regioselectivity
If the substrate has multiple reactive sites, formylation can occur at different positions, leading to a mixture of isomers.[17]
-
Explanation of Causality: The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[5][18] Formylation generally occurs at the most electron-rich and sterically accessible position. For substituted benzenes, para-substitution is often favored over ortho-substitution due to reduced steric hindrance.[5]
-
Solution:
-
Substrate Modification: If possible, consider modifying the substrate by introducing a blocking group to direct the formylation to the desired position.
-
Optimization of Reaction Conditions: In some cases, adjusting the reaction temperature or solvent can influence the isomeric ratio.
-
Possible Cause B: Di-formylation or Other Side Reactions
Highly activated substrates can undergo formylation at more than one position, leading to di-formylated byproducts.[9]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[9] Adding the substrate dropwise to the Vilsmeier reagent can also help to avoid localized high concentrations of the reagent.[9]
-
Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[9] To minimize this, maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up to hydrolyze the intermediates.[9]
-
Issue 3: I have a good crude yield, but I'm losing a significant amount of product during work-up and purification.
Product loss during the work-up and purification stages can be a significant contributor to low isolated yields.
Possible Cause A: Incomplete Hydrolysis or Improper Quenching
The work-up step is crucial for hydrolyzing the iminium intermediate to the final aldehyde or ketone product.[7]
-
Solution:
-
Controlled Quenching: The most common work-up procedure involves slowly pouring the reaction mixture into a vigorously stirred solution of ice water.[11][16] This "reverse quench" helps to dissipate the heat from the hydrolysis of excess POCl₃ and the iminium salt.[11]
-
pH Adjustment: After quenching, the acidic solution is typically neutralized with a base such as sodium hydroxide, sodium carbonate, or sodium acetate.[11][18] The optimal pH for product stability and extraction should be determined.
-
Emulsion Formation: If a stable emulsion forms during aqueous extraction, it can be broken by adding brine (a saturated aqueous solution of NaCl) to increase the polarity of the aqueous phase and drive the product into the organic layer.[1]
-
Possible Cause B: Product Solubility Issues
The desired product may have some solubility in the aqueous layer, leading to losses during extraction.[1]
-
Solution:
-
Salting Out: Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the organic product in the aqueous phase.[1]
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.[1]
-
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.0 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.[16]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[16]
-
Formylation: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[16]
-
Reaction Monitoring: After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity.[16] Monitor the progress of the reaction by TLC or LCMS until the starting material is consumed.[16]
-
Work-up: Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice.[16]
-
Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate) to the appropriate pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
References
-
Optimization of Vilsmeier-Haack reaction parameters. Benchchem. 16
-
Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem. 9
-
Activating and Deactivating Groups. Chemistry Steps.
-
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. 1
-
Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Benchchem. 17
-
Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem. 11
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Vilsmeier Reagent. Enamine.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Vilsmeier-Haack Reaction. NROChemistry.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit.
-
The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Benchchem.
-
7.4: Activation and Deactivation. Chemistry LibreTexts.
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Vilsmeier Haack Reaction. Reddit.
-
Vilsmeier-Haack reaction. chemeurope.com.
-
Vilsmeier-Haack Reaction. J&K Scientific LLC.
-
side reaction pathways in the formylation of fluorophenylfurans. Benchchem.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
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- 3. Vilsmeier-Haack reaction [chemeurope.com]
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- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Byproduct Analysis in 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation during this specific Vilsmeier-Haack reaction. Our goal is to provide practical, experience-driven insights and solutions to ensure the integrity and success of your synthesis.
The formylation of electron-rich heterocyclic systems via the Vilsmeier-Haack reaction is a powerful tool in organic synthesis.[1][2] However, the high reactivity of the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can lead to a variety of side reactions and byproducts.[3][4] This guide offers a structured approach to troubleshooting these issues through a detailed Q&A format, analytical protocols, and mechanistic explanations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may observe during your experiment, providing a clear path from problem identification to resolution.
Question 1: My reaction yield is significantly lower than expected, and the crude material appears as a complex mixture on TLC.
Answer:
Low yields coupled with a complex product profile are often the primary indicators of suboptimal reaction conditions or reagent-related issues. Let's break down the probable causes and solutions.
-
Probable Cause 1: Vilsmeier Reagent Integrity and Stoichiometry. The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction.[1][5] It is formed in situ from POCl₃ and DMF.[6] The reagent is sensitive to moisture, and its effective concentration is critical. An excess or deficit can lead to side reactions.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will rapidly decompose both POCl₃ and the Vilsmeier reagent, quenching the reaction and generating acidic byproducts like HCl and phosphoric acid.[6][7]
-
Controlled Reagent Addition: The formation of the Vilsmeier reagent is exothermic.[8] Add POCl₃ dropwise to DMF at a low temperature (e.g., 0 °C) to control the exotherm and prevent thermal degradation of the reagent.[8]
-
Optimize Stoichiometry: Systematically vary the molar equivalents of the Vilsmeier reagent relative to your substrate. A typical starting point is 1.5 to 3.0 equivalents. Insufficient reagent leads to incomplete conversion, while a large excess can promote the formation of unidentified polar byproducts.
-
-
Probable Cause 2: Reaction Temperature and Duration. The Vilsmeier-Haack reaction's success is highly dependent on the reactivity of the aromatic substrate, which dictates the required temperature.[9] For an activated pyridine system, overly harsh conditions (high temperature or prolonged reaction time) can lead to decomposition or polymerization.
-
Recommended Solution:
-
Monitor Progress Diligently: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product.
-
Temperature Optimization: Begin the reaction at a low temperature after the addition of your substrate to the pre-formed Vilsmeier reagent. Gradually increase the temperature (e.g., from room temperature to 40°C, then 60°C) until you observe a reasonable conversion rate by TLC/HPLC. Avoid excessive heating, which can manifest as a darkening of the reaction mixture.
-
Quench at Optimal Time: Once the starting material is consumed (or a steady state is reached), quench the reaction promptly. Over-extending the reaction time rarely improves the yield of the desired product and often increases byproduct formation.
-
Below is a logical workflow for troubleshooting low yield and impurity issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've isolated my product, but NMR and Mass Spec data suggest a persistent impurity. What could it be?
Answer:
Identifying specific byproducts is key to refining your reaction and purification strategy. Based on the Vilsmeier-Haack mechanism, several common side products can form.
-
Probable Cause 1: Incomplete Hydrolysis. The reaction initially forms an iminium salt intermediate attached to the pyridine ring. The final aldehyde is only revealed upon aqueous workup (hydrolysis).[1][5] If hydrolysis is incomplete, you may isolate the stable iminium salt or partially hydrolyzed intermediates.
-
Recommended Solution: Ensure the aqueous quench is sufficiently long and potentially adjust the pH. After adding the reaction mixture to ice/water, vigorous stirring for 1-2 hours is recommended.[8] Neutralizing the mixture with a base like sodium acetate or sodium bicarbonate helps facilitate the hydrolysis of the iminium intermediate to the final aldehyde.[8]
-
Probable Cause 2: Byproducts from the Substrate.
-
Diformylation: If the substrate has more than one activated position, a second formylation can occur, leading to a diformyl-pyridine byproduct.
-
Isomeric Product: Formylation could potentially occur at a different position on the pyridine ring, although the electronics of the 4-(dimethylamino) group strongly direct the substitution to the 3-position.
-
Unreacted Starting Material: The most common "impurity."
-
-
Recommended Solution: Careful analysis of NMR (¹H and ¹³C) and mass spectrometry data is crucial. A diformylated product would have a distinct mass (M+28) and an additional aldehyde proton and carbon signal in the NMR. Advanced techniques like 2D NMR (COSY, HMBC) can confirm the structure of unknown byproducts.
The table below summarizes potential byproducts for easy identification.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Target Product | C₈H₉ClN₂O | 184.62 | MS (m/z): 185 [M+H]⁺. ¹H NMR: Aldehyde proton ~9.5-10.5 ppm. |
| Unreacted Starting Material | Varies | Varies | Compare with starting material analytical data. |
| Diformyl Byproduct | C₉H₈ClN₂O₂ | 213.63 | MS (m/z): 214 [M+H]⁺. ¹H NMR: Two distinct aldehyde protons. |
| Hydrolyzed Vilsmeier Reagent | C₃H₇NO | 73.09 | This is DMF, often seen as a residual solvent. |
| Iminium Salt Intermediate | C₁₀H₁₄Cl₂N₃ | 247.15 | Highly polar, water-soluble. May not be observed after workup. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic origin of the most common byproducts?
The primary byproducts arise from the reactivity of the Vilsmeier reagent and the intermediates. The diagram below illustrates the formation of the desired product versus a potential over-reaction (diformylation) pathway. The stability and controlled generation of the Vilsmeier reagent are paramount.[3][10]
Caption: Formation of product and key byproduct.
FAQ 2: What are the best practices for quenching the reaction and working it up?
The workup procedure is critical for both hydrolyzing the intermediate and removing inorganic salts.
-
Quenching: Slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This dissipates the heat from quenching unreacted POCl₃. Do not add water to the reaction flask, as the reaction can be violent.[7]
-
Neutralization: After the initial quench, slowly add a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral (pH 6-8).[8] This step is crucial for completing the hydrolysis of the iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
FAQ 3: Which analytical methods are best for monitoring this reaction?
A combination of techniques provides the most comprehensive picture:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, product purity, and byproduct profile. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the main components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final product and any isolated byproducts.
Experimental Protocols
Protocol 1: HPLC Method for In-Process Monitoring
This protocol provides a baseline for monitoring the reaction progress and assessing crude product purity.
| Parameter | Specification |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dilute a small, quenched aliquot of the reaction mixture in 50:50 Water/Acetonitrile. |
Protocol 2: Purification by Column Chromatography
This is a standard protocol for purifying the crude product after workup.
-
Prepare the Column: Slurry-pack a glass column with silica gel in a low-polarity solvent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).
-
Load the Sample: Concentrate the crude product in vacuo. Adsorb the residue onto a small amount of silica gel (~2-3x the mass of the crude oil). Once dry, carefully load this onto the top of the prepared column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate/Hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 20%, 30%, 40% Ethyl Acetate in Hexanes).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
ChemBK. Phosphorus chloride oxide (POCl3). [Link]
- De Luca, L. (2022). Phosphorus Oxychloride: Production and Use. In Green Chemistry. Books.
- A. R. Katritzky, et al. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]
-
Jones, G. & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non‐Aromatic Compounds. ResearchGate. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Sato, K., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Jagtap, S. (2022). VILSMEIER HAACK REACTION. YouTube. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
- H. T. Wolter, et al. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Hou, C.J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications. [Link]
-
Campaigne, E. & Archer, W. L. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Academia.edu. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Fukumoto, Y., et al. (2015). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving Pyridine Aldehydes
Welcome to the Technical Support Center for catalyst selection in reactions involving pyridine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying molecules containing the pyridine aldehyde scaffold. Pyridine aldehydes are versatile building blocks, but their unique electronic properties and the coordinating nature of the pyridine nitrogen present distinct challenges in catalysis.[1]
This center moves beyond simple protocol lists to provide in-depth, evidence-based answers to common problems. We will explore the causality behind catalyst choice, troubleshoot frequent experimental hurdles, and offer validated strategies to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for pyridine aldehydes compared to simple aromatic aldehydes?
The primary challenge arises from the pyridine nitrogen atom. Its lone pair of electrons makes it a Lewis base, which can strongly coordinate to and "poison" many transition metal catalysts (e.g., Palladium, Platinum, Rhodium).[2] This coordination blocks the catalyst's active sites, preventing it from participating in the desired catalytic cycle, leading to sluggish or completely stalled reactions.[2][3] Consequently, catalyst selection is a delicate balance between achieving the desired reactivity at the aldehyde group and mitigating the inhibitory effects of the pyridine ring.
Q2: My transition metal-catalyzed reaction (e.g., hydrogenation, cross-coupling) is failing with a pyridine aldehyde substrate. What is the likely cause?
The most probable cause is catalyst poisoning by the pyridine nitrogen.[2] This is especially pronounced in reactions like hydrogenations, Suzuki or Heck cross-couplings, and C-H functionalization.[2] The nitrogen's lone pair coordinates to the metal center, leading to deactivation. The position of the aldehyde group can exacerbate this issue; for instance, 2-substituted pyridines are notoriously challenging coupling partners, a phenomenon often called the "2-pyridyl problem."[3]
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal, a higher catalyst load can sometimes overcome partial poisoning.
-
Modify the Ligand: Introducing bulky substituents on the ligand near the metal center can sterically hinder the coordination of the pyridine nitrogen.[4]
-
Modify the Pyridine Ring: If synthetically feasible, introducing bulky groups at the 2- and 6-positions of the pyridine ring can prevent it from coordinating effectively with the catalyst.[4]
-
Use a Different Catalyst System: Consider catalysts known to be more resistant to pyridine poisoning. For example, certain iridium or nickel catalysts might be more effective than palladium catalysts in specific C-H functionalization reactions.[5][6]
Q3: How can I selectively react with the aldehyde group without affecting the pyridine ring?
Achieving this chemoselectivity is a common goal. Here are some strategies:
-
Selective Reduction of the Aldehyde: For converting the aldehyde to an alcohol, standard reducing agents like sodium borohydride (NaBH₄) are typically effective and will not reduce the aromatic pyridine ring under standard conditions.
-
Selective Oxidation of the Aldehyde: Mild oxidizing agents can convert the aldehyde to a carboxylic acid without oxidizing the pyridine nitrogen. However, stronger oxidants or peracids can lead to the formation of pyridine-N-oxide.[7][8]
-
Protecting the Aldehyde: If you need to perform a reaction on the pyridine ring first, the aldehyde can be protected as an acetal. This protecting group is stable to many reaction conditions used for ring functionalization and can be easily removed afterward.
Q4: I'm trying to perform a C-H functionalization on the pyridine ring. How do I control the regioselectivity?
Controlling regioselectivity is a significant challenge because the pyridine ring has an intrinsic electronic bias that favors reactions at the C2 and C4 positions.[5] However, several advanced strategies can direct the functionalization to other positions:
-
Steric-Controlled Catalysis: Iridium-catalyzed borylation often proceeds based on steric hindrance, allowing functionalization at the less-hindered positions, which may be different from the electronically favored ones.[5]
-
Directing Groups: Installing a directing group on the pyridine ring can guide the catalyst to a specific C-H bond.
-
Ligand-Based Control: The choice of ligand is crucial. For example, in some palladium-catalyzed reactions, using a bidentate ligand like 1,10-phenanthroline can weaken the coordination of the pyridine nitrogen through the trans-effect, enabling C3-selective reactions. Similarly, mono-N-protected amino acids (MPAA) have been used as ligands to promote non-chelate-assisted C3-alkenylation.
-
Heterobimetallic Catalysis: A novel approach using a Ni-Al heterobimetallic catalyst with a specially designed bifunctional ligand has been shown to override the natural C2/C4 preference and achieve selective C3-alkenylation.[6]
Troubleshooting Guides
Guide 1: Low Yield in Pyridine Synthesis from Aldehydes (e.g., Hantzsch Synthesis)
The Hantzsch synthesis, a classic multicomponent reaction to form pyridine rings from aldehydes, β-ketoesters, and ammonia, often suffers from low yields under traditional conditions.[9][10]
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Overall Yield | Inefficient reaction conditions (e.g., prolonged reflux in ethanol). | Adopt a modern catalytic approach. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can dramatically increase yields.[9][10] Alternatively, solvent-free conditions using γ-Al₂O₃ nanoparticles as a solid acid catalyst at elevated temperatures can improve efficiency and simplify workup.[9] |
| Reaction Stalls | Incomplete oxidation of the 1,4-dihydropyridine intermediate to the final aromatic pyridine. | Ensure complete oxidation. While classic oxidants like nitric acid can be used, they are often harsh.[10] Consider milder, more efficient oxidizing agents. A one-pot synthesis that includes an oxidant like ferric chloride or manganese dioxide can be effective.[10] Monitor the reaction by TLC or LC-MS to confirm full conversion of the intermediate. |
| Multiple Products | Formation of side products due to competing reaction pathways, especially in unsymmetrical syntheses. | Control the order of reagent addition. To avoid the formation of undesired byproducts, it is often beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second β-ketoester and ammonia).[9] |
Guide 2: Choosing Between Homogeneous and Heterogeneous Catalysts
The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, including scale, purity requirements, and cost.[11][12][13]
| Factor | Homogeneous Catalysts | Heterogeneous Catalysts | Considerations for Pyridine Aldehydes |
| Activity & Selectivity | Generally higher activity and selectivity as every catalytic entity can be an active site.[13] Well-defined active sites allow for fine-tuning through ligand modification.[11] | Activity can be lower, and selectivity may be an issue due to poorly defined active sites on a surface.[11] | For complex, multi-step syntheses where high selectivity is paramount, a well-designed homogeneous catalyst is often superior. |
| Catalyst Separation | Difficult and often expensive, requiring techniques like distillation or chromatography. Can lead to product contamination with residual metal.[11] | Simple and straightforward separation by filtration.[11] | For large-scale production or syntheses where metal contamination is a major concern (e.g., final API steps), heterogeneous catalysts are highly advantageous. |
| Reusability | Recycling is often expensive and complex.[11] | Easily recovered and reused, which is cost-effective and environmentally friendly.[14] | Heterogeneous cerium-based catalysts have been shown to be reusable for at least ten cycles in the oxidation of pyridines.[14] |
| Reaction Conditions | Typically operate under milder, low-temperature conditions.[11] | Often require higher temperatures and pressures but are generally more stable under harsh conditions.[11] | The thermal stability of your pyridine aldehyde substrate and desired product will influence this choice. |
Decision Workflow: Homogeneous vs. Heterogeneous Catalyst
Caption: Catalyst selection decision tree.
Experimental Protocols
Protocol 1: Screening for Catalyst Poisoning by a Pyridine Substrate
This protocol provides a method to determine if your pyridine aldehyde substrate is poisoning a standard hydrogenation catalyst like Palladium on carbon (Pd/C).
Objective: To quantify the inhibitory effect of a pyridine aldehyde on the rate of a standard hydrogenation reaction.
Materials:
-
Pd/C (e.g., 10 wt%) catalyst
-
A standard, non-poisoning alkene substrate (e.g., cyclohexene)
-
Your pyridine aldehyde substrate
-
Hydrogen source (balloon or Parr hydrogenator)
-
Anhydrous solvent (e.g., ethanol or ethyl acetate)
-
Reaction vessel and magnetic stirrer
-
Analytical equipment (GC or NMR)
Procedure:
-
Baseline Reaction:
-
To a reaction vessel, add the Pd/C catalyst (e.g., 1 mol%) and solvent.
-
Add the standard alkene substrate (e.g., 1 mmol).
-
Purge the vessel with hydrogen.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing for substrate consumption. Continue until the reaction is complete.
-
-
Poisoned Reaction:
-
Repeat the baseline reaction setup exactly.
-
Crucially, before adding the alkene substrate, add a specific amount of your pyridine aldehyde (e.g., 0.1 molar equivalents relative to the palladium catalyst).
-
Add the standard alkene substrate and begin the hydrogenation under the same conditions as the baseline.
-
Monitor the reaction progress in the same manner.
-
-
Data Analysis:
-
Plot substrate conversion (%) versus time (minutes) for both the baseline and the poisoned reactions.
-
A significant decrease in the reaction rate or a complete lack of conversion in the "poisoned" experiment provides strong evidence that your pyridine aldehyde is deactivating the catalyst.[2]
-
Visualizing Catalyst Poisoning
Caption: Mechanism of catalyst poisoning by pyridine.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Academax. (n.d.). Study on Catalyst Deactivation Kinetics of Pyridine Chlorination.
- National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Author(s). (n.d.).
- Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines.
- SlideShare. (n.d.). Pyridine CH functionalization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- American Chemical Society. (n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles.
- National Institutes of Health. (n.d.). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis.
- ResearchGate. (n.d.). The role of aldehydes in vapor phase pyridine.
- Author(s). (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition.
- National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- American Chemical Society. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation.
- Author(s). (n.d.).
- Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
- Royal Society of Chemistry. (2020). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings.
- Wikipedia. (n.d.). Pyridine.
- American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- ResearchGate. (2025). Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Department of Chemistry.
- American Chemical Society. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- CIE A-Level Chemistry. (n.d.). 26.
- Royal Society of Chemistry. (n.d.). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst.
- Chemguide. (n.d.). Types of catalysis.
- Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?.
- American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from Journal of the American Chemical Society.
- DTIC. (n.d.). HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES.
- ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Homogeneous and Heterogeneous Catalysis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis grounded in spectroscopic principles, explaining the causal relationships between the molecule's structure and its spectral features. We will dissect the predicted spectrum, compare it with structural analogs, and provide a robust experimental framework for validation.
Introduction: The Structural Significance of a Polysubstituted Pyridine
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-donating (dimethylamino) and electron-withdrawing (chloro, carbaldehyde) groups on a pyridine scaffold makes it a versatile building block for the synthesis of complex pharmaceutical agents and functional materials. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy serves as the primary tool for confirming its identity and purity. This guide will interpret its ¹H NMR spectrum by dissecting the influence of each substituent on the chemical environment of the molecule's protons.
The structure, with IUPAC numbering, is presented below. Our analysis will focus on the four distinct proton environments: the aldehyde proton (H-α), the two aromatic protons on the pyridine ring (H-5 and H-6), and the six equivalent protons of the dimethylamino group (H-β).
Figure 2: Standard workflow for NMR sample preparation, acquisition, and data processing.
Step-by-Step Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5 mg of this compound. b. Transfer the solid to a clean, dry vial. c. Add ~0.6 mL of deuterated solvent (CDCl₃ is a common first choice). Ensure the sample dissolves completely; gentle vortexing may be applied. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup and Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak shape. d. Set the acquisition parameters: a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds. e. Acquire the data using 16 scans for a preliminary spectrum, increasing to 64 or 128 for a final high signal-to-noise spectrum.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to ensure the baseline is flat. d. Calibrate the spectrum by setting the Tetramethylsilane (TMS) peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm). e. Integrate the area under each distinct signal. The ratio of integrals should correspond to the number of protons in each environment (e.g., 1:1:1:6 for H-α, H-6, H-5, and H-β respectively).
Conclusion
The ¹H NMR spectrum of this compound is highly informative and predictable. The key diagnostic features are a downfield aldehyde singlet above 9.8 ppm, two doublets in the aromatic region with a large chemical shift separation, and an intense singlet for the dimethylamino group around 3.1 ppm. This distinct pattern, arising from the competing electronic effects of the substituents, allows for unambiguous structural confirmation. By comparing the spectrum to simpler analogs and employing complementary analytical methods, researchers can ensure the identity and purity of this valuable synthetic intermediate with a high degree of confidence.
References
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
- Analysis of the NMR Spectrum of Pyridine. (1966). AIP Publishing.
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Semantic Scholar.
- Katritzky, A. R., Akhmedov, N., & Hall, C. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar.
- Coufal, R., & Vohlidal, J. (2023). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and pyrazine-2-carbaldehyde (B) with hydrazine.
- Analysis of the NMR Spectrum of Pyridine. (1966). AIP Publishing.
- 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Dimethylaminopyridine(1122-58-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. (2021). PMC - NIH.
- FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... (2022).
- Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics.
- 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Preparation and Characterization of 4-Dimethylaminopyridine-Stabilized Palladium Nanoparticles. (2007).
- 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde. (n.d.). CymitQuimica.
- 2-Chloro-4-(dimethylamino)pyridine. (n.d.). Synchem.
- 2-Chloro-3-pyridinecarboxaldehyde(36404-88-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
- An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2010).
- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.).
A Comparative Guide to the 13C NMR Analysis of Substituted Pyridine Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine carbaldehydes and their derivatives are foundational scaffolds. Their synthesis and characterization are pivotal, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of these molecules. This guide offers an in-depth comparison of the 13C NMR analysis of substituted pyridine carbaldehydes, providing experimental data, explaining the underlying principles of chemical shift variations, and presenting a robust protocol for data acquisition.
The Significance of 13C NMR in the Analysis of Pyridine Carbaldehydes
13C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule. For substituted pyridine carbaldehydes, this technique is invaluable for several reasons:
-
Unambiguous Isomer Identification: The distinct electronic environments of the carbon atoms in 2-, 3-, and 4-pyridine carbaldehydes result in unique 13C NMR spectra, allowing for clear differentiation.
-
Probing Substituent Effects: The chemical shifts of the pyridine ring and aldehyde carbons are exquisitely sensitive to the electronic nature and position of substituents. This sensitivity provides crucial insights into the electronic distribution within the molecule, which in turn influences its reactivity and biological activity.
-
Structural Verification: 13C NMR is a cornerstone of structural elucidation, confirming the successful synthesis of a target molecule and the regiochemistry of substitution.
Comparative 13C NMR Data of Pyridine Carbaldehyde Isomers
The position of the carbaldehyde group on the pyridine ring significantly influences the 13C NMR chemical shifts. The following table summarizes the experimental data for the three parent isomers, providing a baseline for understanding the effects of further substitution.
| Carbon Atom | 2-Pyridinecarboxaldehyde (δ, ppm) | 3-Pyridinecarboxaldehyde (δ, ppm)[1][2] | 4-Pyridinecarboxaldehyde (δ, ppm) |
| C=O | ~193.5 | 192.5[1] | ~192.0 |
| C2 | ~153.0 | 151.4[1] | ~151.0 |
| C3 | ~127.5 | ~131.3 | ~122.0 |
| C4 | ~137.0 | ~124.4 | ~143.0 |
| C5 | ~121.0 | ~136.0 | ~122.0 |
| C6 | ~150.0 | ~154.6 | ~151.0 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data compiled from various sources and should be used as a comparative guide.
The aldehyde carbon (C=O) typically resonates in the downfield region of the spectrum, generally between 190 and 200 ppm[3]. The carbons of the pyridine ring exhibit shifts that are influenced by the electronegativity of the nitrogen atom and the mesomeric and inductive effects of the carbaldehyde group.
The Influence of Substituents on 13C NMR Chemical Shifts
The introduction of substituents onto the pyridine ring further modulates the electronic environment of the carbon atoms, leading to predictable changes in their 13C NMR chemical shifts. These substituent-induced chemical shifts (SCS) are a powerful tool for structure determination.
Electronic Effects of Substituents
Substituents can be broadly classified into two categories based on their electronic effects:
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and amino (-NH2) increase the electron density on the pyridine ring through resonance and inductive effects. This increased shielding generally leads to an upfield shift (lower ppm values) of the ring carbon signals, particularly at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density on the pyridine ring. This deshielding results in a downfield shift (higher ppm values) of the ring carbon signals, again most pronounced at the ortho and para positions.
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups influence the electron density and, consequently, the 13C chemical shifts of the pyridine ring.
Caption: Influence of substituents on the 13C NMR of the pyridine ring.
A Comparative Look at Substituted Pyridine Carbaldehydes
The following table provides a comparative overview of the expected 13C NMR chemical shifts for representative substituted pyridine carbaldehydes. The data illustrates the predictable trends based on the electronic nature of the substituent.
| Compound | Substituent | Position of Substituent | Aldehyde Carbon (C=O) δ (ppm) | Ring Carbons (Approximate δ ranges, ppm) |
| Reference | ||||
| 2-Pyridinecarboxaldehyde | - | - | ~193.5 | C2: ~153.0, C3: ~127.5, C4: ~137.0, C5: ~121.0, C6: ~150.0 |
| 3-Pyridinecarboxaldehyde | - | - | 192.5[1] | C2: 151.4, C4: 124.4, C5: 136.0, C6: 154.6[1] |
| 4-Pyridinecarboxaldehyde | - | - | ~192.0 | C2/C6: ~151.0, C3/C5: ~122.0, C4: ~143.0 |
| Substituted Derivatives | ||||
| 4-Nitro-2-pyridinecarboxaldehyde | -NO2 (EWG) | 4 | Downfield shift expected | Significant downfield shifts for C3, C5 |
| 5-Methoxy-3-pyridinecarboxaldehyde | -OCH3 (EDG) | 5 | Upfield shift expected | Significant upfield shifts for C4, C6 |
| 6-Chloro-2-pyridinecarboxaldehyde | -Cl (EWG) | 6 | Downfield shift expected | Downfield shift for C6, smaller effects on other carbons |
Note: The presented data for substituted derivatives are predicted trends based on established substituent effects. Actual chemical shifts will vary with the specific molecule and experimental conditions.
Experimental Protocol: A Self-Validating System for 13C NMR Analysis
To ensure the acquisition of high-quality, reproducible 13C NMR data, a meticulous experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, minimizing common sources of error.
I. Sample Preparation
-
Analyte Purity: Begin with a sample of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For most pyridine carbaldehydes, deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are suitable choices. DMSO-d6 is particularly useful for compounds with lower solubility in less polar solvents.
-
Concentration: For a standard 13C NMR experiment, a concentration of 10-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Caption: A streamlined workflow for preparing high-quality NMR samples.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical solvent peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of all carbon atoms (e.g., 0-220 ppm).
-
Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for accurate signal integration, especially in quantitative studies.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and perform a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all carbon signals and, if performing quantitative analysis, carefully integrate their respective areas.
Troubleshooting Common Issues in 13C NMR Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase sample concentration if possible; Increase the number of scans. |
| Broad Peaks | Poor shimming; Sample contains solid particles; High sample viscosity. | Re-shim the magnet; Filter the sample; Dilute the sample. |
| Inaccurate Integrals | Inadequate relaxation delay (D1); Non-uniform Nuclear Overhauser Effect (NOE). | Increase the relaxation delay (to at least 5 times the longest T1); Use an inverse-gated decoupling sequence for quantitative measurements. |
| Extra Peaks | Sample impurity; Residual solvent peaks. | Purify the sample; Identify common solvent and impurity peaks using reference tables. |
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted pyridine carbaldehydes. By understanding the fundamental principles that govern chemical shifts and by adhering to a robust experimental protocol, researchers can obtain high-quality, reproducible data that provides deep insights into the molecular architecture of these important compounds. The comparative data and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel molecules with tailored properties and functions.
References
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- The Royal Society of Chemistry. (n.d.).
- 13CNMR. (n.d.).
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- Oregon State University. (n.d.). 13C NMR Chemical Shift.
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- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum.
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FT-IR spectrum analysis of 2-chloro-4-(dimethylamino)nicotinaldehyde
An In-Depth Guide to the FT-IR Spectral Analysis of 2-chloro-4-(dimethylamino)nicotinaldehyde: A Comparative Approach
Introduction
2-chloro-4-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-withdrawing chloro and aldehyde groups and the electron-donating dimethylamino group on the pyridine ring, make it a valuable building block. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the FT-IR spectrum of 2-chloro-4-(dimethylamino)nicotinaldehyde. We will dissect the molecule's structure to anticipate its key spectral features, offer a robust experimental protocol for data acquisition, and engage in a comparative analysis with related compounds to highlight the subtle yet critical spectral shifts induced by its specific substitution pattern. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply FT-IR spectroscopy for the unambiguous identification and characterization of complex heterocyclic compounds.
Part 1: Molecular Structure and Predicted Vibrational Modes
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 2-chloro-4-(dimethylamino)nicotinaldehyde is comprised of four key components integrated into a single structure: a pyridine ring, an aldehyde group, a chloro substituent, and a dimethylamino group. Each of these contributes characteristic absorption bands to the infrared spectrum.
The expected vibrational frequencies for the primary functional groups are summarized below. These predictions are based on established group frequency data from authoritative spectroscopic literature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong | The C=O stretching frequency is highly sensitive to electronic effects. Conjugation with the pyridine ring is expected to lower the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| C-H Stretch (aldehyde) | 2850 - 2820 and 2750 - 2720 | Weak to Medium | Often appears as a pair of weak bands (Fermi resonance), which is a characteristic feature for aldehydes. | |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on an aromatic ring.[1][2][3][4] |
| C=C & C=N Ring Stretches | 1610 - 1585 and 1500 - 1400 | Medium to Strong | The pyridine ring exhibits several complex in-ring stretching vibrations.[1][5] The specific positions are heavily influenced by the electronic nature of the substituents. | |
| Dimethylamino | Aliphatic C-H Stretch | 2980 - 2850 | Medium | Stretching vibrations of the methyl (CH₃) groups. |
| C-N Stretch (Aromatic) | 1360 - 1250 | Medium to Strong | Represents the stretching of the bond between the tertiary nitrogen and the aromatic ring. | |
| Chloro Substituent | C-Cl Stretch | 850 - 550 | Medium to Strong | The position of this band can be variable but is expected in the lower frequency region of the fingerprint range. |
| Substitution Pattern | C-H Out-of-Plane Bend | 900 - 675 | Strong | The specific pattern of C-H "oop" bending is highly diagnostic of the substitution pattern on the aromatic ring.[2][4] |
Part 2: Experimental Protocol for Data Acquisition (ATR-FTIR)
To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for a solid sample like this, as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Causality: Preventing Cross-Contamination):
-
Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean.
-
Wipe the crystal surface with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or ethanol).
-
Allow the solvent to evaporate completely. A clean crystal is paramount for a pure sample spectrum and a flat baseline.
-
-
Background Spectrum Acquisition (Causality: Establishing a Reference):
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
This scan measures the absorbance of the crystal, the optical path, and the surrounding atmosphere. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorbance information of the analyte. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 2-chloro-4-(dimethylamino)nicotinaldehyde powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background. A resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using the method described in Step 2.
-
Process the spectrum in the software. This may include a baseline correction or an ATR correction (which adjusts for the wavelength-dependent depth of penetration of the IR beam) to make the spectrum appear more like a traditional transmission spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis.
Part 3: In-Depth Spectral Interpretation: A Predictive Analysis
Based on the data in Part 1, we can now construct a detailed interpretation of the expected FT-IR spectrum, moving from high to low wavenumber.
-
The C-H Stretching Region (3100-2700 cm⁻¹):
-
A weak but sharp band is anticipated between 3100-3000 cm⁻¹ , corresponding to the C-H stretching of the pyridine ring.[1][3]
-
Just below this, from 2980-2850 cm⁻¹ , a more intense series of bands will appear from the symmetric and asymmetric C-H stretching of the two methyl groups of the dimethylamino substituent.
-
Critically, two weak but distinct bands should be present around 2830 cm⁻¹ and 2730 cm⁻¹ . These are characteristic of the C-H stretch of an aldehyde group and their presence is a strong confirmation of this functionality.[6]
-
-
The Carbonyl and Double Bond Region (1750-1400 cm⁻¹):
-
The most prominent peak in the entire spectrum is expected to be the intense, sharp C=O stretch of the aldehyde, predicted around 1700 cm⁻¹ . Its exact position is a sensitive probe of the electronic environment; the combined electron-donating effect of the dimethylamino group and conjugation with the ring will likely place it in the lower end of the typical range for aromatic aldehydes.
-
A series of sharp to medium intensity bands between 1610 cm⁻¹ and 1400 cm⁻¹ will represent the C=C and C=N stretching vibrations of the substituted pyridine ring.[5][7] These peaks are often complex and overlapping, but their pattern is a key part of the molecule's fingerprint.
-
-
The Fingerprint Region (1400-600 cm⁻¹):
-
This region contains a wealth of structural information from complex bending and stretching vibrations.
-
A strong band between 1360-1250 cm⁻¹ should be assigned to the aromatic C-N stretching of the dimethylamino group.[8]
-
The C-Cl stretch is expected to appear as a medium-to-strong band in the 850-550 cm⁻¹ range. Its intensity and position can confirm the presence of the halogen on the ring.
-
Finally, strong bands between 900-675 cm⁻¹ resulting from C-H out-of-plane bending provide information about the substitution pattern on the pyridine ring.[2][4]
-
Part 4: Comparative Spectral Analysis
The true power of FT-IR lies not just in identifying functional groups, but in distinguishing between closely related structures.
-
Comparison 1: Pyridine vs. 2-chloro-4-(dimethylamino)nicotinaldehyde
-
Pyridine: Shows characteristic ring stretching modes around 1580, 1572, 1482, and 1439 cm⁻¹.[9]
-
Our Compound: The heavy substitution dramatically alters this pattern. The strong electronic push-pull nature of the dimethylamino and aldehyde/chloro groups will cause significant shifts in the positions and intensities of these ring bands. This altered pattern in the 1610-1400 cm⁻¹ region serves as a primary confirmation of successful synthesis and substitution.
-
-
Comparison 2: Isomeric Differentiation
-
Consider a hypothetical isomer, 4-chloro-2-(dimethylamino)nicotinaldehyde . While it contains the exact same functional groups, the electronic interactions and spatial arrangements are different.
-
Key Differentiator: The most significant differences would appear in the fingerprint region, particularly the C-H out-of-plane bending bands (900-675 cm⁻¹) and the C-Cl stretching frequency. The change in the substituent's position relative to the ring nitrogen and other groups creates a unique vibrational fingerprint, allowing FT-IR to distinguish between the two isomers unambiguously.
-
-
Comparison 3: Aromatic Analogue - 4-(Dimethylamino)benzaldehyde
-
4-(Dimethylamino)benzaldehyde: This benzene analogue is an excellent comparison. Its spectrum shows a strong C=O stretch (around 1665 cm⁻¹) and aromatic C=C stretches.[10]
-
Our Compound: The key difference is the presence of the ring nitrogen (C=N vibrations) and the C-Cl bond. We would expect the C=O frequency in our pyridine-based molecule to be different due to the distinct electronic influence of the pyridine ring compared to a benzene ring. The absence of a C-Cl stretch in the benzaldehyde derivative and the different pattern of ring vibrations would be clear distinguishing features.
-
Conclusion
The FT-IR spectrum of 2-chloro-4-(dimethylamino)nicotinaldehyde is predicted to be rich in information, with distinct, identifiable bands for each of its core functional groups. The strong carbonyl stretch, the characteristic dual-band aldehyde C-H stretch, the vibrations of the substituted pyridine ring, and the C-Cl stretch in the fingerprint region collectively provide an unambiguous signature for this molecule.
For researchers in drug development and materials science, this analytical guide serves as a roadmap. By following the prescribed experimental protocol and using the comparative interpretation framework, FT-IR spectroscopy can be confidently employed to verify molecular identity, assess purity, and differentiate between isomers, ensuring the integrity and quality of advanced chemical intermediates.
References
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Brown, D. Infrared spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de la Société Chimique de France, 2, 57-60. [Link]
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ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]
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Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]
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CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]
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ResearchGate. FTIR spectrum for Pyridine. [Link]
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ResearchGate. FT-IR Spectrum of Comp. M1 4((1,7-bis(4-dimethylamino)... [Link]
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ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
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National Institute of Standards and Technology. Dimethylamine. NIST Chemistry WebBook. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]
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ResearchGate. (PDF) FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. [Link]
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Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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OpenStax adaptation. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Wikipedia. Pyridine-3-carbaldehyde. [Link]
-
PubMed. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. [Link]
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National Institute of Standards and Technology. Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyridine nucleus, a privileged structure in medicinal chemistry, continues to yield compounds with a wide array of biological activities. This guide focuses on the therapeutic potential of derivatives of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a versatile chemical intermediate. While direct and extensive biological data on this specific scaffold and its immediate derivatives are emerging, this guide provides a comparative analysis based on structurally related compounds, offering insights into potential applications and methodologies for screening. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from analogous pyridine and quinoline derivatives.
The this compound Scaffold: A Platform for Diverse Biological Activities
The this compound moiety presents several key features for chemical modification and biological interaction. The chlorine atom at the 2-position can act as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups. The dimethylamino group at the 4-position is a strong electron-donating group, influencing the electronic properties of the pyridine ring and potentially enhancing binding to biological targets. The carbaldehyde group at the 3-position is a versatile handle for synthesizing a wide range of derivatives, such as Schiff bases, hydrazones, and chalcones, which are known to possess significant biological activities.
Comparative Analysis of Biological Activities
Based on the biological evaluation of structurally similar compounds, derivatives of this compound are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Potential
Substituted pyridines and their fused analogs, quinolines, have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxic activities against a wide range of cancer cell lines, including renal and prostate cancer.[1] Similarly, derivatives of the structurally related 2-chloroquinoline-3-carbaldehyde have been explored for their anticancer properties.[2][3]
Hypothetical Comparison of Anticancer Activity:
To illustrate the potential for derivatization, the following table presents hypothetical data for derivatives of this compound, benchmarked against a standard anticancer drug, Doxorubicin. The IC50 values (the concentration required to inhibit 50% of cell growth) are projected based on activities observed for analogous compounds.
| Compound ID | Derivative Type | Cancer Cell Line | Hypothetical IC50 (µM) | Reference Compound | IC50 (µM) |
| CDP-1 | Hydrazone Derivative | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| CDP-2 | Schiff Base Derivative | HCT-116 (Colon) | 8.7 | Doxorubicin | 0.5 |
| CDP-3 | Chalcone Derivative | A549 (Lung) | 3.5 | Doxorubicin | 1.2 |
This data is illustrative and intended to guide experimental design.
The proposed mechanism of action for many pyridine-based anticancer agents involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[4]
Antimicrobial Activity
The pyridine scaffold is a common feature in many antimicrobial agents. Derivatives of pyridine-3-carbaldehyde have been shown to possess both antibacterial and antifungal properties.[5] The introduction of different substituents on the pyridine ring can modulate the antimicrobial spectrum and potency.
Hypothetical Comparison of Antimicrobial Activity:
The following table compares the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound derivatives against common microbial strains, with Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as reference drugs.
| Compound ID | Derivative Type | Microbial Strain | Hypothetical MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| CDP-4 | Thiazole Derivative | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| CDP-5 | Pyrazole Derivative | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| CDP-6 | Oxadiazole Derivative | Candida albicans | 8 | Fluconazole | 4 |
This data is illustrative and intended to guide experimental design.
The mechanism of antimicrobial action for pyridine derivatives can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]
Anti-inflammatory Effects
Chronic inflammation is a key factor in a multitude of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.[6][7] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[7]
Hypothetical Comparison of Anti-inflammatory Activity:
This table illustrates the potential in vivo anti-inflammatory activity of this compound derivatives in a carrageenan-induced paw edema model, a standard assay for acute inflammation. Diclofenac is used as a reference anti-inflammatory drug.
| Compound ID | Derivative Type | Dose (mg/kg) | Hypothetical Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| CDP-7 | Amide Derivative | 20 | 45 | Diclofenac | 55 |
| CDP-8 | Ester Derivative | 20 | 38 | Diclofenac | 55 |
This data is illustrative and intended to guide experimental design.
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of Derivatives
The aldehyde functionality of this compound serves as a key starting point for derivatization.
Workflow for Derivative Synthesis:
Caption: General synthetic routes to key derivatives.
Step-by-Step Protocol for Hydrazone Synthesis (CDP-1):
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]
Workflow for MTT Assay:
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbe and medium, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute anti-inflammatory activity.
Step-by-Step Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: control, standard (e.g., Diclofenac), and test groups (receiving different doses of the CDP derivative).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design and synthesis of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives are anticipated to exhibit a spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a framework for the systematic evaluation of these derivatives, from their synthesis to their biological screening. Further research, including the synthesis of a diverse library of these compounds and their comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols detailed herein offer a robust starting point for researchers to embark on this exciting avenue of drug discovery.
References
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A Senior Application Scientist's Guide to Purity Assessment of Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the purity of pyridine derivatives is a critical parameter that underpins the reliability of experimental data and the safety and efficacy of pharmaceutical products.[1][2] Pyridine and its derivatives are foundational scaffolds in the pharmaceutical and chemical industries, making their analytical characterization a crucial step in synthesis and quality control.[1][2] This guide provides an in-depth comparison of key analytical techniques for assessing the purity of these vital compounds, grounded in scientific principles and practical application.
The Analytical Imperative: Why Purity Matters
The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and toxicity of a pyridine derivative.[2] Therefore, a multi-faceted analytical approach is often necessary to provide unequivocal evidence of a compound's purity.[3] This guide will navigate the primary analytical methodologies, offering a comparative analysis to aid in the selection of the most appropriate techniques for your specific needs.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for separating pyridine derivatives from impurities that may be present in a sample.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques in this domain.[1][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide range of pyridine derivatives.[1][5] Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from potential impurities, such as unreacted starting materials and by-products from the synthesis.[6]
Experimental Protocol: A Generalized Reversed-Phase HPLC (RP-HPLC) Method
This protocol outlines a stability-indicating RP-HPLC method adaptable for the quantitative analysis of various pyridine derivatives.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often recommended for its ability to separate aromatic compounds.[6]
-
Mobile Phase: A gradient elution is typically employed to ensure the separation of both polar and non-polar impurities.[6]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the specific pyridine derivative should be determined using a UV-Vis spectrophotometer. A PDA detector can be set to monitor across a wider range (e.g., 200-600 nm) to detect any co-eluting impurities.[6]
-
Injection Volume: 10 µL.[6]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a reference standard of the pyridine derivative in the mobile phase or a suitable diluent. Prepare working standards at appropriate concentrations by serial dilution.[6]
-
Sample Preparation: Accurately weigh a sample of the pyridine derivative to be tested. Dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3][6]
-
-
Data Analysis and Quantification:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3][6]
-
For a quantitative assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][7] For pyridine derivatives that are amenable to vaporization without decomposition, GC offers high resolution and sensitivity.[8] The coupling with a mass spectrometer provides structural information about impurities, aiding in their identification.[3]
Experimental Protocol: A Generalized GC-MS Method
This protocol provides a starting point for the analysis of volatile pyridine derivatives.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.[3]
-
GC Column: A capillary column such as an HP-5ms (or equivalent) is commonly used.[9]
-
Injector Temperature: 250°C.[9]
-
Injection Volume: 1 µL (split mode).[9]
-
Oven Temperature Program: A temperature gradient is typically used, for example, an initial temperature of 60°C, ramped to 280°C.[9]
-
Carrier Gas: Helium at a constant flow.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[3]
-
Create a series of calibration standards by serial dilution.
-
Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range.
-
-
Data Analysis and Quantification:
Visualizing the Chromatographic Workflow
Caption: A generalized workflow for chromatographic purity analysis.
Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity.[3] | Chromatographic separation based on boiling point and mass-to-charge ratio.[3] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[3][5] | Volatile and semi-volatile compounds.[3][5] |
| Advantages | High resolution, widely available, suitable for a broad range of pyridine derivatives.[3][6] | High sensitivity, provides structural information for impurity identification.[3] |
| Limitations | Requires impurities to have a chromophore for UV detection.[3] | Not suitable for non-volatile or thermally labile compounds.[3] |
Spectroscopic Techniques for Orthogonal Purity Assessment
Spectroscopic methods provide valuable information that is often complementary to chromatographic data.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pyridine derivatives.[10] For purity assessment, quantitative ¹H NMR (qNMR) is particularly valuable as it provides a versatile and orthogonal means of purity evaluation.[11] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for the determination of the purity of a substance by integrating the signals of the main compound and comparing them to the signals of a certified internal standard of known purity.[3][11]
Key Advantages of qNMR:
-
Universal Detection: Nearly universal detection capabilities, which can capture analytes that might escape detection by other methods.[11]
-
Primary Method: Can be used as a primary ratio method of measurement without the need for a specific reference standard of the analyte.
-
Simultaneous Analysis: Allows for simultaneous structural confirmation and quantitative purity assessment.[11]
The Logic of Purity Determination by Analytical Techniques
Caption: Decision tree for selecting an analytical technique.
Thermal Analysis: A Unique Approach to Purity
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is an accepted technique for determining the absolute purity of highly pure, crystalline pharmaceuticals and organic materials.[12] The principle is based on the fact that impurities lower the melting point of a substance and broaden its melting range.[12] By analyzing the heat flow during the melting of a sample, the purity can be calculated based on the van't Hoff equation.
Advantages of DSC for Purity Assessment:
-
Rapid and Easy: DSC is a rapid, accurate, and easy-to-use method for purity assessment.[12]
-
Absolute Method: It is an absolute method that does not require a reference standard of the main component or its impurities.[13]
-
Small Sample Size: Only a small amount of sample (1-2 mg) is required.[13]
Limitations:
-
High Purity Required: The method is most accurate for substances that are at least 98% pure.[4][13]
-
Crystalline Solids: It is only applicable to crystalline materials that exhibit a sharp melting point.[4]
-
Thermal Instability: It is not suitable for compounds that decompose during melting.[4]
Experimental Protocol: A Generalized DSC Method
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum pan and seal it.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.
Comprehensive Comparison of Analytical Techniques
| Technique | Principle | Sample Type | Purity Range | Key Advantages | Key Limitations |
| HPLC | Separation based on polarity | Non-volatile, thermally labile | Wide range | High resolution, versatile, quantitative | Requires chromophore for UV detection |
| GC-MS | Separation based on volatility | Volatile, thermally stable | Wide range | High sensitivity, provides structural ID | Not for non-volatile/labile compounds |
| qNMR | Nuclear magnetic resonance | Soluble compounds | Wide range | Absolute quantification, structural info | Lower sensitivity than chromatography |
| DSC | Melting point depression | Crystalline solids | >98% | Absolute method, no standards needed | Only for pure, stable crystalline solids |
Conclusion: An Integrated Approach to Purity Assessment
The selection of an analytical technique for the purity assessment of pyridine derivatives should be guided by the physicochemical properties of the compound and the specific requirements of the analysis.[5] While HPLC and GC-MS are the workhorses for routine purity testing, orthogonal techniques like qNMR and DSC provide invaluable confirmatory data, ensuring the comprehensive characterization of these critical molecules.[4] An integrated approach, leveraging the strengths of multiple techniques, provides the most robust and reliable assessment of purity, ultimately contributing to the quality and safety of the final product.
References
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Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available from: [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available from: [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Available from: [Link]
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Place of DSC purity analysis in pharmaceutical development. AKJournals. Available from: [Link]
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Purity Determination and DSC Tzero Technology. TA Instruments. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available from: [Link]
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6, ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available from: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Pyridine. SpectraBase. Available from: [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available from: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]
-
NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. ResearchGate. Available from: [Link]
-
Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. Available from: [Link]
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A Comparative Guide to DMAP-Based Aldehydes in Ugi Reactions: Enhancing Efficiency and Stereoselectivity
In the landscape of multicomponent reactions (MCRs), the Ugi four-component reaction (Ugi-4CR) stands as a cornerstone for the rapid generation of molecular diversity, particularly in the synthesis of peptidomimetics and heterocyclic scaffolds for drug discovery. This one-pot reaction, which convenes an aldehyde, an amine, a carboxylic acid, and an isocyanide, is celebrated for its high atom economy and convergence. The aldehyde component, a key electrophile in the initial imine formation, plays a pivotal role in dictating the reaction's efficiency and, in many cases, its stereochemical outcome.
This guide presents a comparative study of 4-(dimethylamino)pyridine (DMAP)-based aldehydes in the Ugi reaction, juxtaposing their performance with commonly employed alternatives like benzaldehyde. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Aldehyde's Crucial Role in the Ugi Reaction Mechanism
The Ugi reaction is generally accepted to initiate with the condensation of an amine and an aldehyde to form an imine, which then protonates to an iminium ion. This electrophilic intermediate is subsequently attacked by the isocyanide, forming a nitrilium ion. The carboxylate then adds to this intermediate, and a final, irreversible Mumm rearrangement yields the characteristic α-acylamino amide product.
The electronic nature of the aldehyde directly influences the rate of imine formation. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating this initial step. Conversely, electron-donating groups, such as the dimethylamino group in DMAP-based aldehydes, can modulate the reactivity of the aldehyde and influence the overall reaction kinetics and product yields.
Comparative Performance Analysis: DMAP-Based Aldehydes vs. Benzaldehyde
The unique electronic properties of DMAP-based aldehydes, stemming from the electron-donating dimethylamino group, can significantly impact the Ugi reaction. To provide a clear comparison, we will analyze data from studies on 4-(dimethylamino)-3-pyridinecarboxaldehyde and a standard Ugi reaction protocol using benzaldehyde.
Data Summary
| Aldehyde | Amine (Exemplary) | Carboxylic Acid (Exemplary) | Isocyanide (Exemplary) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 4-(Dimethylamino)-3-pyridinecarboxaldehyde | L-Valine | L-Valine | tert-Butyl isocyanide | MeOH | 50 | 57 | 89:11 | |
| 4-(Dimethylamino)-3-pyridinecarboxaldehyde | L-Phenylalanine | L-Phenylalanine | tert-Butyl isocyanide | MeOH | 50 | 63 | 93:7 | |
| Benzaldehyde | Furfurylamine | Boc-Glycine | tert-Butyl isocyanide | MeOH | Room Temp. | 66 | N/A |
Analysis of Results:
The data indicates that 4-(dimethylamino)-3-pyridinecarboxaldehyde can participate effectively in the Ugi reaction, affording moderate to good yields and, notably, high diastereoselectivity when chiral α-amino acids are used as both the amine and carboxylic acid components. For instance, with L-phenylalanine, a high diastereomeric ratio of 93:7 was achieved. This suggests that the steric and electronic properties of the DMAP-based aldehyde, in conjunction with the chiral reactants, can create a well-organized transition state that favors the formation of one diastereomer.
In comparison, the Ugi reaction with benzaldehyde, a standard aromatic aldehyde, provides a good yield of 66% under optimized conditions. While the diastereoselectivity was not a factor in this particular reported experiment due to the achiral nature of the other components, it serves as a benchmark for the overall efficiency of the reaction. The electron-donating nature of the dimethylamino group in the DMAP-based aldehyde might slightly reduce the electrophilicity of the carbonyl carbon compared to benzaldehyde, potentially leading to the observed moderate yields. However, the ability to induce high diastereoselectivity is a significant advantage of the DMAP-based system in asymmetric synthesis.
Experimental Protocols
To ensure reproducibility and facilitate a direct comparison, detailed experimental protocols for Ugi reactions utilizing both a DMAP-based aldehyde and benzaldehyde are provided below.
Protocol 1: Diastereoselective Ugi Reaction with 4-(Dimethylamino)-3-pyridinecarboxaldehyde
-
Reactant Preparation: To a solution of 4-(dimethylamino)-3-pyridinecarboxaldehyde (1.0 equiv) in methanol (to achieve a final concentration of 0.5 M), add the desired α-amino acid (as both the amine and carboxylic acid source, 1.1 equiv).
-
Reaction Initiation: Add tert-butyl isocyanide (1.1 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for the specified time (e.g., 15 hours).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired Ugi product.
-
Analysis: Determine the yield and diastereomeric ratio by ¹H-NMR analysis of the purified product.
Protocol 2: Ugi Reaction with Benzaldehyde
-
Reactant Preparation: Prepare stock solutions of furfurylamine, benzaldehyde, Boc-glycine, and tert-butyl isocyanide in methanol (e.g., 2 M).
-
Reaction Setup: In a reaction vessel, add methanol as the solvent. Then, sequentially add the solutions of furfurylamine, benzaldehyde, Boc-glycine, and finally tert-butyl isocyanide to achieve the desired final concentration (e.g., 0.4 M).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Product Isolation: If a precipitate forms, isolate the product by filtration. Wash the solid with cold methanol.
-
Drying: Dry the isolated product under vacuum.
-
Analysis: Determine the yield of the purified product. Characterize the product by NMR and IR spectroscopy.
Conclusion and Future Outlook
This comparative guide demonstrates that DMAP-based aldehydes are viable and valuable substrates in the Ugi reaction, offering a distinct advantage in diastereoselective synthesis when paired with chiral reactants. While their performance in terms of overall yield may be comparable to or slightly lower than standard aromatic aldehydes like benzaldehyde under certain conditions, the ability to induce high levels of stereocontrol opens avenues for the efficient construction of complex, stereochemically defined molecules.
The choice of aldehyde in an Ugi reaction should be guided by the specific synthetic goal. For the rapid generation of diverse, achiral libraries, common aldehydes like benzaldehyde remain an excellent choice due to their ready availability and generally high reaction efficiency. However, for the synthesis of chiral molecules where diastereoselectivity is paramount, DMAP-based aldehydes, particularly 4-(dimethylamino)-3-pyridinecarboxaldehyde, present a compelling and powerful alternative. Further exploration into the scope of different DMAP-based aldehydes and their applications in asymmetric Ugi reactions will undoubtedly continue to enrich the synthetic chemist's toolbox.
References
-
Bradley, J.-C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. [Link]
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Mandai, H., Irie, S., Mitsudo, K., & Suga, S. (2011). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 16(10), 8815-8832. [Link]
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ResearchGate. (n.d.). Ugi reaction of 1 using various substrate concentrations. [Link]
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Wikipedia. (2023). Ugi reaction. [Link]
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Okayama University of Science. (n.d.). Studies on the synthesis of DMAP derivatives by diastereoselective Ugi reactions. [Link]
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PubMed. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. [Link]
-
Frontiers in Chemistry. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. [Link]
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Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(1), 9-18. [Link]
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ResearchGate. (2011). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
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National Center for Biotechnology Information. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]
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ResearchGate. (2018). The Ugly Duckling Metamorphosis: The Ammonia/Formaldehyde Couple Made Possible in Ugi Reactions. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Formaldehyde surrogates in multicomponent reactions. [Link]
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JoVE. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
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National Center for Biotechnology Information. (2021). Formaldehyde surrogates in multicomponent reactions. [Link]
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YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. [Link]
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National Center for Biotechnology Information. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
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ResearchGate. (2020). (PDF) Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]
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ACS Publications. (2004). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
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MDPI. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
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Beilstein Journals. (2021). Formaldehyde surrogates in multicomponent reactions. [Link]
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National Center for Biotechnology Information. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]
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Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. [Link]
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Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
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SciELO. (2021). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. [Link]
-
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A Comparative Guide to the Structural Elucidation of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural characterization of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry.[1][2] While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous atomic-level map.
This guide will navigate through a hypothetical, yet realistic, X-ray crystallographic analysis of the title compound, offering a comparative perspective against other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can devise a comprehensive characterization strategy.
The Subject Molecule: this compound
This compound (C8H9ClN2O) is a solid organic compound with a molecular weight of 184.62 g/mol .[3] Its structure, featuring a pyridine ring substituted with a chloro group, a dimethylamino group, and a carbaldehyde (formyl) group, suggests a molecule with interesting electronic and steric properties. These features make it a valuable building block in the synthesis of more complex molecules.[4][5]
Part 1: Single-Crystal X-ray Crystallography - The Definitive Structure
X-ray crystallography provides a detailed three-dimensional model of a molecule as it exists in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions that govern the crystal packing.
Hypothetical Crystallographic Analysis
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve 10 mg of this compound in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water, or dichloromethane and hexane).
-
Employ a slow evaporation technique at room temperature, allowing the solvent to evaporate over several days to encourage the formation of single crystals.
-
Alternative methods such as vapor diffusion or cooling crystallization may also be explored.
-
-
Data Collection:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Illustrative Crystallographic Data
The following table presents hypothetical, yet realistic, crystallographic data for this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C8H9ClN2O |
| Formula Weight | 184.62 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.521 |
| b (Å) | 12.345 |
| c (Å) | 9.123 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
| R-factor | 0.045 |
| Goodness-of-fit (GOF) | 1.05 |
Structural Insights from X-ray Crystallography
A successful crystallographic analysis would provide:
-
Unambiguous Connectivity: Confirmation of the covalent bonding network.
-
Precise Bond Lengths and Angles: For instance, the C-Cl, C-N, and C=O bond lengths would be determined with high precision.
-
Molecular Conformation: The dihedral angle between the pyridine ring and the carbaldehyde group would be defined.
-
Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal lattice.
Caption: A simplified workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[7]
-
¹H NMR: Would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons of the dimethylamino group.
-
¹³C NMR: Would identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecule's covalent framework.
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Requires a single crystal, provides a solid-state structure. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution, dynamic processes. | Does not directly provide bond lengths/angles or 3D structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the resulting spectra to assign signals and deduce the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[7]
For this compound, key vibrational bands would include:
-
C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹).
-
C-N stretch of the dimethylamino group.
-
C-Cl stretch .
-
Aromatic C=C and C-H stretches .
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Requires a single crystal, provides a solid-state structure. |
| IR Spectroscopy | Presence of functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze a thin film of the sample.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.[7]
For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. The presence of a chlorine atom would also result in a characteristic isotopic peak (M+2) at m/z 186 with an intensity of approximately one-third of the molecular ion peak.
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Requires a single crystal, provides a solid-state structure. |
| Mass Spectrometry | Molecular weight and elemental formula. | Does not provide information on the connectivity or 3D structure. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization or electrospray ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Caption: A logical diagram comparing the information obtained from different analytical techniques.
Conclusion
The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. While NMR, IR, and MS provide essential information regarding connectivity, functional groups, and molecular weight, single-crystal X-ray crystallography remains the unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. The detailed structural insights gleaned from crystallography are invaluable for understanding a molecule's properties and for rational drug design and materials engineering. By integrating the data from these complementary techniques, researchers can build a comprehensive and validated understanding of a molecule's structure and function.
References
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(3), 291-316. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. [Link]
-
Hayashi, Y., et al. (2014). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 19(9), 13494-13506. [Link]
-
Nasr, M. B., et al. (2015). Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. Crystal Structure Theory and Applications, 4(4), 33-46. [Link]
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A Guide to Formylating Agents: Contextualizing 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde in Synthetic Strategy
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a cornerstone transformation, paving the way for a multitude of subsequent chemical modifications. The aldehyde functionality is a versatile linchpin in the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. The choice of formylating agent is therefore a critical decision in any synthetic campaign, dictated by the nature of the substrate, desired regioselectivity, and tolerance of other functional groups.
This guide provides an in-depth comparison of classic and widely-used formylating agents: the Vilsmeier-Haack reagent, the Duff reaction, and the Reimer-Tiemann reaction. Furthermore, it contextualizes the role of highly functionalized heterocyclic aldehydes, such as 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, which, contrary to what their structure might suggest, are typically products of formylation and valuable synthetic intermediates rather than formylating agents themselves.
The Workhorses of Aromatic Formylation: A Comparative Overview
The formylation of aromatic and heteroaromatic systems is most commonly achieved through electrophilic aromatic substitution.[1] The efficacy of this transformation hinges on the generation of a suitable electrophilic formylating species and the nucleophilicity of the aromatic substrate. Three classical methods have dominated this field for decades.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Mechanism of Action: The reaction begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich aromatic ring then attacks this reagent, followed by hydrolysis during workup to yield the aldehyde.[4]
Figure 2: Plausible synthetic route to this compound.
Reactivity and Role as a Synthetic Intermediate
Instead of acting as a formylating agent, this compound serves as a versatile building block. Its reactivity is centered on its two key functional groups:
-
The Aldehyde Group: This group readily participates in a wide range of classical aldehyde reactions, such as condensation with amines to form Schiff bases, reaction with nucleophiles, and oxidation or reduction. [1]* The Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of various substituents.
This dual reactivity makes it a powerful intermediate for the synthesis of fused heterocyclic systems, which are common scaffolds in drug discovery. For instance, the aldehyde can be used to form one ring, and the chloro group can be displaced to form another.
Illustrative Experimental Protocols
To provide a practical context, the following are representative protocols for the classical formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.1 equivalents) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the cooled DMF with stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve indole (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent.
-
Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until it is alkaline.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain indole-3-carboxaldehyde.
Protocol 2: Duff Reaction for the Formylation of Phenol
-
Reaction Setup: In a round-bottom flask, combine phenol (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and glycerol (as solvent).
-
Acidification: Add boric acid (2 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 150-160 °C for 1.5 hours.
-
Hydrolysis: Cool the mixture and add a solution of dilute sulfuric acid. Steam distill the mixture to isolate the product, salicylaldehyde.
-
Extraction and Purification: Extract the distillate with ether, dry the organic layer, and remove the solvent. The crude product can be further purified by distillation.
Protocol 3: Reimer-Tiemann Reaction for the Formylation of Phenol
-
Reaction Setup: Dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide (3 equivalents).
-
Addition of Chloroform: Heat the solution to 60-70 °C and add chloroform (1.5 equivalents) dropwise with vigorous stirring over about 1 hour.
-
Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional hour.
-
Workup: Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Isolation: Steam distill the acidified mixture. The salicylaldehyde will distill with the steam. Extract the distillate with a suitable solvent, dry, and purify.
Conclusion
While the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions represent the classical approaches to formylation, each with its own set of advantages and limitations, it is crucial for the modern synthetic chemist to recognize the distinct roles of various reagents. Highly functionalized molecules like this compound are not typically employed to donate a formyl group. Instead, their value lies in their own synthesis via established formylation methods and their subsequent use as versatile building blocks for constructing complex molecular architectures. Understanding this distinction is key to strategic and efficient synthetic planning in research and drug development.
References
- Akgün, E., & Tuanli, M. (2018). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation.
- BenchChem. (2025). Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
Science Info. (2023). Reimer-Tiemann Reaction: Mechanism, Application, Limitation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Collegedunia. (n.d.). Reimer Tiemann Reaction: Explanation, Reactions. Retrieved from [Link]
- RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a substituted pyridine derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The guidance provided herein is synthesized from an expert evaluation of safety data for analogous compounds, including 2-chloro-3-pyridinecarboxaldehyde and 4-(dimethylamino)pyridine (DMAP), in conjunction with established principles of chemical waste management and regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment has been conducted based on its structural components: a chlorinated pyridine ring, a dimethylamino group, and an aldehyde functional group.
-
Chlorinated Pyridine Moiety : Halogenated pyridines can be toxic and harmful to the environment. The presence of chlorine increases the molecule's persistence and potential for bioaccumulation.
-
Dimethylamino Group : The 4-(dimethylamino)pyridine (DMAP) structure is known for its high toxicity, particularly through oral and dermal routes of exposure.[1] It is also classified as a skin and eye irritant.[1]
-
Aldehyde Functionality : Aldehydes are often reactive and can be irritants to the skin, eyes, and respiratory tract.[2]
Based on these structural analogs, this compound should be handled as a hazardous substance with the potential for significant toxicity and environmental harm.
Table 1: Postulated Hazard Classification
| Hazard Category | Classification | Rationale |
| Acute Toxicity (Oral) | Category 3 or 4 | Based on the toxicity of DMAP and other pyridine derivatives.[1] |
| Acute Toxicity (Dermal) | Category 1 or 2 | Extrapolated from the high dermal toxicity of DMAP.[1] |
| Skin Corrosion/Irritation | Category 2 | Common for pyridine-based compounds and aldehydes.[1][3] |
| Eye Damage/Irritation | Category 2A | Common for pyridine-based compounds and aldehydes.[1][3] |
| Aquatic Toxicity | Likely Chronic Hazard | Chlorinated organic compounds can have long-lasting harmful effects on aquatic life. |
Pre-Disposal Procedures: Preparation is Key
Proper preparation before beginning the disposal process is essential to minimize risk. This involves ensuring the availability of appropriate personal protective equipment (PPE), understanding emergency procedures, and correctly segregating the waste.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat to protect against skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Waste Segregation and Labeling
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : The label must include the full chemical name: "this compound," the approximate quantity, and the hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Incompatible Materials : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or strong acids, which can cause violent reactions.[4][5]
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for the disposal of this compound. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.
For Small Quantities (Solid Form)
-
Containment : Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.[6]
-
Decontamination of Tools : Thoroughly decontaminate any tools or surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone) and collect the rinse as hazardous waste.
-
Container Sealing : Securely seal the waste container.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
For Contaminated Materials (e.g., Gloves, Weighing Paper)
-
Collection : Place all contaminated disposable materials into a separate, clearly labeled hazardous waste bag or container.
-
Sealing and Labeling : Seal the bag or container and label it as "Solid Hazardous Waste" with the name of the chemical contaminant.
-
Disposal : Dispose of this container alongside the primary chemical waste.
For Solutions Containing the Compound
-
Collection : Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
pH Neutralization (if applicable) : If the solution is acidic or basic, it may need to be neutralized before disposal. However, only perform this step if you are certain it will not cause a hazardous reaction. When in doubt, dispose of the solution as is.
-
Container Management : Do not overfill the container. Leave adequate headspace for expansion.
-
Storage : Store the sealed container in a secondary containment bin within the hazardous waste accumulation area.
Regulatory Compliance and Final Disposition
All hazardous waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7][8][9]
-
Waste Manifest : A hazardous waste manifest must be completed for the off-site transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Approved Disposal Method : The recommended final disposal method for chlorinated pyridine derivatives is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Training : All personnel handling hazardous waste must receive appropriate training as mandated by OSHA.[11]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Diagrams and Visual Aids
Disposal Workflow
Caption: A flowchart illustrating the key stages of the disposal process.
References
- Jubilant Ingrevia Limited. (2021-02-11).
- Sigma-Aldrich. (2013-03-19).
- ChemicalBook. (2025-08-23).
- Carl ROTH.
- Sigma-Aldrich. (2025-12-22).
- Cole-Parmer. Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
- National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- U.S. Environmental Protection Agency. (2025-05-30).
- Occupational Safety and Health Administr
- Google Patents. (CN104402804A).
- Occupational Safety and Health Administr
- U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA)
- GOV.UK. Pyridine: incident management.
- CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- University of Washington.
- Clean Management. (2022-09-13).
- Actalent.
- American Chemical Society. Hazardous Waste and Disposal.
- Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?.
- Agency for Toxic Substances and Disease Registry.
- Axonator. (2024-04-29). EPA Hazardous Waste Management.
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Personal protective equipment for handling 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Definitive PPE and Safe Handling Guide: 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1282606-18-1).[1] Given the absence of comprehensive toxicological data for this specific molecule, this protocol is grounded in a rigorous, structure-based hazard analysis of its constituent functional groups. The guidance herein is designed to establish a self-validating system of safety that prioritizes minimizing exposure and mitigating risk.
Hazard Analysis by Chemical Moiety: A Structural Approach to Safety
The chemical structure of this compound contains three distinct functional groups, each contributing to its potential hazard profile. Understanding these components is critical to justifying the stringent protective measures recommended.
-
The 4-(Dimethylamino)pyridine (DMAP) Moiety: This is the most significant contributor to the compound's potential toxicity. Structurally related compounds like 4-(dimethylamino)pyridine are acutely toxic. They are classified as toxic if swallowed and are designated as fatal in contact with skin.[2][3][4] Skin absorption is a primary route of exposure, and even small quantities can be lethal.[2][4] This moiety also contributes to skin, eye, and respiratory tract irritation.[2][4]
-
The Chlorinated Pyridine Moiety: Halogenated pyridines, such as 2-chloropyridine and 3-chloropyridine, are known skin and eye irritants.[5][6] They are harmful if ingested or inhaled and can be absorbed through the skin, increasing overall exposure.[5][7] Work must be conducted in a well-ventilated area to avoid inhalation.[7]
-
The Aromatic Aldehyde Moiety: Pyridine aldehydes are known to be harmful or toxic if inhaled and can cause severe skin burns and eye damage.[8] Many aldehydes are also skin sensitizers, meaning repeated contact can lead to an allergic reaction.[8] This functional group is also considered corrosive to the respiratory tract.
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, specifically the use of a certified chemical fume hood, are the primary line of defense and are mandatory for all handling operations. The following PPE is required as a secondary barrier to exposure.
Eye and Face Protection
-
Minimum Requirement: Indirect-vent, impact, and splash-resistant chemical safety goggles are mandatory at all times.[5]
-
Required for Splash/Spill Risk: A full-face shield must be worn over safety goggles when handling solutions, performing transfers, or any operation with a risk of splashing.[5][6]
Hand Protection (Gloves)
Due to the high acute dermal toxicity associated with the DMAP moiety, robust hand protection is critical.[2]
-
Glove Type: Nitrile gloves are suitable for incidental splash protection.[10] However, no specific breakthrough data is available for this compound.
-
Mandatory Protocol: Double Gloving. Two pairs of nitrile gloves must be worn at all times. This provides an additional protective layer and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
-
Inspection and Replacement: Gloves must be inspected for tears or holes before each use. The outer glove should be changed immediately upon contact with the chemical. Both pairs must be replaced after each handling session or every two hours, whichever comes first.
Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect against skin contact.[10]
-
Apron: For operations involving larger quantities (>5 g) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory.[10] Fabrics such as polyester or acrylics should be avoided.[10]
Respiratory Protection
All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing Solid Powder: When weighing the solid material, even within a fume hood, a NIOSH-approved respirator with N95 or P100 particulate filters is recommended to prevent inhalation of fine dust.
-
Emergency Use: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place for any situation warranting respirator use outside of standard fume hood operations.[7]
Procedural Guidance: Safe Handling Protocols
Adherence to strict protocols is essential for creating a self-validating system of safety.
Protocol 1: Safe Weighing and Handling of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are immediately accessible.[5][7]
-
Don PPE: Don the required PPE as described in the donning/doffing protocol below.
-
Weighing: Use a tared, sealed container for weighing to minimize dust generation. If weighing on paper, use an anti-static weigh boat and perform the operation slowly and deliberately in the deepest part of the fume hood.
-
Transfers: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to avoid splashing or creating dust.
-
Post-Handling: After handling, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.
-
Doff PPE: Remove PPE carefully as per the doffing protocol.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[7][11]
Protocol 2: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Inner Gloves
-
Lab Coat
-
Outer Gloves (cuff over lab coat sleeve)
-
Respiratory Protection (if required)
-
Safety Goggles
-
Face Shield (if required)
-
-
Doffing (Taking Off):
-
Remove Outer Gloves (turn inside out)
-
Remove Face Shield
-
Remove Lab Coat (roll away from the body)
-
Remove Safety Goggles
-
Remove Respiratory Protection
-
Remove Inner Gloves (turn inside out)
-
Wash hands immediately and thoroughly.
-
Emergency and Disposal Procedures
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated; for large spills, restrict access.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.
Waste Disposal
All contaminated materials, including excess reagent, contaminated gloves, wipes, and absorbent materials, must be collected in a designated, sealed hazardous waste container. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[5]
Data Summary and Visualization
Table 1: PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | N/A | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Recommended (N95/P100) |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Not Required (in hood) |
| Reaction Workup | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Not Required (in hood) |
PPE Selection Flowchart
Caption: PPE selection workflow based on the handling task.
References
-
Material Safety Data Sheet - 3-Chloropyridine, 99% , Cole-Parmer. [Link]
-
Hazard Summary: 2-Chloropyridine , NJ Department of Health. [Link]
-
Personal Protective Equipment (PPE) , CHEMM. [Link]
-
Personal Protective Equipment , US EPA. [Link]
-
Safety Data Sheet - 4-(Dimethylamino)pyridine , Thermo Fisher Scientific. [Link]
-
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Hazard Summary: Pyridine , NJ Department of Health. [Link]
-
Personal Protective Equipment (PPE) - Appendix E , University of Pittsburgh. [Link]
-
Material Safety Data Sheet - 4-(Dimethylamino)pyridine , HIMEDIA. [Link]
-
5 Types of PPE for Hazardous Chemicals , Hazmat School. [Link]
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Safety Data Sheet - Pyridine-4-carboxaldehyde , Thermo Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
